Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-chloro-2-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-10(13)7-5-3-4-6-8(7)14-11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFCVAZGXKEUSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350360 | |
| Record name | STK857580 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99429-64-8 | |
| Record name | STK857580 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Introduction: The Significance of the 4-Chloro-2-oxo-quinoline Scaffold in Medicinal Chemistry
The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. Within this class, 2-oxo-1,2-dihydroquinolines, also known as carbostyrils, are of particular interest. The introduction of a chlorine atom at the C4-position, yielding compounds such as Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, provides a versatile synthetic handle for further molecular elaboration. This chloro-substituent is an excellent leaving group, readily displaced by various nucleophiles, allowing for the generation of diverse libraries of C4-substituted quinolones. This strategic modification is a cornerstone in the structure-activity relationship (SAR) studies aimed at optimizing the therapeutic potential of this important class of heterocyclic compounds. Notably, derivatives of this scaffold have been investigated for their potential as anti-retroviral agents, particularly in the inhibition of HIV reverse transcriptase.
This technical guide provides a comprehensive overview of the synthesis of this compound, delving into the mechanistic underpinnings of the reaction, a detailed experimental protocol, and a discussion of alternative synthetic strategies.
Primary Synthetic Route: Chlorination of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
The most prevalent and efficient method for the synthesis of this compound involves the direct chlorination of its 4-hydroxy precursor. This transformation is typically achieved using a potent chlorinating agent such as phosphoryl chloride (POCl₃).
Reaction Scheme
Caption: Step-wise mechanism of the chlorination reaction.
The Rationale Behind Reagent Selection
-
Phosphoryl Chloride (POCl₃): This is a powerful and cost-effective chlorinating and dehydrating agent. Its high reactivity with hydroxyl groups makes it ideal for this transformation.
-
Benzyltriethylammonium Chloride (BTEAC): This quaternary ammonium salt serves a dual purpose in the reaction. Firstly, it acts as a phase-transfer catalyst, facilitating the interaction between the reactants, particularly if the starting material has limited solubility in the reaction solvent. [1][2]Secondly, it can function as an acid binder, neutralizing any hydrogen chloride (HCl) gas that may be generated during the reaction, thus preventing potential side reactions. [3]
-
Acetonitrile (CH₃CN): A polar aprotic solvent, acetonitrile is an excellent choice for this reaction as it can dissolve the starting material and the reagents while remaining relatively inert under the reaction conditions. Its boiling point is also suitable for refluxing the reaction mixture to completion.
Quantitative Data
| Starting Material | Chlorinating Agent | Catalyst/Additive | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | POCl₃ | Benzyltriethylammonium chloride | Acetonitrile | Reflux | 1 | 30* | |
| Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate | POCl₃ | Benzyltriethylammonium chloride | Acetonitrile | Reflux | 8 | 60 | [4] |
*Note: This yield is for the formation of a mixture containing the desired product and a di-chlorinated byproduct. The subsequent hydrolysis of the di-chlorinated compound can increase the overall yield of the target molecule to >98%.
Detailed Experimental Protocol
The following protocol is adapted from the procedure described by Cabrera, A., et al. (2015).[5]
Materials and Equipment:
-
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
-
Phosphoryl chloride (POCl₃)
-
Benzyltriethylammonium chloride
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (500 mg, 2.15 mmol) and benzyltriethylammonium chloride (1.96 g) in 15 mL of acetonitrile. 2. With continuous stirring, add phosphoryl chloride (0.88 mL, 9.46 mmol) dropwise to the mixture. 3. Heat the reaction mixture to 40°C and stir for 30 minutes. 4. Increase the temperature to reflux and maintain for 1 hour. 5. After the reaction is complete (monitored by TLC), cool the mixture to room temperature and evaporate the solvent under reduced pressure. 6. Add 15 mL of cold water to the residue and stir for 1 hour. 7. A precipitate will form, which is a mixture of Ethyl 2,4-dichloroquinoline-3-carboxylate and this compound. 8. To obtain the pure target compound, the mixture can be further treated. The di-chlorinated product can be selectively hydrolyzed to the desired mono-chloro product by refluxing in a mixture of acetic acid and water for 24 hours. [5]
Characterization of this compound
-
¹H NMR (DMSO-d₆): δ 8.27 (dd, J = 8.3, 0.6 Hz, H-5), 8.09 (dd, J = 8.3, 0.6 Hz, H-8), 8.03 (ddd, J = 7.7, 6.9, 1.4 Hz, H-7), 7.89 (ddd, J = 7.7, 6.9, 1.4 Hz, H-6), 4.51 (q, J = 7.1 Hz, COOCH₂CH₃), 1.39 (t, J = 7.1 Hz, COOCH₂CH₃). [5]* ¹³C NMR (DMSO-d₆): δ 163.5, 147.2, 144.7, 141.1, 133.7, 130.2, 129.1, 127.1, 124.9, 124.3, 63.4, 14.3. [5]* Mass Spectrometry (EI-MS) m/z: [M]⁺ 269 (32%), [M+2]⁺ 271 (21%), [M+4]⁺ 273 (3%). [6]
Alternative Synthetic Strategy: The Vilsmeier-Haack Reaction
An alternative approach to constructing the chloro-quinoline core is through the Vilsmeier-Haack reaction. This reaction typically involves the cyclization of N-arylacetamides using the Vilsmeier reagent (a mixture of POCl₃ and dimethylformamide, DMF). This method generally leads to the formation of 2-chloro-3-formylquinolines. While not a direct route to the title compound, subsequent modifications of the formyl group could potentially lead to the desired 3-carboxylate ester.
Caption: Workflow for quinoline synthesis via the Vilsmeier-Haack reaction.
This alternative highlights the versatility of the Vilsmeier-Haack reagent in heterocyclic synthesis and offers a different retrosynthetic pathway for accessing functionalized quinolines.
Safety Precautions for Handling Phosphoryl Chloride (POCl₃)
Phosphoryl chloride is a highly corrosive and toxic substance that reacts violently with water. [7][8]Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (Neoprene is recommended), safety goggles, a face shield, and a lab coat. [9][10]* Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood. [10]* Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. [7]Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from water and incompatible materials such as strong bases, alcohols, and metals. [8]* Spills: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills. [8]* First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. [11]If inhaled, move to fresh air and seek medical attention. [11]
Conclusion
The synthesis of this compound is a crucial transformation in medicinal chemistry, providing a key intermediate for the development of novel therapeutic agents. The chlorination of the corresponding 4-hydroxy precursor with phosphoryl chloride is a reliable and well-established method. A thorough understanding of the reaction mechanism, the role of each reagent, and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The exploration of alternative routes, such as the Vilsmeier-Haack reaction, further enriches the synthetic chemist's toolbox for accessing this important class of compounds.
References
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Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o997–o998. Available at: [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Retrieved from [Link]
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Air Liquide. (n.d.). Safety Data Sheet: Phosphorus Oxychloride. Retrieved from [Link]
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Nandhakumar, R., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2053. Available at: [Link]
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Perumal, S., et al. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]
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Aatmare, P. (n.d.). Unraveling the Power of Benzyltriethylammonium Chloride: A Comprehensive Guide. LinkedIn. Retrieved from [Link]
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Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate. Available at: [Link]
-
Rodriguez-Vega, G., et al. (2019). Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate. IUCrData, 4(2), x190016. Available at: [Link]
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Kikelj, D., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. Available at: [Link]
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Kikelj, D., et al. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar. Available at: [Link]
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ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. Available at: [Link]
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Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate. Available at: [Link]
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Lee, S. K., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Antimicrobial Agents and Chemotherapy, 55(6), 2894–2901. Available at: [Link]
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Stanovnik, B., et al. (2001). Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzoo[7][8]xathioles and their transformations. Journal of Heterocyclic Chemistry, 38(4), 831-836.
- Mohammadi, M. K., et al. (2015). Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl (g). Journal of the Serbian Chemical Society, 80(1), 25-33.
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Ukrainets, I. V., et al. (2006). 4-HYDROXY-2-QUINOLONES. 97. SIMPLE SYNTHESIS OF THE ESTERS OF 4-HALO-SUBSTITUTED 2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXYLIC ACIDS. Chemistry of Heterocyclic Compounds, 42(7), 882-884. Available at: [Link]
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Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate chemical properties
An In-depth Technical Guide to Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate: Properties, Synthesis, and Applications
Introduction
This compound is a pivotal heterocyclic compound that serves as a versatile intermediate in synthetic organic and medicinal chemistry. Its structure, featuring a quinolone core, is a privileged scaffold found in a multitude of biologically active molecules and approved pharmaceuticals. The strategic placement of a reactive chlorine atom at the C4-position, an ester group at C3, and a keto group at C2 makes it a highly valuable building block for the synthesis of diverse derivatives. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, reactivity, and its significant role in the landscape of drug discovery and development. For researchers and scientists, understanding the nuances of this molecule is key to unlocking its potential in creating next-generation therapeutic agents.
Physicochemical and Spectroscopic Profile
The fundamental properties of a chemical entity are critical for its application in synthesis and material science. The data presented below summarizes the key physicochemical and spectroscopic characteristics of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀ClNO₃ | [1] |
| Monoisotopic Mass | 251.035 Da | [1] |
| Molecular Weight | 251.67 g/mol | Calculated |
| IUPAC Name | ethyl 4-chloro-2-oxo-1H-quinoline-3-carboxylate | [1] |
| Appearance | Crystalline solid (inferred from synthesis protocols) | [2] |
| CAS Number | 60758-36-3 | [3] |
Spectroscopic Data Insights
While direct, comprehensive spectral data for the title compound is sparse in the provided literature, analysis of its precursors and derivatives allows for an accurate prediction of its key spectral features. For instance, the related precursor, ethyl 2,4-dichloroquinoline-3-carboxylate, has been characterized by ¹H and ¹³C NMR.[2][4]
-
¹H NMR: Protons on the benzene ring of the quinoline system are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The ethyl ester group will show a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The N-H proton of the quinolone ring will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the ester and the C2-oxo group (typically δ 160-170 ppm), along with signals for the aromatic and aliphatic carbons.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]+ and [M+2]+ in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.
Synthesis and Purification
The most common and efficient synthesis of this compound involves a two-step process starting from the readily available Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.[2][5] This method leverages a chlorination reaction followed by a selective hydrolysis.
Synthetic Workflow Diagram
Caption: Synthetic pathway from the 4-hydroxy precursor to the target 4-chloro compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[2][4]
Step 1: Synthesis of Ethyl 2,4-dichloroquinoline-3-carboxylate Intermediate
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (2.15 mmol, 500 mg) and benzyltriethylammonium chloride (1.96 g) in acetonitrile (15 mL).
-
Under continuous stirring, add phosphoryl chloride (POCl₃, 9.46 mmol, 0.88 mL) dropwise. Causality: POCl₃ is a powerful chlorinating agent used to convert hydroxyl groups on heteroaromatic rings into chlorides. The phase-transfer catalyst, benzyltriethylammonium chloride, facilitates the reaction.
-
Stir the mixture at 40°C for 30 minutes, then increase the temperature to reflux and maintain for 1 hour.
-
After cooling, evaporate the solvent under reduced pressure.
-
Add 15 mL of cold water to the residue and stir vigorously for 1 hour to precipitate the crude product, which is a mixture of the desired dichlorinated compound and the target monochlorinated compound.
Step 2: Selective Hydrolysis to this compound
-
Transfer the crude precipitate from Step 1, which primarily contains Ethyl 2,4-dichloroquinoline-3-carboxylate, to a 50 mL round-bottom flask.
-
Add acetic acid (10 mL) and water (5 mL). Trustworthiness: This step is self-validating. The chlorine at the C2 position is more susceptible to hydrolysis under these acidic conditions than the C4-chloro group, leading to the selective formation of the 2-oxo product.
-
Stir the mixture under reflux for 24 hours. The progress can be monitored by TLC.
-
After cooling to room temperature, extract the product with an organic solvent such as ethyl acetate or ethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, this compound, with a reported yield of >98%.[2]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from its distinct reactive sites, which allow for controlled, regioselective modifications.
Nucleophilic Aromatic Substitution (SₙAr) at C4
The cornerstone of this molecule's reactivity is the C4-chloro group. The electron-withdrawing effects of the adjacent carbonyl group (C2=O) and the quinoline ring system activate the C4 position for nucleophilic aromatic substitution (SₙAr). This allows the chlorine atom to be readily displaced by a wide range of nucleophiles.
This reactivity is the most exploited feature in drug development, providing a gateway to introduce diverse pharmacophores.[6][7] Common nucleophiles include:
-
Amines (Aliphatic and Aromatic): Reaction with primary or secondary amines yields 4-amino-2-oxoquinoline derivatives. This is a foundational reaction for synthesizing analogs of famous antimalarial drugs and novel anticancer agents.[6][7]
-
Hydrazine: Forms 4-hydrazinylquinoline derivatives.[8]
-
Alkoxides and Thiolates: Can be used to introduce ether and thioether linkages, respectively.
Reactivity of Other Functional Groups
-
Ester Group: The ethyl ester at C3 can be hydrolyzed under basic conditions (e.g., NaOH or KOH) to the corresponding carboxylic acid.[9] This acid can then be coupled with amines to form amides, further expanding the molecular diversity.
-
Lactam N-H: The nitrogen atom can be alkylated, typically using a strong base like sodium hydride (NaH) followed by an alkyl halide.[9]
Reaction Mechanism: Nucleophilic Substitution
Caption: Generalized SₙAr mechanism at the C4 position of the quinolone core.
Tautomerism
The "2-oxo" nomenclature refers to the lactam (keto) form. However, it can exist in tautomeric equilibrium with the "2-hydroxy" lactol (enol) form. For 2-quinolones, extensive studies have shown that the keto tautomer is significantly more stable and is the predominant form under most conditions.[10]
Applications in Drug Discovery
The 4-oxo-quinoline core is a well-established pharmacophore. This compound provides a direct and efficient entry point for synthesizing libraries of compounds for screening and lead optimization.
-
Anticancer Agents: Many 4-aminoquinoline derivatives synthesized from this intermediate have shown potent cytotoxic activity against various cancer cell lines.[11] The proposed mechanism of action for some of these compounds involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[11]
-
Antimalarial Drugs: The 4-aminoquinoline scaffold is famously associated with antimalarial drugs like chloroquine. This intermediate allows for the synthesis of novel analogs to combat drug-resistant strains of malaria.[9]
-
Antibacterial Agents: The quinolone-3-carboxylic acid moiety is the defining feature of quinolone antibiotics. Hydrolysis of the ester in derivatives of the title compound can lead to potent antibacterial agents.[12]
-
Antiviral and Anti-inflammatory Research: The versatility of the scaffold has led to its exploration for a wide range of other therapeutic targets, including viral proteases and inflammatory mediators.[2]
Drug Development Workflow
Caption: Role of the core scaffold in a typical drug discovery pipeline.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its straightforward synthesis and, most importantly, the predictable and versatile reactivity of its C4-chloro group, provide chemists with a reliable platform for constructing complex molecules with therapeutic potential. From anticancer to antimalarial and antibacterial applications, derivatives originating from this scaffold continue to populate the pipelines of drug discovery programs, underscoring its enduring importance in the quest for new medicines.
References
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Reyes-Mares, J. A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E71(Pt 11), o893–o894. Available from: [Link]
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Li, J. J., & Johnson, D. S. (2004). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry, 69(1), 172–175. Available from: [Link]
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Abdel-Wahab, B. F., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403–410. Available from: [Link]
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Various Authors. (n.d.). Synthesis of quinoline-3-carboxylate derivative 21-R. ResearchGate. Available from: [Link]
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Jeroncic, A., et al. (1990). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available from: [Link]
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Lu, Y., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 3(12), 1005–1009. Available from: [Link]
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Rodriguez-Vega, G., et al. (2019). Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate. IUCrData, 4(2), x190016. Available from: [Link]
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Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate. Available from: [Link]
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Ukrprom, V. P., et al. (2005). 4-Hydroxy-2-quinolones. 92. Reaction of 1-R-4-chloro-3-ethoxycarbonyl-2-oxo-1,2-dihydroquinolines with anilines. An-Najah Staff. Available from: [Link]
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Romero, J. L., & Delgado, J. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1276536. Available from: [Link]
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Physical properties of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
An In-Depth Technical Guide to the Physical Properties of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Executive Summary
This compound (CAS No. 99429-64-8) is a pivotal intermediate in the synthesis of a diverse range of quinoline-based compounds, which are of significant interest in medicinal chemistry and materials science.[1][2] A thorough understanding of its physical properties is fundamental for its effective handling, characterization, and application in further synthetic endeavors. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, outlines authoritative protocols for their experimental determination, and offers expert insights into the interpretation of this data. It is designed for researchers, chemists, and drug development professionals who require a detailed technical understanding of this versatile building block.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity. The structural and molecular details provide the context for all subsequent physical property data.
Molecular and Structural Formula
This compound is a derivative of the quinolin-2(1H)-one scaffold. Its structure features a chlorine atom at the C4 position and an ethyl carboxylate group at the C3 position, which are critical for its reactivity and physical behavior.
-
Molecular Formula: C₁₂H₁₀ClNO₃[3]
-
Molecular Weight: 251.67 g/mol
-
Canonical SMILES: CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)Cl[3]
-
InChI Key: KTFCVAZGXKEUSN-UHFFFAOYSA-N[3]
Significance and Applications
The quinolone core is a privileged scaffold in drug discovery, forming the basis for numerous antibacterial agents.[6] The title compound, possessing reactive sites at the chloro and ester functionalities, serves as a versatile precursor for creating more complex molecules. It is frequently employed in the synthesis of novel compounds with potential therapeutic activities, including antimalarial and anti-inflammatory agents.[2][7] Its physical properties, particularly solubility and melting point, are crucial for designing reaction conditions and purification strategies.
Physicochemical Properties
The bulk physical properties of a compound dictate its handling, storage, and formulation. While specific experimental values for the title compound are not extensively published, data from closely related analogs and synthesis reports allow for reliable predictions and guide experimental design.
State, Appearance, and Melting Point
Based on its synthesis, which involves precipitation from solution, this compound is a solid at room temperature.[8] The appearance is typically a white to pale-colored solid.[9]
The melting point is a critical indicator of purity. A sharp melting range suggests high purity, while a broad range often indicates the presence of impurities. No definitive melting point for the title compound is reported in the provided literature; however, the closely related precursor, ethyl 2,4-dichloroquinoline-3-carboxylate, has a reported melting point of 83-85 °C.[8] Given the structural differences, the melting point of the title compound is expected to be different and must be determined experimentally.
Solubility Profile
Solubility is paramount for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and analytical characterization. Qualitative information from synthesis procedures indicates that the compound can be dissolved in a dichloromethane-methanol mixture and extracted with ethyl ether.[8] For related quinolones, slight solubility in heated Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) has been noted.[10] A systematic experimental assessment is necessary to quantify its solubility in common laboratory solvents.
Table 1: Summary of Physicochemical Properties
| Property | Value/Observation | Source / Rationale |
| Physical State | Solid | Inferred from synthesis protocols involving precipitation.[8] |
| Appearance | White to Pale-Colored Solid | Typical appearance for related organic compounds.[9] |
| Melting Point | Not reported. Requires experimental determination. | N/A |
| Boiling Point | Not applicable; likely decomposes upon heating. | Inferred from complex heterocyclic structure. |
| Solubility | Soluble in CH₂Cl₂/MeOH mixtures. | Based on synthetic workup procedures.[8] |
| Slightly soluble in heated DMF and DMSO. | Based on data for analogous structures.[10] |
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides unambiguous confirmation of the molecular structure. While complete datasets for the title compound are sparse, data from analogs provide a strong basis for predicting characteristic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a quartet for the methylene (-CH₂-) group, and a triplet for the methyl (-CH₃) group of the ethyl ester. The N-H proton will likely appear as a broad singlet. For the highly similar compound ethyl 2,4-dichloroquinoline-3-carboxylate, aromatic signals appear between δ 7.89 and 8.27 ppm, with the ethyl group signals at δ 4.51 (quartet) and 1.39 (triplet) ppm in DMSO-d₆.[8][11]
-
¹³C NMR: The spectrum will show signals for the carbonyl carbons (ester and amide) in the δ 160-170 ppm region, multiple signals for the aromatic and quinoline ring carbons, and two signals for the ethyl group carbons. For the dichloro-analog, these are observed at δ 163.5 (C=O), 14.3 (-CH₃), and 63.4 (-CH₂), with aromatic signals between δ 124.3 and 147.2 ppm.[8][11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include:
-
N-H Stretch: A moderate to strong band around 3100-3300 cm⁻¹.
-
C=O Stretches: Two distinct, strong bands for the amide carbonyl (around 1650-1680 cm⁻¹) and the ester carbonyl (around 1720-1740 cm⁻¹).[12]
-
C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns that support the structure.
-
Expected Molecular Ion: For the exact mass, the monoisotopic mass is 251.03493 Da.[3] In high-resolution mass spectrometry (HRMS), this value would be observed.
-
Isotopic Pattern: The presence of a single chlorine atom will result in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, corresponding to the ³⁷Cl isotope.[7]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Key Signals | Rationale / Comparative Data Source |
| ¹H NMR | Aromatic (δ 7.0-8.5), -CH₂- quartet (δ ~4.5), -CH₃ triplet (δ ~1.4), N-H broad singlet | Based on fundamental principles and data for dichloro-analog.[8][11] |
| ¹³C NMR | C=O (δ ~160-165), Aromatic/Vinyl (δ 110-150), -CH₂- (δ ~63), -CH₃ (δ ~14) | Based on data for dichloro-analog.[8][11] |
| IR (cm⁻¹) | N-H (~3200), C=O (ester, ~1730), C=O (amide, ~1660), C-Cl (~750) | Based on characteristic functional group frequencies.[12] |
| MS (m/z) | Molecular Ion [M]⁺ at ~251, Isotopic peak [M+2]⁺ at ~253 (ratio ~3:1) | Predicted from molecular formula and isotopic abundance.[3][7] |
Structural and Crystallographic Data
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. This information is invaluable for understanding intermolecular interactions and for computational modeling.
While the crystal structure for the parent compound ethyl 2,4-dichloroquinoline-3-carboxylate has been determined, obtaining crystals of the title compound suitable for X-ray diffraction has been noted as challenging.[8] In one reported synthesis, the precipitate of this compound was not suitable for X-ray analysis.[8] Achieving high-quality crystals is a critical step for the complete structural elucidation of this molecule. Success in this area would depend on a careful selection of crystallization solvents and techniques (e.g., slow evaporation, vapor diffusion).
Standard Protocols for Physical Characterization
To ensure data is reliable and reproducible, standardized protocols must be followed. The following sections detail the methodologies for determining the key physical properties discussed.
Protocol: Melting Point Determination (Capillary Method)
This protocol provides a validated method for determining the melting range of the compound, a key indicator of its purity.
Causality: The capillary method ensures uniform and controlled heating. A slow temperature ramp near the melting point is crucial to allow for thermal equilibrium, preventing an overestimation of the value. The use of a calibrated thermometer ensures accuracy.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Initial Heating: Heat the apparatus rapidly to a temperature approximately 20 °C below the expected melting point.
-
Final Heating: Decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
Reporting: Report the melting point as the range T₁ - T₂.
Caption: Workflow for Melting Point Determination.
Protocol: Qualitative Solubility Assessment
This protocol establishes a baseline understanding of the compound's solubility in various solvents, which is essential for reaction and purification design.
Causality: Using a fixed solute-to-solvent ratio allows for a standardized comparison across different solvents. Agitation ensures that the system reaches equilibrium. Visual inspection provides a rapid, albeit qualitative, assessment.
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Sample Preparation: Add approximately 10 mg of the compound to a small test tube or vial.
-
Solvent Addition: Add the selected solvent dropwise, up to 1 mL, while agitating the mixture (e.g., using a vortex mixer).
-
Observation: Observe the sample after each addition and after a final agitation period of 1-2 minutes.
-
Classification: Classify the solubility as:
-
Soluble: The entire solid dissolves completely.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No visible dissolution occurs.
-
-
Temperature Effect: For samples that are partially soluble or insoluble, gently heat the mixture to observe if solubility increases.
Caption: Workflow for Qualitative Solubility Assessment.
Conclusion
This compound is a valuable chemical intermediate whose physical properties are central to its effective use. While a complete, experimentally verified dataset is not yet available in the public literature, this guide synthesizes the available information from closely related analogs and synthetic reports to provide a robust predictive framework. The provided protocols offer a standardized approach for researchers to determine these properties with high confidence. Accurate characterization of its melting point, solubility, and spectroscopic signatures is a prerequisite for any research or development effort, ensuring reproducibility and facilitating the rational design of new synthetic pathways and novel chemical entities.
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Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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An In-Depth Technical Guide to Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate: A Cornerstone Intermediate in Medicinal Chemistry
This guide provides an in-depth technical overview of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS No. 99429-64-8), a pivotal heterocyclic intermediate. We will delve into its synthesis, reactivity, and critical role as a scaffold in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity.
Core Compound Identity and Physicochemical Characteristics
This compound belongs to the quinolone class of heterocyclic compounds, which are renowned for their broad spectrum of biological activities.[1][2] The presence of a reactive chlorine atom at the C4 position, an ester functional group at C3, and a 2-oxo (or 2-quinolone) core makes it a highly valuable and versatile starting material for chemical elaboration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 99429-64-8 | [3] |
| Molecular Formula | C12H10ClNO3 | [3] |
| Molecular Weight | 251.67 g/mol | [3] |
| Appearance | Crystalline solid | [4] |
| Storage Temp. | Room Temperature | [3] |
Synthesis and Mechanistic Considerations
The most prevalent and efficient synthesis of the title compound involves a two-step process starting from the readily available Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. This precursor is itself often synthesized via the Gould-Jacobs reaction.[1][5] The subsequent conversion to the 4-chloro derivative is a cornerstone protocol that validates the compound's utility.
Synthetic Workflow: From Hydroxy to Chloro
The conversion is not a simple chlorination but a carefully orchestrated sequence. Direct chlorination of the 4-hydroxy tautomer is challenging. The established method proceeds through a more reactive dichlorinated intermediate.
Figure 1: Synthesis workflow for the title compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2,4-dichloroquinoline-3-carboxylate
-
To a stirred suspension of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1 equivalent) in acetonitrile, add benzyltriethylammonium chloride (a phase-transfer catalyst).
-
Add phosphoryl chloride (POCl₃) dropwise to the mixture. An initial exothermic reaction may be observed.
-
The mixture is first stirred at a moderate temperature (e.g., 40°C) for approximately 30 minutes and then brought to reflux for 1-2 hours.[4]
-
Causality Insight: The 4-hydroxyquinolone exists in tautomeric equilibrium with the 4-oxo form. POCl₃ acts as both a chlorinating and dehydrating agent, effectively converting both the enolic hydroxyl at C4 and the amide carbonyl at C2 into chloro groups, thus forming the dichlorinated intermediate. The phase-transfer catalyst facilitates the reaction.
-
After reflux, the solvent is evaporated. Cold water is added to the residue and stirred to precipitate the crude product, which is a mixture of the desired dichlorinated compound and some partially hydrolyzed product.[4]
Step 2: Synthesis of this compound
-
The crude Ethyl 2,4-dichloroquinoline-3-carboxylate is suspended in a mixture of acetic acid and water.[4][6]
-
The mixture is heated to reflux and maintained for several hours (e.g., 24 hours).[4]
-
Mechanistic Rationale: The chloro group at the C2 position is significantly more susceptible to nucleophilic substitution (in this case, hydrolysis) than the chloro group at C4. This differential reactivity is attributed to the electronic nature of the quinoline ring system. The C2 position is adjacent to the ring nitrogen, making it more electron-deficient and thus more electrophilic. The acidic medium facilitates this selective hydrolysis.
-
Upon cooling, the product precipitates from the solution. It can be further purified by extraction with a suitable organic solvent like ethyl ether to yield the final product with high purity (>98%).[4]
Chemical Reactivity and Derivatization Potential
The synthetic value of this compound lies in the reactivity of the C4-chloro substituent. This position is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups.
Nucleophilic Substitution at the C4 Position
The electron-withdrawing effects of the adjacent ester group at C3, the carbonyl at C2, and the fused aromatic ring make the C4 position electron-deficient and prime for attack by nucleophiles.
Common nucleophiles include:
Figure 2: Derivatization via nucleophilic substitution at C4.
General Protocol for C4-Amination
-
Dissolve this compound (1 equivalent) in a suitable high-boiling polar solvent such as ethanol or dimethylformamide (DMF).[7]
-
Add the desired amine (1 to 1.2 equivalents). For less reactive amines, a base (e.g., triethylamine) may be added to scavenge the HCl byproduct.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Self-Validating System: The reaction progress can be easily tracked. The resulting products, such as 1-R-4-arylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid esters, often have different polarity and UV activity compared to the starting material, allowing for straightforward monitoring.[7]
-
Upon completion, the product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration.
Applications in Drug Discovery and Development
The 2-oxo-quinoline scaffold is a "privileged structure" in medicinal chemistry. Derivatives synthesized from this compound have shown promise in several therapeutic areas. The substitution at the C4 position is a key determinant of biological activity.
Table 2: Biological Activities of Derivatives
| Therapeutic Area | Target/Mechanism | Example Derivative Class | References |
| Antiviral (HIV) | Reverse Transcriptase Inhibition | 4-Alkyl-sulfurated quinolones | [4] |
| Anticancer | Topoisomerase II Inhibition, Kinase Inhibition | 4-Arylamino-2-oxoquinolines | [2][7] |
| Antimicrobial | DNA Gyrase Inhibition | 4-Oxo-quinoline-3-carboxylic acids | [1][10] |
| Anti-inflammatory | Not specified | 4-Alkylamino and 4-Arylamino derivatives | [7] |
The ability to readily introduce diverse chemical moieties at the C4 position allows for the systematic exploration of structure-activity relationships (SAR). For instance, studies have shown that the nature of the substituent at C4 dramatically influences potency and selectivity against various biological targets.[1][7] The ester at C3 can also be hydrolyzed to the corresponding carboxylic acid, a common feature in many quinolone-based antibacterial agents.[1][11]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its robust and well-documented synthesis, coupled with the predictable and versatile reactivity of its C4-chloro group, establishes it as a fundamental building block for constructing libraries of novel quinolone derivatives. The proven track record of its downstream products in exhibiting significant biological activities, from antiviral to anticancer, underscores its enduring importance in the quest for new and effective therapeutics.
References
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Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o983–o984. Available at: [Link]
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Reddy, C. K., et al. (2007). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry, 72(10), 3836–3838. Available at: [Link]
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El-Gaby, M. S. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403–410. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2022). 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles. RSC Advances, 12(1), 1-25. Available at: [Link]
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Mohareb, R. M., & El-Kousy, S. M. (1998). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 3(1), 26-35. Available at: [Link]
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Chavalitshewinkoon-Petmitr, P., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 53(15), 5543–5554. Available at: [Link]
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Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate. Available at: [Link]
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Ukr. Khim. Zhurn. (1997). 4-Hydroxy-2-quinolones. 92. Reaction of 1-R-4-chloro-3-ethoxycarbonyl-2-oxo-1,2-dihydroquinolines with anilines. An-Najah Staff Site. Available at: [Link]
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Rodriguez-Vega, G., et al. (2019). Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate. IUCrData, 4(2), x190016. Available at: [Link]
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Mészáros, Z., et al. (1983). NUCLEOPHILIC SUBSTITUTION REACTION OF CHLOROQUINOLINES WITH 1,2,4-TRIAZOLE. I. SYNTHESIS OF 4-(1H-1,2,4-TRIAZOL-1-YL)QUINOLINES. ResearchGate. Available at: [Link]
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Mészáros, Z., et al. (1983). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]
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Pérez-Picaso, L., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. Available at: [Link]
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Sanna, M., et al. (2023). Discovery of 4-oxo-1,4-dihydroquinoline-3-carboxamides as small molecule enhancers of miRNA maturation targeting TRBP. RSC Medicinal Chemistry, 14(10), 1957-1971. Available at: [Link]
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Youssef, F., et al. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Acta Chimica Slovenica, 72, 692-706. Available at: [Link]
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de Oliveira, R. B., et al. (2016). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 21(10), 1335. Available at: [Link]
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Ukr. Khim. Zhurn. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]
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Mekheimer, R. A., et al. (2015). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Structure and Utility of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Introduction: The Quinolinone Core as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The quinolinone scaffold, a bicyclic aromatic heterocycle, is a prime example of such a structure. Derivatives of quinolinone are central to a multitude of pharmacological applications, including anticancer, antiviral, antibacterial, and anti-inflammatory therapies.[1]
This guide provides a detailed examination of a key synthetic intermediate: Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (Molecular Formula: C₁₂H₁₀ClNO₃, Molecular Weight: 251.67 g/mol ). We will dissect its synthesis, explore its detailed structural features through spectroscopic analysis, and discuss its reactivity, which makes it a valuable building block in the synthesis of novel drug candidates.
Synthesis: A Two-Step Pathway to a Key Intermediate
The primary and most efficient synthesis of this compound begins with its 4-hydroxy precursor. The overall strategy involves a robust chlorination followed by a selective hydrolysis, a pathway that provides high yields and purity.
The synthetic logic is rooted in the differential reactivity of the positions on the quinolinone ring. The initial chlorination step with a potent reagent like phosphoryl chloride (POCl₃) is non-selective and targets both the 4-hydroxy group and the 2-oxo group (in its tautomeric 2-hydroxy form), leading to a dichlorinated intermediate. The subsequent step leverages the higher reactivity of the 2-chloro position towards hydrolysis to selectively revert it to the desired 2-oxo functionality, leaving the crucial 4-chloro group intact for further derivatization.
Reaction Mechanism & Workflow
The synthesis proceeds via two distinct, sequential stages:
-
Dichlorination: Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is treated with phosphoryl chloride (POCl₃) in acetonitrile. A phase-transfer catalyst, such as benzyltriethylammonium chloride, is often employed to facilitate the reaction, which yields the intermediate, Ethyl 2,4-dichloroquinoline-3-carboxylate .
-
Selective Hydrolysis: The isolated dichlorinated intermediate is then subjected to hydrolysis under mild acidic conditions (acetic acid and water) with reflux. This selectively converts the more labile 2-chloro group back to a carbonyl (oxo) group, affording the final product in high purity (>98%).[2]
Caption: Synthetic pathway from the 4-hydroxy precursor.
Experimental Protocol
-
Step 1: Synthesis of Ethyl 2,4-dichloroquinoline-3-carboxylate.
-
To a round-bottom flask, add ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (2.15 mmol), benzyltriethylammonium chloride (1.96 g), and acetonitrile (15 mL).
-
Stir the mixture and add phosphoryl chloride (0.88 mL, 9.46 mmol) dropwise.
-
Heat the mixture to 40°C for 30 minutes, followed by reflux for 1 hour.
-
Evaporate the solvent under reduced pressure. Add 15 mL of cold water and stir for 1 hour to precipitate the crude product mixture.
-
This precipitate contains a mixture of the desired dichlorinated product and the final mono-chloro product. The dichlorinated intermediate is the major component (approx. 70%) and can be separated for the next step.[2]
-
-
Step 2: Synthesis of this compound.
-
Place the crude Ethyl 2,4-dichloroquinoline-3-carboxylate (1.5 mmol) in a round-bottom flask.
-
Add acetic acid (10 mL) and water (5 mL).
-
Stir the mixture under reflux for 24 hours.
-
After cooling to room temperature, extract the product with ethyl ether.
-
Evaporation of the solvent yields the final product with >98% purity.[2]
-
Structural Elucidation and Spectroscopic Profile
A comprehensive understanding of the molecular structure is paramount for predicting reactivity and biological interactions. This is achieved by integrating data from various spectroscopic techniques. While a complete experimental dataset for the final product is not available in a single source, we can construct a highly accurate profile by analyzing data from its direct synthetic precursor and related quinolinone analogs.
| Technique | Feature | Expected Observation for this compound |
| ¹H NMR | Aromatic Protons | Multiplets between δ 7.2-8.2 ppm. The H-5 proton is expected to be the most downfield shifted due to anisotropic effects. |
| NH Proton | A broad singlet, typically downfield (> δ 11.0 ppm), due to the acidic nature of the lactam proton. | |
| Ethyl Group (-OCH₂CH₃) | A quartet around δ 4.3-4.5 ppm (CH₂) and a triplet around δ 1.3-1.4 ppm (CH₃), both with a coupling constant (J) of ~7.1 Hz. | |
| ¹³C NMR | Carbonyl Carbons | Two signals expected: C=O (ester) around δ 164 ppm and C=O (lactam) around δ 161 ppm. |
| Aromatic Carbons | Multiple signals in the δ 115-140 ppm range. C4 (attached to Cl) would be significantly deshielded. | |
| Ethyl Group Carbons | Signals around δ 62 ppm (-OCH₂) and δ 14 ppm (-CH₃). | |
| IR Spectroscopy | N-H Stretch | A broad absorption band in the range of 3100-3200 cm⁻¹. |
| C=O Stretches | Two distinct, strong absorption bands: ~1730 cm⁻¹ (ester carbonyl) and ~1660 cm⁻¹ (lactam carbonyl).[3] | |
| C-Cl Stretch | An absorption band in the fingerprint region, typically around 740-780 cm⁻¹.[3] | |
| Mass Spectrometry | Molecular Ion (M⁺) | Monoisotopic mass of 251.03493 Da.[4] A characteristic isotopic pattern with peaks at m/z 251 (M⁺) and m/z 253 ([M+2]⁺) in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |
Note: NMR data is predicted based on the analysis of the direct precursor, Ethyl 2,4-dichloroquinoline-3-carboxylate, for which experimental data exists.[2][5] The key expected difference is the appearance of the N-H proton signal and the upfield shift of the C2 carbon into the carbonyl region.
Crystal Structure Insights
While the crystal structure for the title compound is not publicly reported, the structure of its precursor, Ethyl 2,4-dichloroquinoline-3-carboxylate, has been resolved.[2][5] The precursor exhibits a nearly planar quinoline ring system. Upon conversion to the 2-oxo product, the fundamental planarity of the bicyclic core is expected to be maintained. The most significant change in the solid-state packing would be the introduction of a hydrogen bond donor (the N-H group). This facilitates the formation of strong intermolecular N-H···O=C hydrogen bonds, typically forming dimeric pairs in the crystal lattice, which is a common and stabilizing feature in related 2-oxo-quinoline structures.
Reactivity and Applications in Drug Development
The synthetic value of this compound lies in the reactivity of the C4-chloro group. This position is activated towards nucleophilic aromatic substitution, allowing for the straightforward introduction of a wide variety of functional groups.
This reactivity is the cornerstone of its use as a scaffold in combinatorial chemistry and drug discovery. By reacting it with various nucleophiles (e.g., amines, thiols), chemists can rapidly generate large libraries of novel compounds for biological screening. For instance, the reaction with anilines and other amines has been shown to proceed readily, yielding 4-arylamino derivatives.[6]
Caption: General reactivity at the C4 position.
This synthetic versatility is particularly relevant in the development of antiviral agents. The synthesis of this compound was originally explored in the context of creating novel inhibitors of the HIV reverse transcriptase enzyme, highlighting its potential as a core component in developing new therapeutics.[2][5]
Conclusion
This compound is more than just a chemical compound; it is a strategically designed molecular tool. Its synthesis is efficient and high-yielding, and its structure is characterized by a stable quinolinone core functionalized with a reactive chlorine atom. This combination of stability and reactivity makes it an exceptionally valuable platform for medicinal chemists and drug development professionals, enabling the systematic exploration of chemical space to discover next-generation therapeutics.
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SYNTHESIS AND CHARACTERIZATION OF QUINOLINONES AND BIOLOGICAL ACTIVITY OF SOME SELECTIVE COMPOUNDS. (2016). Moroccan Journal of Chemistry. [Link]
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Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. (n.d.). PubMed. [Link]
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Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]
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Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (n.d.). IJFMR. [Link]
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Tiwari, R. K., & Agrawal, N. K. (2022). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 154-165. [Link]
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General procedure for the preparation of 1-18. (n.d.). Supporting Information. [Link]
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Reyes-Melo, C., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o256–o257. [Link]
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4-Hydroxy-2-quinolones. 92. Reaction of 1-R-4-chloro-3-ethoxycarbonyl-2-oxo-1,2-dihydroquinolines with anilines. (n.d.). An-Najah Staff Website. [Link]
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Reyes-Melo, C., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate. [Link]
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Al-Warhi, T., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]
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Al-Warhi, T., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. [Link]
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Rodriguez-Vega, G., Aguirre, G., & Chávez, D. (2019). Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate. IUCrData, 4(2), x190016. [Link]
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Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2024). RSC Medicinal Chemistry. [Link]
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Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]
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A Spectroscopic Guide to Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate: Unveiling Molecular Architecture
This technical guide provides an in-depth analysis of the spectral data for Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, a quinolone derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a foundational understanding of how spectroscopic techniques elucidate its complex molecular structure. We will explore the causality behind experimental choices and interpret the resulting spectra with field-proven insights.
Introduction: The Quinoline Core in Modern Science
The quinoline scaffold is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents.[1][2] this compound, with its reactive chlorine and ester functionalities, serves as a versatile building block for more complex molecules.[3][4] A thorough understanding of its spectral signature is paramount for reaction monitoring, quality control, and the rational design of new chemical entities. This guide will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a comprehensive structural portrait.
Molecular Structure and Spectroscopic Correlation
A fundamental aspect of spectral interpretation is the direct correlation between the data and the molecule's structure. Below is a diagram of this compound with atom numbering that will be referenced throughout this guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom. For this molecule, we are interested in ¹H (proton) and ¹³C (carbon-13) NMR.
Experimental Protocol for NMR Data Acquisition
A robust NMR experiment is crucial for obtaining high-quality, interpretable data.
Workflow for NMR Analysis
Caption: Standard workflow for acquiring and processing NMR data.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Correlations |
| ~12.0 | Singlet | 1H | N-H (1) | The acidic proton on the nitrogen of the lactam ring is expected to be a broad singlet at a very downfield chemical shift due to hydrogen bonding and the deshielding effect of the adjacent carbonyl group. |
| 8.1 - 7.3 | Multiplets | 4H | Aromatic H (H-5, H-6, H-7, H-8) | These protons on the benzene ring will appear as a complex set of multiplets. H-5 is expected to be the most downfield due to the anisotropic effect of the C=O and C=C bonds. |
| 4.3 - 4.5 | Quartet | 2H | -OCH₂CH₃ | This quartet arises from the methylene protons of the ethyl ester, split by the adjacent methyl group (n+1 rule: 3+1=4). Its downfield shift is due to the adjacent oxygen atom. |
| 1.3 - 1.5 | Triplet | 3H | -OCH₂CH₃ | This triplet is from the methyl protons of the ethyl ester, split by the adjacent methylene group (n+1 rule: 2+1=3). |
Note: Predicted chemical shifts are based on analogous structures found in the literature.[3][4]
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~164 | Quaternary | C=O (Ester) | The ester carbonyl carbon is typically found in this downfield region. |
| ~161 | Quaternary | C=O (Lactam, C-2) | The amide (lactam) carbonyl carbon is also significantly deshielded. |
| ~145 | Quaternary | C-4 | This carbon is deshielded due to the attached electronegative chlorine atom and its position in the conjugated system. |
| ~140 | Quaternary | C-8a | A quaternary carbon at the fusion of the two rings. |
| 135 - 115 | Methine (CH) & Quaternary | Aromatic C (C-4a, C-5, C-6, C-7, C-8) | The carbons of the benzene ring will resonate in this typical aromatic region. |
| ~110 | Quaternary | C-3 | This carbon is part of a double bond and is adjacent to the ester group. |
| ~62 | Methylene (CH₂) | -OCH₂CH₃ | The methylene carbon of the ethyl ester is shifted downfield by the attached oxygen. |
| ~14 | Methyl (CH₃) | -OCH₂CH₃ | The terminal methyl carbon of the ethyl ester appears in the typical upfield aliphatic region. |
Note: Predicted chemical shifts are based on analogous structures.[3][4]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.
-
Instrument Setup: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).[5]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
IR Spectral Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| ~3200 | N-H Stretch | Amide (Lactam) | A broad peak characteristic of the N-H bond in the quinolone ring. Broadening is due to hydrogen bonding. |
| ~3050 | C-H Stretch | Aromatic | Stretching vibrations of the C-H bonds on the benzene ring. |
| ~2980 | C-H Stretch | Aliphatic | Stretching vibrations of the C-H bonds in the ethyl group. |
| ~1730 | C=O Stretch | Ester | A strong, sharp absorption for the carbonyl of the ethyl carboxylate group. This is a key diagnostic peak. |
| ~1660 | C=O Stretch | Amide (Lactam) | A strong absorption for the carbonyl group within the lactam ring. Its lower frequency compared to the ester is due to resonance with the nitrogen lone pair. |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Absorptions characteristic of the carbon-carbon double bond stretching within the quinoline ring system. |
| ~1250 | C-O Stretch | Ester | The stretching vibration of the C-O single bond in the ester group. |
| ~750 | C-Cl Stretch | Aryl Halide | The vibration of the carbon-chlorine bond is expected in the fingerprint region. |
Note: Predicted wavenumbers are based on characteristic values for these functional groups and data from similar compounds.[5]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern.
Experimental Protocol for MS Data Acquisition
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like our target compound, often coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) detector.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a low concentration (µg/mL).
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.
-
Ionization: Apply a high voltage (e.g., 4000 V) to the ESI needle, creating a fine spray of charged droplets.[5] The solvent evaporates, leading to the formation of protonated molecules [M+H]⁺.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Q-TOF), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Mass Spectrometry Data and Interpretation
Molecular Formula: C₁₂H₁₀ClNO₃ Exact Mass: 251.0349 Molecular Weight: 251.67
| m/z Value | Ion | Interpretation |
| 252.0422 / 254.0393 | [M+H]⁺ | The protonated molecular ion peak. The presence of a second peak at M+2 with approximately one-third the intensity is the characteristic isotopic signature of a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1). |
| 206.0422 / 208.0393 | [M+H - C₂H₅OH]⁺ | Loss of a neutral ethanol molecule from the ethyl ester group, a common fragmentation pathway for ethyl esters. |
| 178.0473 / 180.0444 | [M+H - C₂H₅OH - CO]⁺ | Subsequent loss of carbon monoxide from the quinolone ring system. |
Proposed Fragmentation Pathway
Caption: A plausible fragmentation pathway for this compound under ESI-MS conditions.
Conclusion: A Self-Validating Spectroscopic Profile
The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of this compound. The molecular weight and isotopic pattern from MS confirm the elemental composition. IR spectroscopy validates the presence of key functional groups (amide, ester, aromatic ring). Finally, NMR spectroscopy provides the detailed atomic connectivity, piecing together the molecular puzzle. This comprehensive spectral dataset serves as a crucial reference for any scientist working with this important chemical intermediate.
References
- D. Pavia, G. Lampman, G. Kriz, J. Vyvyan. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.
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Reyes, A. et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o863–o864. Available at: [Link]
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Rodriguez-Vega, G. et al. (2019). Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate. IUCrData, 4(2), x190016. Available at: [Link]
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Ukrainets, I. V. et al. (2007). 4-Hydroxy-2-quinolones. 92. Reaction of 1-R-4-chloro-3-ethoxycarbonyl-2-oxo-1,2-dihydroquinolines with anilines. Chemistry of Heterocyclic Compounds, 43, 1144–1150. Available at: [Link]
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Gomes, S. S. A. et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Colloquium Spectroscopicum Internationale XXXIX. Available at: [Link]
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Cabrera, A. et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate. Available at: [Link]
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PubChem. (n.d.). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Retrieved from [Link]
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Scientific Information Database. (2012). Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl (g). SID. Available at: [Link]
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Park, H. R. et al. (2004). Spectroscopic properties of various quinolone antibiotics in aqueous-organic solvent mixtures. Photochemistry and Photobiology, 80(3), 554-564. Available at: [Link]
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ACS Publications. (2025). Selective Copper(II) Complexes against Mycobacterium tuberculosis. Inorganic Chemistry. Available at: [Link]
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MDPI. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(1), 103. Available at: [Link]
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ResearchGate. (2021). Effects of chlorine and nitro groups on the crystal structure of novel 4-quinolinone derivatives from sulfonamide chalcone. ResearchGate. Available at: [Link]
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Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate: A Keystone Intermediate with Latent Biological Potential
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities.[1][2][3] This bicyclic aromatic heterocycle is not only prevalent in natural products but also serves as a versatile template for the design of synthetic molecules with potent biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5][6] Within this esteemed class of compounds, Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate emerges as a pivotal synthetic intermediate. Its strategic placement of reactive chloro and carboxylate functional groups makes it a valuable precursor for generating extensive libraries of novel quinoline derivatives. While this compound is frequently cited in the context of its synthesis and onward derivatization, this guide explores its intrinsic, albeit largely untapped, biological potential by examining the well-documented activities of its close structural analogs. This paper will provide researchers, scientists, and drug development professionals with a comprehensive technical overview of its synthesis, inferred biological activities based on its chemical lineage, and the experimental frameworks required to unlock its full therapeutic promise.
Synthesis and Chemical Profile
The synthesis of this compound is a well-established process, typically commencing from the more readily available Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.[7][8] The chlorination of the 4-position is a key transformation that significantly enhances the molecule's reactivity, making it an excellent electrophilic partner for a variety of nucleophilic substitution reactions.
Synthetic Workflow Diagram
Caption: Synthetic route from the 4-hydroxy precursor.
Detailed Synthesis Protocol
The following protocol is a synthesized methodology based on established literature.[7][8]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (2.15 mmol), benzyltriethylammonium chloride (1.96 g), and acetonitrile (15 mL).
-
Chlorination: While stirring, add phosphoryl chloride (0.88 mL, 9.46 mmol) dropwise to the mixture.
-
Heating: Heat the reaction mixture to 40°C for 30 minutes, then increase the temperature to reflux and maintain for 1 hour.
-
Work-up: After cooling, evaporate the solvent under reduced pressure. Add 15 mL of cold water to the residue and stir for 1 hour. A precipitate will form, which is a mixture of the desired product and the dichlorinated byproduct, Ethyl 2,4-dichloroquinoline-3-carboxylate.
-
Selective Conversion: Collect the precipitate and place it in a 50 mL round-bottom flask with acetic acid (10 mL) and water (5 mL).
-
Final Reaction: Stir this mixture under reflux for 24 hours. This step selectively removes the chlorine atom at the C2 position.
-
Isolation: After cooling, extract the product with a suitable organic solvent like ethyl ether. The organic layers are then combined, dried, and concentrated to yield this compound with a purity often exceeding 98%.[7]
Potential Biological Activities and Mechanisms of Action
While direct biological screening data for the title compound is sparse in the public domain, a robust body of evidence from structurally analogous compounds allows for well-founded postulations regarding its potential therapeutic applications. The 4-chloro position is a key reactive site, and its derivatives have shown significant biological effects.
Anti-inflammatory Potential
The 2-oxo-1,2-dihydroquinoline core is a privileged scaffold for anti-inflammatory agents.[1][9] Studies have shown that ethyl esters of 1-substituted-4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids readily react with amines to produce 4-alkylamino derivatives with potent anti-inflammatory activity.[10] This suggests that the title compound is a direct precursor to a class of anti-inflammatory molecules.
Probable Mechanism of Action: The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade.[1][9] These include cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, and phosphodiesterase 4 (PDE4), which is involved in cytokine production.
Caption: Inhibition of key inflammatory mediators.
Anticancer Activity
The 4-oxoquinoline scaffold is a recognized pharmacophore in the development of anticancer agents.[6][11] Structurally related 4-oxoquinoline-3-carboxamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including gastric cancer.[11][12] Furthermore, quinoline-3-carboxylate derivatives have been identified as potent antiproliferative agents that can induce apoptosis in cancer cells.[4][5]
Probable Mechanism of Action: A primary mechanism for the anticancer activity of 4-oxoquinolines is the inhibition of mammalian topoisomerase II.[11] This enzyme is crucial for DNA replication and repair, and its inhibition leads to double-stranded DNA breaks and subsequent cell death. Another potential pathway is the upregulation of intrinsic apoptosis pathways, a common mechanism for quinoline-3-carboxylate derivatives.[4][5]
Table 1: Anticancer Activity of Related Quinoline-3-Carboxylate Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 4m | MCF-7 (Breast) | 0.33 | [4] |
| Derivative 4n | MCF-7 (Breast) | 0.33 | [4] |
| Derivative 4k | K562 (Leukemia) | 0.28 | [4] |
| Derivative 4m | K562 (Leukemia) | 0.28 | [4] |
| Derivative 16b | AGS (Gastric) | ~5 | [11][12] |
| Derivative 17b | AGS (Gastric) | ~5 | [11][12] |
Antimicrobial and Antiviral Potential
The quinolone core is famously associated with antibacterial drugs that target bacterial DNA gyrase and topoisomerase IV.[11] While the title compound is not a classic fluoroquinolone, the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is a known antibacterial pharmacophore.[13]
Additionally, the synthesis of this compound has been described in the context of creating compounds with anti-HIV activity.[7] The quinolone core serves as a foundational structure for molecules that inhibit HIV reverse transcriptase, suggesting that derivatives of the title compound could be explored for antiviral applications.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activities of this compound, the following standard assays are recommended.
Anticancer Activity: MTT Assay
This assay assesses the metabolic activity of cells and is a common method for measuring cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, K562, AGS) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to solubilize the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.
Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, heme, and a buffer in a 96-well plate.
-
Compound Addition: Add various concentrations of this compound or a known inhibitor (e.g., celecoxib) to the wells.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the kit instructions. Calculate the percent inhibition and determine the IC50 value.
Future Directions and Conclusion
This compound stands as a molecule of significant interest, not just for its utility as a synthetic building block, but for its latent biological potential. The extensive body of research on its structural relatives strongly suggests that it could serve as a valuable starting point for the development of novel anti-inflammatory, anticancer, and antimicrobial agents.
Future research should focus on the direct biological evaluation of this compound using the assays outlined above. Furthermore, a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling would be essential to assess its drug-like properties. The strategic modification of its reactive 4-chloro position offers a promising avenue for generating new chemical entities with enhanced potency and selectivity. This in-depth technical guide provides the foundational knowledge and experimental framework for researchers to further investigate and exploit the therapeutic potential of this versatile quinoline derivative.
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Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Bentham Science.[1]
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Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. National Institutes of Health (PMC).[7][8]
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.[15]
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Quinoline derivatives with potential anti‐inflammatory activity. ResearchGate.[16]
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Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry.[17]
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Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed.[5]
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Review on recent development of quinoline for anticancer activities. Taylor & Francis Online.[6]
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Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. National Institutes of Health (PMC).[18]
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Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. National Institutes of Health (PMC).[11][12]
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(PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate.[8]
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Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate. ResearchGate.[19]
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This compound (C12H10ClNO3). PubChem.[20]
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4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis. ChemicalBook.[22]
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Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate.[24]
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A Technical Guide to the Therapeutic Potential of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate and Its Derivatives
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Within this privileged class of heterocyclic compounds, Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate emerges as a uniquely valuable synthetic intermediate. Its strategic placement of reactive chloro and ethyl carboxylate moieties allows for extensive chemical modification, paving the way for the development of novel derivatives with significant therapeutic potential. This guide provides an in-depth analysis of this core compound, detailing its synthesis, derivatization strategies, and the promising anticancer and antimicrobial activities exhibited by its analogues. We will explore the mechanistic underpinnings of these biological effects and provide detailed, field-tested protocols for synthesis and evaluation, aimed at researchers and professionals in drug discovery and development.
Introduction: The Strategic Importance of the 2-Quinolone Scaffold
The 2-quinolone core is a recurring motif in compounds demonstrating a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-HIV properties.[1][3][4] The versatility of this scaffold is significantly enhanced by the introduction of specific functional groups that act as handles for synthetic modification. This compound represents a prime example of such a strategic starting material. The chlorine atom at the C4 position is an excellent leaving group for nucleophilic substitution reactions, while the ethyl carboxylate group at C3 can be hydrolyzed, reduced, or converted into various amides.[5][6] This dual reactivity allows for the systematic generation of large chemical libraries, a fundamental strategy in modern lead optimization. This guide will illuminate the pathways from this core molecule to potentially life-saving therapeutics.
Synthesis and Physicochemical Properties
A robust and reproducible synthesis is the foundation of any drug discovery program. This compound can be reliably synthesized from the readily available Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.[7][8]
Detailed Synthesis Protocol
This protocol describes the chlorination of the 4-hydroxy precursor. The key choice here is the use of phosphoryl chloride (POCl₃), a powerful and effective chlorinating agent for converting hydroxyl groups on heterocyclic rings into chlorides. Benzyltriethylammonium chloride is used as a phase-transfer catalyst to facilitate the reaction.
Materials:
-
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
-
Phosphoryl chloride (POCl₃)
-
Benzyltriethylammonium chloride
-
Acetonitrile (anhydrous)
-
Acetic acid
-
Water, Ethyl ether, Dichloromethane, Methanol
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (2.15 mmol) and benzyltriethylammonium chloride (1.96 g) in 15 mL of acetonitrile.[7]
-
Under continuous stirring, add phosphoryl chloride (0.88 mL, 9.46 mmol) dropwise. Causality Note: Dropwise addition is critical to control the exothermic reaction.
-
Stir the mixture at 40°C for 30 minutes, then increase the temperature to reflux and maintain for 1 hour. This two-step heating ensures complete conversion to a mixture of the desired product and the dichlorinated intermediate, ethyl 2,4-dichloroquinoline-3-carboxylate.[7][8]
-
Evaporate the solvent under reduced pressure. Add 15 mL of cold water and stir vigorously for 1 hour to precipitate the crude product mixture.[7]
-
Isolate the precipitate, which contains both this compound (approx. 30%) and ethyl 2,4-dichloroquinoline-3-carboxylate (approx. 70%).[7]
-
To convert the dichlorinated byproduct to the desired product, place the entire crude mixture in a flask with acetic acid (10 mL) and water (5 mL).[7][8]
-
Stir this mixture under reflux for 24 hours. Causality Note: The aqueous acetic acid selectively hydrolyzes the more reactive chloro group at the C2 position back to a carbonyl (oxo) group, yielding the target compound in high purity (>98%).[7]
-
After cooling, extract the product with ethyl ether. Wash the organic layer with saturated sodium bicarbonate solution, then with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the final product.
Derivatization Potential: A Gateway to Chemical Diversity
The true value of this compound lies in its capacity as a scaffold for diversification. The C4-chloro and C3-ester groups are orthogonal reaction sites, allowing for sequential or selective modifications.
-
C4-Position: The chloro group is readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This is the most common site for modification to influence target specificity and pharmacokinetic properties.[9][10]
-
C3-Position: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides.[5][6] This modification is crucial for altering solubility and hydrogen bonding capabilities.[6]
The following diagram illustrates a typical workflow for generating a library of derivatives from the core compound.
Caption: Derivatization and Screening Workflow.
Therapeutic Applications: From Scaffold to Lead Compound
Derivatives of the title compound have shown significant promise in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity
The quinoline scaffold is a well-established pharmacophore in anticancer drug design.[11] Derivatives have been shown to inhibit various critical cellular processes in cancer cells, including the function of topoisomerases and protein kinases.[9][12]
Mechanism of Action: Many quinolone derivatives exert their anticancer effects by inhibiting topoisomerase I or II, enzymes crucial for resolving DNA topological problems during replication and transcription.[2][9][13] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to double-strand breaks in DNA, ultimately triggering apoptosis (programmed cell death). Furthermore, specific quinolone derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and EGFR, which are key drivers of tumor growth and angiogenesis.[2][9]
The diagram below illustrates the dual mechanism of topoisomerase inhibition and RTK signaling blockade.
Caption: Dual Anticancer Mechanisms of Quinolone Derivatives.
Quantitative Data Summary: Several studies have reported potent cytotoxic activity for derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-3-carboxylate | MCF-7 (Breast) | 0.33 | [1] |
| Quinoline-3-carboxylate | K562 (Leukemia) | 0.28 | [1] |
| Ciprofloxacin-Chalcone Hybrid | HepG2 (Liver) | 22.09 | [13] |
| Ciprofloxacin-Chalcone Hybrid | A549 (Lung) | 27.71 | [13] |
Experimental Protocol: MTT Cytotoxicity Assay This protocol provides a reliable method for assessing the in vitro anticancer activity of newly synthesized compounds.
-
Cell Culture: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
The 2-quinolone structure is central to the fluoroquinolone class of antibiotics.[14][15][16][17] While the core compound itself is not a potent antibiotic, its derivatives have shown promising activity against various bacterial strains.[4][14]
Mechanism of Action: The primary mechanism of antibacterial action for quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV.[13][15] These enzymes are essential for bacterial DNA replication, recombination, and repair. By inhibiting their function, quinolone derivatives block DNA synthesis, leading to bacterial cell death.[13]
Structure-Activity Relationship (SAR): For antibacterial quinolones, modifications at the C7 position are often critical for potency and spectrum of activity, while substituents at N1 influence pharmacokinetics.[9] The C3-carboxylic acid group is generally considered essential for binding to the DNA gyrase enzyme.[15] Therefore, a key synthetic step for creating antibacterial agents from the title compound is the hydrolysis of the C3-ethyl ester to the free carboxylic acid.
Future Directions and Conclusion
This compound is a high-value scaffold for medicinal chemistry. The research clearly indicates that its derivatives are a fertile ground for the discovery of novel anticancer and antimicrobial agents.[1][3][14]
Future research should focus on:
-
Expanding Chemical Diversity: Utilizing combinatorial chemistry approaches guided by the derivatization workflows outlined here to create larger, more diverse libraries.
-
Mechanism of Action Studies: For promising hits, detailed biological studies are needed to precisely identify molecular targets and elucidate mechanisms of action.
-
ADMET Profiling: Early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify candidates with favorable drug-like properties.[1][18]
-
Selectivity Enhancement: For anticancer agents, a key challenge is achieving selectivity for cancer cells over healthy cells. Modifying the C3-ester to a carboxylic acid has been shown to improve selectivity by leveraging the acidic tumor microenvironment.[18]
References
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Kubinski, P., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. Available at: [Link]
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Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. Available at: [Link]
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Moussaoui, O., et al. (2022). 2-Quinolone-Based Derivatives as Antibacterial Agents: A Review. Mini-Reviews in Organic Chemistry. Available at: [Link]
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Azzman, N. N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry. Available at: [Link]
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Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
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Azzman, N. N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry. Available at: [Link]
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Kloskowski, T., et al. (2023). Potential mechanism of quinolones action on cancer cells. Changes in... ResearchGate. Available at: [Link]
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Moussaoui, O., et al. (2022). 2-Quinolone-Based Derivatives as Antibacterial Agents: A Review. ResearchGate. Available at: [Link]
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Moussaoui, O., et al. (2022). 2-Quinolone-Based Derivatives as Antibacterial Agents: A Review. Ingenta Connect. Available at: [Link]
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Parikh, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure. Available at: [Link]
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Moussaoui, O., et al. (2021). 2-Quinolone-Based Derivatives as Antibacterial Agents: A Review. Bentham Science. Available at: [Link]
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Pinto, D. C. G. A., et al. (2022). Some antibacterial agents based on 2-quinolone-1,2,3-triazoles. ResearchGate. Available at: [Link]
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Sharma, P., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Available at: [Link]
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Jain, A. K., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Available at: [Link]
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Janardhanan, N. T., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. Available at: [Link]
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Gu, H., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry. Available at: [Link]
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Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate. Available at: [Link]
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The Lynchpin of Quinolone Chemistry: A Technical Guide to Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate stands as a pivotal intermediate in the synthesis of a diverse array of biologically active quinolone derivatives. Its strategic importance lies in the highly reactive C4-chloro substituent, which serves as a versatile handle for introducing a wide range of functionalities through nucleophilic substitution. This technical guide provides a comprehensive overview of this key building block, from its synthesis and mechanistic underpinnings to its broad applications in medicinal chemistry. Detailed experimental protocols, mechanistic diagrams, and a critical analysis of structure-activity relationships (SAR) are presented to empower researchers in the rational design and synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of a Versatile Scaffold
The quinolone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates with a wide spectrum of therapeutic applications, including antibacterial, anticancer, antimalarial, and anti-inflammatory activities.[1] At the heart of the synthetic strategies for many of these compounds lies this compound. The presence of the chloro group at the 4-position, activated by the electron-withdrawing nature of the adjacent carbonyl and the quinolone ring system, makes it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the systematic modification of the quinolone scaffold, enabling the exploration of chemical space and the optimization of pharmacological properties. This guide will delve into the synthesis, reactivity, and application of this crucial synthetic intermediate.
Synthesis of the Precursor and the Core Intermediate
The journey to this compound begins with the construction of its precursor, Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.
The Gould-Jacobs Reaction: Building the Quinolone Core
The most common and efficient method for synthesizing the 4-hydroxyquinolone precursor is the Gould-Jacobs reaction.[2] This thermal cyclization process involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by an intramolecular cyclization at high temperatures.[3][4]
Reaction Mechanism:
The Gould-Jacobs reaction proceeds through the following key steps:
-
Condensation: Aniline undergoes a nucleophilic attack on diethyl ethoxymethylenemalonate, leading to the elimination of ethanol and the formation of an anilidomethylenemalonate intermediate.
-
Thermal Cyclization: At elevated temperatures (typically >250 °C), a 6-electron electrocyclization occurs, forming the quinoline ring. This step is often the rate-limiting and requires a high-boiling solvent like diphenyl ether or can be accelerated using microwave irradiation.
-
Tautomerization: The resulting cyclized product exists in equilibrium between its keto and enol forms, with the 4-hydroxy tautomer being significant.[3]
Diagram: Gould-Jacobs Reaction Pathway
Caption: Pathway of the Gould-Jacobs reaction for quinolone synthesis.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
-
Materials: Aniline, Diethyl ethoxymethylenemalonate, Diphenyl ether.
-
Procedure:
-
In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture to 100-130 °C for 1-2 hours to form the anilidomethylenemalonate intermediate. Ethanol is evolved during this step.
-
Add high-boiling diphenyl ether to the reaction mixture.
-
Heat the solution to reflux (approximately 250 °C) for 30-60 minutes to induce cyclization.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Add a non-polar solvent like hexane to aid precipitation.
-
Collect the solid product by filtration, wash with hexane, and dry.
-
Chlorination: Activating the C4 Position
The conversion of the 4-hydroxyquinolone to the 4-chloro derivative is a critical activation step. This is typically achieved using a chlorinating agent like phosphoryl chloride (POCl₃).[5]
Reaction Mechanism:
The chlorination with POCl₃ is thought to proceed via a phosphate ester intermediate. The hydroxyl group of the quinolone attacks the electrophilic phosphorus atom of POCl₃. This is followed by a nucleophilic attack of a chloride ion, which displaces the phosphate group to yield the 4-chloroquinoline.[3] When a tertiary amide like dimethylformamide (DMF) is present, a more reactive Vilsmeier-Haack reagent, a chloroiminium ion, is formed in situ, which then facilitates the chlorination.[2][4][5][6]
Diagram: Chlorination of 4-Hydroxyquinolone
Caption: General scheme of nucleophilic substitution at the C4 position.
Applications in the Synthesis of Biologically Active Molecules
The versatility of this intermediate is best illustrated by its application in the synthesis of compounds with significant therapeutic potential.
Quantitative Data on Synthesized Derivatives and Their Activities
| Derivative Class | Nucleophile | Target/Activity | Representative IC₅₀/EC₅₀ |
| 4-Aminoquinolines | Amines | Antimalarial | Nanomolar range against P. falciparum [7][8] |
| 4-Thioquinolines | Thiols | Antioxidant | Potent radical scavenging activity [9] |
| 4-Phenoxyquinolines | Phenols | Anticancer (c-Met inhibitors) | Nanomolar range against various cancer cell lines |
| 4-Carbohydrazides | Hydrazines | Anti-HIV, Antibacterial | Moderate activity |
3.2.1. Antimalarial Agents
The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being a classic example. This compound serves as a key starting material for novel 4-aminoquinoline derivatives. The introduction of various amine side chains at the C4 position has led to the discovery of compounds with potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. [7][8] 3.2.2. Anticancer Agents
The quinolone scaffold is also prevalent in many anticancer agents. By reacting the chlorinated intermediate with substituted phenols, researchers have developed potent inhibitors of receptor tyrosine kinases like c-Met, which are often dysregulated in various cancers. These derivatives have demonstrated significant antiproliferative activity in the nanomolar range against a panel of cancer cell lines.
3.2.3. Antioxidant and Other Activities
The introduction of sulfur-containing nucleophiles has led to the synthesis of 4-thioquinoline derivatives with promising antioxidant properties. [9]Furthermore, the reaction with hydrazines has yielded 4-carbohydrazide derivatives that have been investigated for their anti-HIV and antibacterial activities.
Structure-Activity Relationship (SAR) Insights
The extensive derivatization of the 4-position has provided valuable insights into the structure-activity relationships of this class of compounds.
-
The C4-Substituent: The nature of the substituent at the C4 position is critical for biological activity. For antimalarial 4-aminoquinolines, the length and basicity of the diamine side chain significantly influence potency and the ability to overcome drug resistance. [7]* The C3-Ester Group: The ethyl carboxylate group at the C3 position also plays a role in modulating activity. In some antimalarial series, hydrolysis of the ester to the corresponding carboxylic acid or its conversion to an amide can abolish activity, highlighting the importance of this moiety for target engagement. [8]* Substituents on the Benzenoid Ring: Modifications on the benzo part of the quinolone ring can fine-tune the electronic and steric properties of the molecule, impacting its pharmacokinetic and pharmacodynamic profile.
Diagram: Key SAR Points for 4-Substituted Quinolones
Caption: Key structural features influencing the biological activity of 4-substituted quinolones.
Conclusion and Future Perspectives
This compound is a cornerstone of modern medicinal chemistry, providing a reliable and versatile platform for the synthesis of a vast array of quinolone-based compounds. Its straightforward synthesis and the predictable reactivity of the C4-chloro group make it an invaluable tool for drug discovery and development. The continued exploration of novel nucleophiles and the application of advanced synthetic methodologies will undoubtedly lead to the discovery of new quinolone derivatives with improved therapeutic profiles. As our understanding of disease biology deepens, the rational design of molecules based on this privileged scaffold, guided by established SAR, will continue to be a fruitful avenue for the development of next-generation therapeutics.
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Ukrainets, I. V., et al. (2006). 4-HYDROXY-2-QUINOLONES. 97. SIMPLE SYNTHESIS OF THE ESTERS OF 4-HALO-SUBSTITUTED 2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXYLIC ACIDS. Chemistry of Heterocyclic Compounds, 42(7), 882-884. [Link]
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The Quinolones: A Serendipitous Discovery and the Evolution of a Powerful Antibacterial Class
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery and history of quinolone derivatives, a class of synthetic antibiotics that has become indispensable in the treatment of a wide range of bacterial infections. From a chance finding in a laboratory to the development of highly potent and broad-spectrum agents, the story of the quinolones is a testament to the power of medicinal chemistry and the ongoing battle against infectious diseases.
The Dawn of the Quinolone Era: A Fortuitous Finding
The journey of the quinolones began not with a targeted search for a new antibiotic, but as an unexpected byproduct of antimalarial research. In 1962, while working on the synthesis of the antimalarial drug chloroquine at the Sterling-Winthrop Research Institute, George Lesher and his colleagues isolated a peculiar impurity from a distillation process.[1][2][3] This compound, initially a regioisomer of a chloroquine intermediate, was identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and exhibited modest antibacterial properties.[2] This serendipitous discovery served as the lead structure for the synthesis of new analogs, ultimately leading to the creation of the first quinolone antibiotic, nalidixic acid.[1][2][3][4]
Although technically a naphthyridine due to its 1,8-naphthyridine nucleus, nalidixic acid is widely considered the progenitor of the entire quinolone class.[1][4] Introduced clinically in 1967 for the treatment of urinary tract infections (UTIs) caused by Gram-negative bacteria, nalidixic acid's utility was limited by its narrow spectrum of activity and the rapid development of bacterial resistance.[3][4][5] Nevertheless, its discovery laid the crucial groundwork for the development of a vast and versatile class of antimicrobial agents.[1]
The Rise of the Fluoroquinolones: A Leap in Potency and Spectrum
The therapeutic potential of the quinolone scaffold was significantly expanded in the 1970s and 1980s with a key chemical modification: the introduction of a fluorine atom at the C6 position of the quinolone ring.[5][6] This innovation gave rise to the fluoroquinolones, a second generation of compounds with dramatically enhanced antibacterial potency and a broader spectrum of activity that included Gram-positive bacteria.[1][3]
Norfloxacin, developed in 1978, was the first fluoroquinolone and demonstrated significantly improved activity against a wider range of Gram-negative bacteria, including Pseudomonas aeruginosa.[2][7] This breakthrough was followed by the development of other influential second-generation fluoroquinolones like ciprofloxacin and ofloxacin, which became mainstays in clinical practice for treating a variety of infections.[3][8]
The evolution of the quinolones is often categorized into generations, each characterized by an expanded spectrum of activity.
| Generation | Key Characteristics | Representative Drugs |
| First | Narrow spectrum, primarily against Gram-negative bacteria; used for UTIs. | Nalidixic acid, Cinoxacin, Oxolinic acid[1][8][9] |
| Second | Expanded Gram-negative activity, some Gram-positive and atypical coverage. | Ciprofloxacin, Norfloxacin, Ofloxacin, Lomefloxacin[1][8][9] |
| Third | Further improved activity against Gram-positive bacteria, particularly Streptococcus pneumoniae. | Levofloxacin, Gatifloxacin, Sparfloxacin[1][8][10] |
| Fourth | Broad-spectrum activity, including anaerobic bacteria. | Trovafloxacin, Moxifloxacin[1][8][10] |
This progression was driven by systematic structure-activity relationship (SAR) studies, where modifications at various positions of the quinolone ring were explored to optimize antibacterial activity, pharmacokinetic properties, and safety profiles. For instance, the substituent at the N1 position influences potency and bioavailability, while the group at the C7 position modulates the spectrum of activity and target enzyme affinity.[6]
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11][12][13][14] These enzymes are type II topoisomerases that play critical roles in managing the topological state of bacterial DNA during replication, transcription, and repair.[12]
-
DNA Gyrase: This enzyme is the primary target of quinolones in most Gram-negative bacteria. It introduces negative supercoils into the DNA, a process crucial for initiating DNA replication and relieving the torsional stress that arises during replication fork movement.[13]
-
Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the main target. Its primary function is to decatenate, or unlink, the daughter chromosomes after replication, allowing them to segregate into the daughter cells.[13]
Quinolones bind to the complex formed between these enzymes and the bacterial DNA.[13] This binding stabilizes the transient double-stranded breaks created by the enzymes, preventing the re-ligation of the DNA strands.[11] The accumulation of these stalled enzyme-DNA complexes leads to the fragmentation of the bacterial chromosome, triggering a cascade of events that ultimately results in cell death.[11] Because eukaryotic cells do not possess DNA gyrase or topoisomerase IV, quinolones exhibit selective toxicity towards bacteria.[1]
Caption: Mechanism of action of quinolone antibiotics.
The Challenge of Resistance: An Evolving Threat
The widespread use, and sometimes misuse, of quinolones has inevitably led to the emergence and spread of bacterial resistance, threatening their clinical efficacy.[11][12] Resistance to quinolones can arise through several mechanisms:
-
Target-Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common mechanisms of high-level resistance.[12][13] These mutations, typically occurring in a specific region known as the quinolone resistance-determining region (QRDR), reduce the binding affinity of the quinolone to the enzyme-DNA complex.[13]
-
Reduced Intracellular Accumulation: Bacteria can limit the intracellular concentration of quinolones through two main strategies:
-
Decreased Uptake: Mutations that alter the structure or expression of porin proteins in the outer membrane of Gram-negative bacteria can reduce the influx of quinolones into the cell.[12]
-
Increased Efflux: Bacteria can actively pump quinolones out of the cell using efflux pumps. Overexpression of these pumps is a significant contributor to quinolone resistance.[12]
-
-
Plasmid-Mediated Resistance: The acquisition of resistance genes on mobile genetic elements like plasmids has further accelerated the dissemination of quinolone resistance. These plasmids can carry genes that:
The multifactorial nature of quinolone resistance, often involving a combination of these mechanisms, presents a significant challenge in the clinical management of bacterial infections.[12]
Caption: Overview of quinolone resistance mechanisms.
Conclusion and Future Perspectives
The discovery and development of quinolone derivatives represent a landmark achievement in the history of antimicrobial chemotherapy. From a serendipitous observation to a cornerstone of modern medicine, these synthetic agents have saved countless lives. However, the ever-present threat of antibiotic resistance necessitates a continued and concerted effort in the scientific community.
Future research in this field is focused on several key areas:
-
Developing novel quinolone analogs with activity against resistant strains.
-
Designing compounds that can evade existing resistance mechanisms , such as efflux pump inhibitors.
-
Exploring combination therapies that can enhance the efficacy of quinolones and slow the development of resistance.
-
Improving the safety profile of quinolones to minimize adverse effects.
A thorough understanding of the history, mechanism of action, and resistance patterns of the quinolones is essential for the rational design of the next generation of these vital antibacterial agents and for ensuring their continued utility in the fight against infectious diseases.
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Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]
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Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(12), 4874–4882. [Link]
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Fernandes, P., & Martens, E. (2017). Quinolone generations: Natural history or natural selection? Journal of Global Antimicrobial Resistance, 8, 14–21. [Link]
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Pham, T. D. M., Ziora, Z. M., & Blaskovich, M. A. T. (2019). Quinolone antibiotics. RSC Medicinal Chemistry, 10(10), 1719–1739. [Link]
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Piras, C., & Piras, A. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(5), 893. [Link]
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Millanao, A., Mora, A. Y., Villagra, N. A., & Hidalgo, A. A. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 26(23), 7173. [Link]
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Evolution of fluoroquinolone repurposing in oncology. A timeline... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Ball, P. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents, 16(1), 5–12. [Link]
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Andersson, M. I., & MacGowan, A. P. (2003). Development of the quinolones. Journal of Antimicrobial Chemotherapy, 51(Suppl. 1), 1–11. [Link]
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Ito, A. (2021). History of Discovery and Development of Norfloxacin; a New Quinolone Antimicrobial Agent. The Journal of the Japanese Association for Infectious Diseases, 95(1), 1–11. [Link]
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Methodological & Application
Synthesis of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate Derivatives: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate and its derivatives. This class of compounds serves as a crucial scaffold in medicinal chemistry and drug development, exhibiting a wide range of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and field-proven experimental procedures.
Introduction: The Significance of the Quinolone Scaffold
Quinolone derivatives are a cornerstone in the development of therapeutic agents, most notably as antibacterial agents that target bacterial type II topoisomerase. The core structure, a 4-oxo-1,4-dihydroquinoline, is a versatile pharmacophore that has been extensively modified to optimize potency, selectivity, and pharmacokinetic properties. The introduction of a chlorine atom at the 4-position and an ethyl carboxylate group at the 3-position creates a key intermediate, this compound, which is amenable to further functionalization, particularly through nucleophilic substitution at the C4 position. This allows for the generation of diverse libraries of compounds for screening and lead optimization in drug discovery programs.
Mechanistic Insights: A Two-Stage Synthetic Approach
The synthesis of the target compound is efficiently achieved through a two-stage process:
-
Formation of the Quinolone Core via the Gould-Jacobs Reaction: This classic reaction provides a reliable method for constructing the fundamental 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate scaffold.
-
Chlorination of the 4-hydroxy Group: The subsequent chlorination of the hydroxyl group at the 4-position using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), yields the desired product.
The Gould-Jacobs Reaction: Building the Bicyclic Heterocycle
The Gould-Jacobs reaction begins with the condensation of an aniline with diethyl ethoxymethylenemalonate.[1][2] This is followed by a thermally induced cyclization to form the quinolone ring system.[3][4]
The mechanism proceeds as follows:
-
Nucleophilic Substitution: The amino group of the aniline attacks the electrophilic carbon of the ethoxymethylenemalonate, leading to the displacement of an ethoxy group and the formation of an anilinomethylenemalonate intermediate.[3]
-
Thermal Cyclization: Upon heating, a 6-electron electrocyclization occurs, where the aniline ring attacks the ester carbonyl group, forming the quinolone ring and eliminating an ethanol molecule.[3] This step typically requires high temperatures to overcome the activation energy for the intramolecular reaction.[5] The resulting product, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, exists predominantly in its 4-oxo tautomeric form.[3]
Chlorination with Phosphorus Oxychloride: Activating the 4-Position
The conversion of the 4-hydroxy group to a chloro group is a critical step for enabling further derivatization. Phosphorus oxychloride is a powerful and commonly used reagent for this transformation.[6]
The mechanism of chlorination is believed to involve:
-
Phosphorylation: The hydroxyl group of the quinolone attacks the phosphorus atom of POCl₃, forming a phosphate ester intermediate.[7]
-
Nucleophilic Attack by Chloride: A chloride ion, either from the POCl₃ itself or from an additive, then acts as a nucleophile, attacking the C4 position and displacing the phosphate leaving group to yield the 4-chloroquinoline derivative.[7]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound.
Part 1: Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (Gould-Jacobs Reaction)
This protocol outlines the synthesis of the quinolone precursor from aniline and diethyl ethoxymethylenemalonate.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Aniline | 93.13 | 2.0 | 0.18 mL |
| Diethyl ethoxymethylenemalonate | 216.23 | 6.0 | 1.21 mL |
| Acetonitrile (ice-cold) | 41.05 | - | 3 mL |
Procedure:
-
To a 2.5 mL microwave vial equipped with a magnetic stir bar, add aniline (0.18 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).[8]
-
Seal the vial and heat the mixture to 250 °C using a microwave synthesis system for a designated time (optimization may be required, typically ranging from 10 to 30 minutes).[8]
-
After the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[8]
-
Dry the resulting solid under vacuum to obtain Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. The product can be analyzed by HPLC-MS to confirm its identity and purity.[8]
Causality and Optimization: The high temperature is necessary to drive the intramolecular cyclization.[5] Microwave heating offers a significant advantage over conventional heating by dramatically reducing reaction times and often improving yields.[9] The excess of diethyl ethoxymethylenemalonate is used to ensure the complete consumption of the aniline starting material.
Part 2: Synthesis of this compound (Chlorination)
This protocol details the chlorination of the synthesized quinolone precursor.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | 233.22 | 2.15 | 500 mg |
| Benzyltriethylammonium chloride | 227.77 | - | 1.96 g |
| Acetonitrile | 41.05 | - | 15 mL |
| Phosphorus oxychloride (POCl₃) | 153.33 | 9.46 | 0.88 mL |
| Cold Water | 18.02 | - | 15 mL |
| Dichloromethane-methanol (1:1, v/v) | - | - | 3 mL |
| Acetic acid | 60.05 | - | 10 mL |
| Water | 18.02 | - | 5 mL |
| Ethyl ether | 74.12 | - | As needed |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, place Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (500 mg, 2.15 mmol) and benzyltriethylammonium chloride (1.96 g) in acetonitrile (15 mL).[6]
-
With continuous stirring, add phosphorus oxychloride (0.88 mL, 9.46 mmol) dropwise to the mixture.[6]
-
Stir the mixture at 40 °C for 30 minutes, and then heat at reflux for 1 hour.[6]
-
After cooling, evaporate the solvent under reduced pressure.
-
Add cold water (15 mL) to the residue and stir for 1 hour. A precipitate will form, which is a mixture of the desired this compound and the byproduct, ethyl 2,4-dichloroquinoline-3-carboxylate.[6]
-
Filter the precipitate. To isolate the desired product and convert the byproduct, proceed with the following steps.
-
Place the filtered solid in a 50 mL round-bottom flask containing acetic acid (10 mL) and water (5 mL).[6]
-
Stir the mixture under reflux for 24 hours. This step selectively hydrolyzes the 2-chloro group of the byproduct back to the 2-oxo group.[6]
-
After cooling, extract the product with ethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to afford this compound with high purity (>98%).[6]
Causality and Self-Validation: The use of a phase-transfer catalyst like benzyltriethylammonium chloride can facilitate the reaction. The formation of the dichlorinated byproduct is a common side reaction in the chlorination of 2,4-quinolinediols. The subsequent selective hydrolysis with acetic acid is a key step to ensure a high yield of the desired mono-chloro product, making the protocol self-correcting for this common impurity.[6]
Visualization of the Synthetic Workflow
The following diagram illustrates the overall synthetic pathway.
Caption: Overall synthetic workflow for this compound.
Detailed Reaction Mechanism
This diagram provides a visual representation of the key chemical transformations.
Caption: Key mechanistic steps in the synthesis.
Safety Precautions: Handling Phosphorus Oxychloride
Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water.[1][10] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene), a lab coat, and tightly fitting safety goggles or a face shield.[10][11] All handling should be done in a well-ventilated chemical fume hood.[1]
-
Handling: POCl₃ is air and moisture sensitive.[2] It should be handled under an inert atmosphere (e.g., nitrogen or argon). Keep it away from water, alcohols, amines, and strong bases.[1]
-
Spills: In case of a spill, do not use water.[11] Absorb the spill with an inert, dry material like vermiculite or sand and place it in a sealed container for disposal as hazardous waste.[11]
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
References
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Gould–Jacobs reaction. In: Wikipedia. [Link]
- Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
-
Hazard Summary: Phosphorus Oxychloride. New Jersey Department of Health. [Link]
-
Gould-Jacobs Reaction. Organic Chemistry Portal. [Link]
- Reitsema, R. H. The Chemistry of the Gould-Jacobs Reaction. Chem. Rev.1948, 43 (1), 43–68.
- Ukrainets, I. V., et al. «GREEN» SYNTHESIS OF ETHYL 4-HYDROXY-2-OXO- 1,2-DIHYDROQUINOLINE-3-CARBOXYLATES.
- Aghapoor, K., et al. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. RSC Adv.2016, 6, 87754-87759.
- Al-Suwaidan, I. A., et al. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
- Słodkowska, H., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2022, 27 (19), 6296.
- Process for preparing purine deriv
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. [Link]
- Chilin, A., et al. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. J. Med. Chem.2008, 51 (3), 575–588.
- Reyes-González, M. A., et al. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallogr. E2017, 73 (Pt 5), 785–788.
- Gould Jacobs Quinoline forming reaction.
- Ghaffari, S., et al. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Adv.2018, 8, 2736-2742.
- Rodriguez-Vega, G., et al. Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate.
- Chen, Y.-L., et al.
- Arnott, E. A., et al. POCl3 chlorination of 4-quinazolones. J. Org. Chem.2011, 76 (6), 1653–1661.
-
Synthesis of ethyl 6-fluoro-4-hydroxy-3-quinoline-carboxylate. PrepChem.com. [Link]
- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. US4822801A.
-
POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]
- PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. ES2203361T3.
- POCl3-PCl5 mixture: A robust chlorin
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]
-
POCl3 Chlorination of 4-Quinazolones. ResearchGate. [Link]
- QUININDINES V ~ CHLORINATION OF 2,3-POLYME THYLENEQUINOLINE S WITH PHOSPHORUS PENTACHLORIDE. ElectronicsAndBooks.
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Application Notes and Protocols: Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate in Organic Synthesis
Introduction: The Versatile Quinolone Scaffold
The 2-oxo-1,2-dihydroquinoline core is a prominent privileged structure in medicinal chemistry and materials science. Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, anti-HIV, and antimalarial properties.[1][2] The synthetic utility of this scaffold is greatly enhanced by the strategic introduction of functional groups that allow for further molecular elaboration. Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate serves as a key building block in this context. The presence of a reactive chlorine atom at the C4-position, activated by the adjacent carbonyl group and the aromatic system, renders it an excellent substrate for a variety of chemical transformations. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and synthetic applications of this versatile intermediate.
Synthesis of this compound
The most common and efficient route to this compound involves the chlorination of the readily available Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. The choice of chlorinating agent and reaction conditions is critical to achieve high yields and minimize the formation of byproducts, primarily the 2,4-dichloroquinoline derivative.
Protocol 1: Synthesis via Phosphoryl Chloride
This protocol details the chlorination using phosphoryl chloride, a widely used and effective reagent for this transformation. The reaction proceeds through an initial phosphorylation of the hydroxyl group, followed by nucleophilic substitution by the chloride ion.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (2.15 mmol, 500 mg) and benzyltriethylammonium chloride (1.96 g) in acetonitrile (15 mL).[1]
-
Addition of Chlorinating Agent: Under continuous stirring, add phosphoryl chloride (9.46 mmol, 0.88 mL) dropwise to the suspension. An exothermic reaction may be observed.
-
Reaction Progression: Stir the reaction mixture at 40°C for 30 minutes, and then bring it to reflux for 1 hour.[1][3]
-
Quenching and Isolation of Intermediate Mixture: After cooling to room temperature, carefully evaporate the solvent under reduced pressure. Add 15 mL of cold water to the residue and stir the mixture vigorously for 1 hour to precipitate the crude product. This precipitate is a mixture of this compound and Ethyl 2,4-dichloroquinoline-3-carboxylate.[1]
-
Selective Hydrolysis: Collect the precipitate by filtration. To selectively convert the 2,4-dichloro byproduct to the desired product, place the solid in a 50 mL round-bottom flask containing a mixture of acetic acid (10 mL) and water (5 mL).[1]
-
Final Product Formation: Stir the mixture under reflux for 24 hours. The chlorine atom at the C2 position is more susceptible to hydrolysis under these conditions.
-
Purification: After cooling, extract the product with ethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to afford this compound in high purity (>98%).[1]
Applications in Nucleophilic Substitution Reactions
The C4-chloro group of the title compound is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is the cornerstone of its utility in constructing diverse molecular libraries for drug discovery and materials science.
General Reaction Mechanism:
The reaction typically proceeds via a nucleophilic addition-elimination mechanism. The electron-withdrawing nature of the adjacent carbonyl group and the ester functionality, along with the fused aromatic ring, stabilizes the intermediate Meisenheimer complex.
Sources
Application Notes and Protocols for the Synthesis of 4-Amino-2-oxo-1,2-dihydroquinoline-3-carboxylates
Introduction: The Privileged Quinolin-2(1H)-one Scaffold
The quinolin-2(1H)-one moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile framework for designing ligands targeting a wide array of biological targets.[1] Derivatives of this scaffold are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antimalarial, anti-inflammatory, and anti-HIV properties.[2][3] Functionalization at the C4-position is particularly crucial for modulating biological activity.
This guide provides a detailed exploration of the reaction between Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate and various amines. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism and is a robust method for introducing diverse amino functionalities at the C4-position, generating libraries of compounds for drug discovery and development. We will delve into the underlying mechanism, provide field-proven experimental protocols, and discuss critical parameters that influence reaction outcomes.
The Key Precursor: Synthesis of this compound
The journey to C4-functionalized quinolones begins with the synthesis of the activated precursor, this compound. The most common and effective method involves the chlorination of the readily available Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.
The starting material, a 4-hydroxyquinolone, exists in tautomeric equilibrium with its 4-oxo form.[4] Treatment with a chlorinating agent like phosphoryl chloride (POCl₃) effectively converts the hydroxyl group into a reactive chloro leaving group.[5][6]
Protocol 1: Synthesis of this compound
This protocol is adapted from methodologies described in the literature.[5][6][7]
Materials:
-
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
-
Phosphoryl chloride (POCl₃)
-
Benzyltriethylammonium chloride (BTEAC)
-
Acetonitrile (anhydrous)
-
Cold deionized water
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq) and benzyltriethylammonium chloride (4.0 eq) in anhydrous acetonitrile.
-
Under continuous stirring, add phosphoryl chloride (1.5 - 2.2 eq) dropwise to the mixture. Causality Note: BTEAC acts as a phase-transfer catalyst, while an excess of POCl₃ ensures complete conversion and can also act as a dehydrating agent.
-
Stir the mixture at 40°C for 30 minutes, then increase the temperature to reflux for 1-8 hours.[5][6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the flask in an ice bath and carefully evaporate the solvent under reduced pressure.
-
Slowly add 15 mL of cold water to the residue and stir vigorously for 1 hour to quench any remaining POCl₃ and precipitate the product.
-
A precipitate corresponding to a mixture of the desired mono-chloro product and the ethyl 2,4-dichloroquinoline-3-carboxylate byproduct may be obtained.[5][7]
-
Collect the precipitate by filtration. The desired this compound can be purified from the dichlorinated byproduct via column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/hexane).[6]
The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with amines is a classic example of Nucleophilic Aromatic Substitution (SNAr). Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the quinolin-2-one system is activated towards SNAr for two key reasons:
-
Electron-Withdrawing Groups: The ring nitrogen and the carbonyl group at C2 withdraw electron density from the ring, making the C4 carbon electrophilic and susceptible to nucleophilic attack.[8][9]
-
Stabilized Intermediate: The reaction proceeds via a two-step addition-elimination mechanism. The initial attack of the amine nucleophile forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized, particularly onto the electronegative oxygen of the carbonyl group, which stabilizes this intermediate.[9][10] The subsequent elimination of the chloride ion restores the aromaticity of the ring system.
Application Notes and Experimental Protocols
The choice of reaction conditions is critical and depends on the nucleophilicity of the amine. Generally, more nucleophilic aliphatic amines react under milder conditions than less nucleophilic aromatic amines.
Protocol 2: General Procedure for Reaction with Aliphatic Amines
Aliphatic amines are typically strong nucleophiles and react readily. The reaction can often be performed without an additional base, as the amine reactant can also serve as the acid scavenger for the HCl generated.[8]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary aliphatic amine (e.g., propylamine, piperidine) (2.0-2.2 eq)
-
Solvent (e.g., Ethanol, DMF, Acetonitrile)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol) in a round-bottom flask.
-
Add the aliphatic amine (2.0-2.2 eq). Causality Note: An excess of the amine is used to drive the reaction to completion and to neutralize the HCl byproduct.
-
Heat the reaction mixture to reflux (typically 80-120°C) for 4-24 hours.[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure ethyl 4-(alkylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate.
Protocol 3: General Procedure for Reaction with Aromatic Amines (Anilines)
Aromatic amines are weaker nucleophiles than aliphatic amines, often requiring more forcing conditions such as higher temperatures and sometimes the addition of a non-nucleophilic base to facilitate the reaction.[11]
Materials:
-
This compound (1.0 eq)
-
Aromatic amine (e.g., aniline, 4-chloroaniline) (1.1-1.5 eq)
-
Solvent (e.g., DMF, boiling Ethanol)
-
Optional: Base (e.g., Triethylamine, K₂CO₃) (1.0-2.0 eq)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent (e.g., DMF) in a round-bottom flask.
-
Add the aromatic amine (1.1-1.5 eq). If desired, add a base like triethylamine.
-
Heat the reaction mixture at 100°C to reflux for 12-24 hours.[11]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield the pure ethyl 4-(arylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate.
A Note on Solvent Choice and Side Reactions:
-
Ethanol: A good general-purpose solvent, particularly for aliphatic amines. Reactions in boiling ethanol typically yield the expected ethyl ester products cleanly.[11]
-
DMF (Dimethylformamide): A polar aprotic solvent that can accelerate SNAr reactions. However, at high temperatures (e.g., boiling DMF), it can promote a subsequent hydrolysis of the ester and decarboxylation, leading to 4-amino-1,2-dihydroquinolin-2-one derivatives.[11] This can be a desired transformation or an unwanted side reaction, depending on the synthetic goal.
Data Presentation: Representative Reactions
The following table summarizes expected outcomes for the reaction of this compound with various amines under different conditions, based on established chemical principles.[8][11]
| Amine Nucleophile | Solvent | Temperature | Base | Expected Major Product |
| Propylamine | Ethanol | Reflux | None | Ethyl 2-oxo-4-(propylamino)-1,2-dihydroquinoline-3-carboxylate |
| Piperidine | Acetonitrile | Reflux | K₂CO₃ | Ethyl 4-(piperidin-1-yl)-2-oxo-1,2-dihydroquinoline-3-carboxylate |
| Aniline | Ethanol | Reflux | None | Ethyl 4-(phenylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate |
| 4-Chloroaniline | DMF | 100 °C | Triethylamine | Ethyl 4-((4-chlorophenyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate |
| Benzylamine | DMF | Reflux (>150°C) | None | 4-(Benzylamino)-1,2-dihydroquinolin-2-one (Decarboxylated) |
Experimental Workflow Visualization
The general laboratory workflow for these reactions is outlined below.
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. staff.najah.edu [staff.najah.edu]
Application Notes and Protocols: Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 4-Quinolone Scaffold
The 4-quinolone ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in molecules exhibiting a vast array of biological activities.[1][2] Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate serves as a highly versatile and powerful starting material for accessing diverse libraries of novel chemical entities. Its strategic importance lies in the three primary reactive centers that allow for controlled, sequential, and diverse chemical modifications:
-
C4-Chloro Group: An excellent leaving group, highly activated towards nucleophilic aromatic substitution (SNAr) and a key handle for palladium-catalyzed cross-coupling reactions.
-
C3-Ethyl Carboxylate: Can be readily hydrolyzed to the corresponding carboxylic acid, a critical pharmacophore for certain biological targets, or converted into a wide range of amides.[3]
-
N1-Amide Proton: Can be deprotonated and alkylated to introduce further diversity and modulate the physicochemical properties of the final compounds.
This guide provides a comprehensive overview of the synthesis, chemical manipulation, and therapeutic applications of this pivotal building block, complete with detailed, field-proven protocols for researchers in drug discovery and development.
Synthesis of the Core Intermediate
The title compound is most commonly and efficiently synthesized from its 4-hydroxy precursor, Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. The key transformation is a chlorination reaction, typically employing phosphoryl chloride (POCl₃).
The causality behind this choice of reagent is its efficacy in converting the hydroxyl group of the enol tautomer into a reactive chlorosulfonate or phosphate intermediate, which is then readily displaced by a chloride ion to yield the desired product. The reaction often proceeds via an initial mixture of the target compound and the 2,4-dichloro derivative, with the latter being hydrolyzed back to the desired 2-oxo product during workup or in a subsequent step.
Caption: Synthesis of the target chloroquinoline from its hydroxy precursor.
A detailed, step-by-step protocol for this synthesis is provided in Section 5.1 .
Chemical Derivatization: Unlocking Therapeutic Potential
The true power of this compound lies in its capacity as a versatile platform for diversification. The electron-withdrawing nature of the quinolone nitrogen and the C2-carbonyl group makes the C4 position highly electron-deficient and thus susceptible to a range of transformations.[4]
Nucleophilic Aromatic Substitution (SNAr) at C4
This is the most widely employed strategy for modifying the scaffold.[4][5] The reaction proceeds via a Meisenheimer-like intermediate, where a nucleophile adds to the C4 position, temporarily disrupting aromaticity, followed by the expulsion of the chloride ion to restore the aromatic system.[6] This pathway allows for the introduction of a vast array of functional groups.
-
Amination: Reaction with primary or secondary amines yields 4-amino derivatives. This is a crucial step in the synthesis of many antimalarial and anticancer agents.[4][7]
-
Azidation: Treatment with sodium azide produces 4-azido derivatives, which can be further transformed, for example, into fused furoxans via thermolysis.[8]
-
Thiolation: Reaction with thiols introduces sulfur-containing moieties.
-
Hydrazination: Reaction with hydrazine yields 4-hydrazino compounds, which are valuable intermediates for constructing fused heterocyclic systems.[8]
Palladium-Catalyzed Cross-Coupling at C4
The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Cl bond, (2) Transmetalation with an organoboron reagent (e.g., an arylboronic acid), and (3) Reductive Elimination to form the C-C bond and regenerate the catalyst.[12][13]
Modifications at the C3-Ester
The ethyl ester at the C3 position is another key handle for modification.
-
Hydrolysis: Basic or acidic hydrolysis converts the ester to the corresponding carboxylic acid.[14][15] The resulting 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety is the core pharmacophore of the highly successful quinolone class of antibiotics.[16]
-
Amidation: The carboxylic acid can be coupled with various amines (using standard peptide coupling reagents) or the ester can be directly converted to amides to generate 4-oxoquinoline-3-carboxamides. This class of compounds has shown significant potential as anticancer agents and cannabinoid receptor modulators.[17][18]
Caption: Key derivatization pathways from the core chloroquinoline scaffold.
Biological Significance and Therapeutic Applications
Derivatives synthesized from this compound have demonstrated significant activity against a range of diseases, validating its importance as a medicinal chemistry scaffold.
| Derivative Class | Therapeutic Area | Mechanism of Action (MoA) | Representative References |
| 4-Oxoquinoline-3-carboxylic acids | Antibacterial | Inhibition of bacterial DNA gyrase and topoisomerase IV, preventing DNA replication and repair.[19][20] | [1],[16] |
| 4-Amino- and 4-Aryl-quinolones | Anticancer | Inhibition of human topoisomerase II, leading to DNA double-strand breaks and apoptosis in cancer cells.[17][21][22] | [17],[3],[23], |
| 4-Quinolone-3-carboxamides | Anticancer, CNS | Topoisomerase II inhibition; modulation of cannabinoid receptors (CB2R).[17][18] | [3],[18] |
| Various 4-substituted quinolones | Antimalarial | Inhibition of heme polymerization in the parasite's food vacuole.[4] | [1] |
Mechanism Spotlight: Topoisomerase II Inhibition in Cancer
Many cytotoxic quinolone derivatives function as "topoisomerase poisons".[21] They do not inhibit the enzyme directly but rather stabilize the transient "cleavable complex" formed between topoisomerase II and DNA. This stabilization prevents the enzyme from re-ligating the double-strand break it creates, leading to an accumulation of DNA damage and triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[17][22]
Caption: Mechanism of anticancer activity via Topoisomerase II poisoning.
Detailed Experimental Protocols
The following protocols are provided as robust starting points. Researchers should perform their own optimization based on the specific substrate and desired outcome.
Protocol: Synthesis of this compound
-
Materials:
-
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq)
-
Phosphoryl chloride (POCl₃) (4.0 - 5.0 eq)
-
Acetonitrile (optional, as solvent)
-
Ice-cold water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq).
-
Carefully add phosphoryl chloride (4.0-5.0 eq) dropwise under an inert atmosphere (e.g., nitrogen or argon). The reaction can be run neat or in a solvent like acetonitrile.
-
Heat the reaction mixture to reflux (approx. 80-110°C depending on the setup) and stir for 1-3 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice or into ice-cold water with vigorous stirring. Caution: This is a highly exothermic quench.
-
A precipitate will form. Stir the slurry for 30-60 minutes to ensure complete hydrolysis of any 2,4-dichloro intermediate.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel to afford the title compound as a solid.
-
Protocol: General Procedure for Nucleophilic Substitution with an Amine
-
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Solvent (e.g., Ethanol, DMF, or Dioxane)
-
Base (optional, e.g., Triethylamine or K₂CO₃, 2.0 eq)
-
-
Procedure:
-
Dissolve the chloroquinoline starting material (1.0 eq) in the chosen solvent in a reaction vessel.
-
Add the amine nucleophile (1.1-1.5 eq) and the base (if required). The use of a base is recommended for amine salts or to scavenge the HCl byproduct.
-
Heat the mixture to reflux (or a specified temperature, e.g., 80-120°C) and stir for 2-24 hours. Microwave irradiation can significantly accelerate this reaction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried.
-
Alternatively, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0 - 3.0 eq)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water, or DMF)
-
-
Procedure:
-
To a reaction vessel, add the chloroquinoline (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (3-5 mol%), and base (2.0-3.0 eq).
-
Add the solvent system (e.g., Dioxane and a 2M aqueous solution of the base).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-100°C under an inert atmosphere and stir for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and dilute it with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol: Hydrolysis of the Ethyl Ester to the Carboxylic Acid
-
Materials:
-
This compound (or a derivative) (1.0 eq)
-
Aqueous sodium hydroxide (e.g., 2N NaOH) or potassium hydroxide (e.g., 10% w/v KOH)
-
Ethanol (as a co-solvent)
-
Aqueous hydrochloric acid (e.g., 2N HCl)
-
-
Procedure:
-
Suspend or dissolve the starting ester (1.0 eq) in a mixture of ethanol and aqueous NaOH or KOH solution.
-
Heat the mixture to reflux (80-100°C) and stir for 1-4 hours until the reaction is complete (monitored by TLC, observing the disappearance of the starting material).
-
Cool the reaction mixture to room temperature and filter to remove any insoluble material.
-
Carefully acidify the clear filtrate to a pH of ~4-5 with aqueous HCl.
-
A precipitate of the carboxylic acid will form.
-
Stir the suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.
-
References
-
Shen, L. L., Mitscher, L. A., Sharma, P. N., O'Donnell, T. J., Chu, D. W., Cooper, C. S., Rosen, T., & Pernet, A. G. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Biochemistry, 28(9), 3886-3894. [Link]
-
Fournier, B., & Hooper, D. C. (1998). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 42(10), 2690-2695. [Link]
-
Smith, J. T. (1984). [Mechanism of action of quinolones]. Presse medicale (Paris, France : 1983), 13(36), 2213-2218. [Link]
-
Shen, L. L., et al. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Biochemistry. [Link]
-
Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Livi, V. M. (2010). DNA gyrase as a target for quinolones. Molecules, 15(4), 2247-2268. [Link]
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Al-Trawneh, S. A. (2013). The 4-Quinolone-3-Carboxylic Acid Motif as a Multivalent Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 13(10), 1435-1450. [Link]
-
Al-Trawneh, S. A. (2013). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Mini reviews in medicinal chemistry, 13(10), 1435-1450. [Link]
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de Souza, M. V. N., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 19(5), 6651-6669. [Link]
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da Silva, J. C. S., et al. (2025). Exploring 4-quinolone-3-carboxamide derivatives: A versatile framework for emerging biological applications. Bioorganic Chemistry, 158, 108240. [Link]
-
Malacalza, N. S., et al. (2014). Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. Current Microwave Chemistry, 1(1), 52-58. [Link]
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Afonso, C. M. M., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Medicinal Chemistry. [Link]
- Henkel, T., et al. (2019). Process for the hydrolysis of quinolone carboxylic esters.
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Kumar, D., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8567-8594. [Link]
-
Kádasi, Z., et al. (2010). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 47(3), 564-570. [Link]
- Henkel, T., et al. (2019). Process for the hydrolysis of quinolone carboxylic esters.
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Ali, N. M., et al. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research. [Link]
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Ruiu, S., et al. (2016). Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. Journal of Medicinal Chemistry, 59(3), 1052-1067. [Link]
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Ali, N. M., et al. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359. [Link]
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Hassan, H. M., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397. [Link]
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Ukr. Khim. Zh. (Russ. Ed.). (2007). 4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. Chemistry of Heterocyclic Compounds. [Link]
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Boddupally, V. L., et al. (2012). Synthesis of novel optically pure a-amino acid functionalised-7- trifluoromethyl substituted quinolone derivatives and their antibacterial activity. ResearchGate. [Link]
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Khan, I., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(6), 1996. [Link]
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An-Najah Staff. (2001). 4-Hydroxy-2-quinolones. 92. Reaction of 1-R-4-chloro-3-ethoxycarbonyl-2-oxo-1,2-dihydroquinolines with anilines. An-Najah National University. [Link]
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Martins, F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1-18. [Link]
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Educational Administration: Theory and Practice. (2022). Topoisomerase – A Target For Anticancer Agents. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Khan, I., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. PubMed. [Link]
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S., S., et al. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Current Drug Targets, 24(11), 939-953. [Link]
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Yoneda Labs. (2021). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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The Organic Chemistry Channel. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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SID. (2013). Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl (g). [Link]
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Application Notes and Protocols for the Analytical Characterization of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Introduction
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a key heterocyclic compound with significant interest in medicinal chemistry and drug development. Its quinoline core is a prevalent scaffold in numerous pharmacologically active agents. Accurate and comprehensive characterization of this molecule is paramount for ensuring its purity, stability, and identity, which are critical aspects of the drug discovery and development pipeline. This guide provides a detailed overview of the essential analytical techniques for the thorough characterization of this compound, tailored for researchers, scientists, and professionals in the pharmaceutical industry. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the selection and optimization of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClNO₃ | [1] |
| Molecular Weight | 251.67 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage Temperature | 2-8°C, Inert atmosphere | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the unambiguous assignment of the molecular skeleton and the position of substituents.
Causality Behind Experimental Choices
For a molecule like this compound, standard ¹H and ¹³C NMR are the primary experiments. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's likely moderate polarity and the presence of an N-H proton, which is more readily observed in this solvent. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to further confirm proton-proton and proton-carbon connectivities, respectively, should any ambiguities arise in the 1D spectra.
¹H and ¹³C NMR Data
The following table summarizes the expected chemical shifts for this compound, based on published data for a closely related compound, ethyl 2,4-dichloroquinoline-3-carboxylate, which provides a strong predictive framework.[3]
| Assignment | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| -CH₂CH₃ | 4.51 (q, J = 7.1 Hz) | 63.4 |
| -CH₂CH₃ | 1.39 (t, J = 7.1 Hz) | 14.3 |
| H-5 | 8.27 (dd, J = 8.3, 0.6 Hz) | 124.9 |
| H-6 | 7.89 (ddd, J = 7.7, 6.9, 1.4 Hz) | 127.1 |
| H-7 | 8.03 (ddd, J = 7.7, 6.9, 1.4 Hz) | 129.1 |
| H-8 | 8.09 (dd, J = 8.3, 0.6 Hz) | 124.3 |
| C-2 | - | ~160 (C=O) |
| C-3 | - | ~115 |
| C-4 | - | ~145 |
| C-4a | - | ~120 |
| C-8a | - | ~140 |
| C=O (ester) | - | 163.5 |
Note: The chemical shifts for the quinoline ring carbons are estimations based on related structures and require experimental verification.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for optimal resolution.
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to encompass all expected proton signals (e.g., 0-13 ppm).
-
Use a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover all expected carbon signals (e.g., 0-180 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the ¹H signals and assign the chemical shifts and coupling constants.
-
Assign the ¹³C chemical shifts.
-
Diagram of NMR Workflow
Caption: Workflow for NMR analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
Causality Behind Experimental Choices
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar organic molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the parent ion, providing valuable structural information.
Expected Mass Spectrum Data
The monoisotopic mass of this compound (C₁₂H₁₀ClNO₃) is 251.0349 Da.[4] The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with an [M+2]⁺ peak approximately one-third the intensity of the M⁺ peak.
| Ion | m/z (calculated) | Expected Observation |
| [M+H]⁺ | 252.0422 | The protonated molecular ion, showing the characteristic chlorine isotope pattern. |
| [M+Na]⁺ | 274.0242 | A common adduct observed in ESI-MS. |
Based on data from a related compound, the following fragmentation pattern can be anticipated.[3]
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 223 | Loss of ethyl group (-C₂H₅) |
| 195 | Loss of ethoxycarbonyl group (-COOC₂H₅) |
| 161 | Further fragmentation of the quinoline ring |
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-500).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.
-
-
MS/MS Analysis (Optional):
-
Select the [M+H]⁺ ion as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies to generate a fragment ion spectrum.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and calculate the elemental composition.
-
Analyze the isotopic pattern to confirm the presence of chlorine.
-
Interpret the fragmentation pattern to gain structural insights.
-
Diagram of MS Workflow
Caption: Workflow for Mass Spectrometry analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Causality Behind Experimental Choices
For a solid sample, Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation. The key functional groups to identify in this compound are the N-H bond of the lactam, the C=O bonds of the lactam and the ester, the C-O bond of the ester, the C-Cl bond, and the aromatic C-H and C=C bonds.
Expected FT-IR Absorption Bands
Based on data for a structurally similar compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, the following characteristic absorption bands are expected.[5]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3158 | N-H stretch | Lactam |
| ~3000 | C-H stretch (aromatic) | Quinoline ring |
| ~2900 | C-H stretch (aliphatic) | Ethyl group |
| ~1732 | C=O stretch | Ester |
| ~1659 | C=O stretch | Lactam |
| ~1600 | C=C stretch | Aromatic ring |
| ~1236 | C-O stretch | Ester |
| ~740 | C-Cl stretch | Chloro-substituent |
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and assign the characteristic absorption bands to the corresponding functional groups.
-
High-Performance Liquid Chromatography (HPLC): Purity Determination
HPLC is the gold standard for determining the purity of pharmaceutical compounds and for separating impurities.
Causality Behind Experimental Choices
A reverse-phase HPLC method using a C18 column is the most common and effective approach for the analysis of moderately polar organic molecules. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) allows for the fine-tuning of the retention and separation of the target compound from any potential impurities. UV detection is suitable as the quinoline ring system contains a strong chromophore.
Protocol: HPLC Method Development and Validation
-
Instrumentation: A standard HPLC system with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Aqueous phase: Prepare a buffer solution (e.g., 20 mM potassium phosphate) and adjust the pH (e.g., to 3.0) with an acid like phosphoric acid.
-
Organic phase: HPLC-grade acetonitrile or methanol.
-
Filter and degas both phases before use.
-
-
Method Development:
-
Start with an isocratic mobile phase composition (e.g., 60:40 acetonitrile:buffer) at a flow rate of 1.0 mL/min.
-
Inject a solution of the sample (e.g., 0.1 mg/mL in mobile phase).
-
Monitor the chromatogram at a suitable wavelength (e.g., 254 nm or the λmax of the compound).
-
Adjust the mobile phase composition to achieve a retention time of 5-10 minutes with good peak shape.
-
If necessary, a gradient elution can be developed to improve the separation of impurities.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method is able to separate the analyte from potential impurities and degradation products.
-
Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of the analyte from a spiked matrix.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate) on the results.
-
Diagram of HPLC Method Development
Caption: Workflow for HPLC method development and validation.
Thermal Analysis: Assessing Solid-State Properties
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for characterizing the solid-state properties of a pharmaceutical compound, including its melting point, thermal stability, and the presence of polymorphs or solvates.
Causality Behind Experimental Choices
DSC is used to determine the melting point and enthalpy of fusion, which are indicators of purity and crystal lattice energy. It can also detect polymorphic transitions. TGA measures the change in mass as a function of temperature, providing information on thermal stability and decomposition profile.
Expected Thermal Behavior
For a crystalline organic compound like this compound, the DSC thermogram is expected to show a sharp endothermic peak corresponding to its melting point. The TGA curve should be stable up to a certain temperature, after which a significant weight loss will occur due to thermal decomposition. Based on a similar quinolone derivative, the compound is expected to be thermally stable up to approximately 250°C.
Experimental Protocol: DSC and TGA
-
Instrumentation: A calibrated DSC and TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere (e.g., 50 mL/min).
-
Record the heat flow as a function of temperature.
-
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
-
Data Analysis:
-
From the DSC thermogram, determine the onset temperature and the peak maximum of the melting endotherm, as well as the enthalpy of fusion (ΔHfus).
-
From the TGA thermogram, determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.
-
X-ray Crystallography: Absolute Structure Determination
Single-crystal X-ray diffraction provides the absolute, three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.
Causality Behind Experimental Choices
To obtain a crystal structure, a high-quality single crystal is required. The choice of solvent and crystallization technique is critical and often requires screening of various conditions.
Protocol: Single Crystal Growth
A general approach to obtaining single crystals of this compound can be adapted from the synthesis of a related compound.[3]
-
Solvent Selection: Screen for a solvent or solvent system in which the compound has moderate solubility. A mixture of a good solvent (e.g., dichloromethane, ethanol) and a poor solvent (e.g., hexane, diethyl ether) is often effective.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a small amount of a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and mount them on the goniometer of a single-crystal X-ray diffractometer for data collection.
Conclusion
The comprehensive analytical characterization of this compound is a critical step in its development as a potential pharmaceutical agent. The application of the techniques and protocols detailed in this guide—NMR for structural elucidation, mass spectrometry for molecular weight and fragmentation analysis, FT-IR for functional group identification, HPLC for purity assessment, thermal analysis for solid-state properties, and X-ray crystallography for absolute structure determination—will ensure a thorough understanding of this important molecule. Adherence to these robust analytical practices is essential for maintaining high standards of scientific integrity and for the successful progression of drug development programs.
References
-
Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o933–o934. Available at: [Link]
-
Hernández-Vázquez, E., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. Available at: [Link]
-
Hernández-Vázquez, E., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Available at: [Link]
-
Rodriguez-Vega, G., Aguirre, G., & Chávez, D. (2019). Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate. IUCrData, 4(2), x190016. Available at: [Link]
-
General procedure for the preparation of 1-18. Available at: [Link]
-
Spingler, B., et al. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 73(Pt 1), 1-12. Available at: [Link]
-
PubChemLite. This compound (C12H10ClNO3). Available at: [Link]
-
SpectraBase. 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-chloro-ethyl)-amide. Available at: [Link]
-
RSC Medicinal Chemistry. (2024). 4. Available at: [Link]
-
Ukrainets, I. V., et al. (2007). 4-Hydroxy-2-quinolones. 92. Reaction of 1-R-4-chloro-3-ethoxycarbonyl-2-oxo-1,2-dihydroquinolines with anilines. Chemistry of Heterocyclic Compounds, 43(8), 1014-1022. Available at: [Link]
-
Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]
-
Table of Characteristic IR Absorptions. Available at: [Link]
-
Docolan, A., et al. (1990). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 44(5), 685-690. Available at: [Link]
Sources
Application Note & Protocol: High-Purity Crystallization of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Abstract
This comprehensive guide details the methodologies for the purification of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate via crystallization. The protocols provided are designed for researchers, scientists, and professionals in drug development to achieve high purity of this key quinoline derivative. This document elucidates the critical parameters of solvent selection, temperature control, and nucleation, grounding the experimental steps in fundamental principles of physical chemistry. The primary protocol focuses on a mixed solvent system of dichloromethane and methanol, with alternative methods and troubleshooting strategies also presented to ensure broad applicability and success.
Introduction: The Critical Role of Purity
This compound is a significant heterocyclic compound, often serving as a precursor or intermediate in the synthesis of more complex molecules with potential therapeutic applications. In any pharmaceutical development pipeline, the purity of an active pharmaceutical ingredient (API) or its intermediates is non-negotiable. Crystallization is a powerful and widely used technique for the purification of solid organic compounds. It leverages differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures. An effective crystallization process not only removes impurities but also ensures the desired crystal form (polymorph), which can impact stability, solubility, and bioavailability.
This guide provides a detailed, field-proven protocol for the crystallization of this compound, moving beyond a simple list of steps to explain the causality and scientific reasoning behind the procedural choices.
Foundational Principles: The Science of Crystallization
Successful crystallization is a thermodynamic process governed by solubility and supersaturation. The ideal solvent for recrystallization should exhibit the following properties:
-
High Solvency at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.
-
Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., 0-4 °C).
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
For quinoline derivatives, which possess both polar (amide, ester) and non-polar (aromatic rings) functionalities, a mixed solvent system or a single moderately polar solvent often provides the necessary solubility gradient.[1]
Experimental Workflow Overview
The crystallization process follows a logical sequence of steps designed to systematically remove impurities and isolate the pure compound. Each stage is critical for achieving the desired outcome of high purity and yield.
Caption: General workflow for the purification of this compound by crystallization.
Primary Protocol: Dichloromethane-Methanol Mixed Solvent System
This protocol is adapted from methodologies reported for the synthesis and purification of the target compound.[2][3] A mixed solvent system is employed where the compound is dissolved in a good solvent (dichloromethane), and an anti-solvent (methanol) is used to decrease solubility and induce crystallization, often through partial evaporation.
Materials and Equipment
-
Crude this compound
-
Dichloromethane (DCM), Reagent Grade
-
Methanol (MeOH), Reagent Grade
-
Erlenmeyer flask
-
Heating mantle or hot plate with stirrer
-
Büchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Spatula and glass rod
-
Watch glass
Step-by-Step Procedure
-
Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude product in a minimal amount of a 1:1 (v/v) mixture of dichloromethane and methanol at room temperature with stirring. The goal is to create a saturated or near-saturated solution. Add the solvent mixture portion-wise until the solid is fully dissolved.
-
Expert Insight: Using the minimum amount of solvent is crucial. Excess solvent will lead to a lower yield as more of the product will remain dissolved even after cooling. The 1:1 ratio provides a good balance between a strong solvent (DCM) and a weaker, miscible anti-solvent (MeOH).[2]
-
-
Inducing Crystallization: Cover the flask with a watch glass, leaving a small opening. Allow the solvent to evaporate slowly in a fume hood at ambient temperature.
-
Causality Explained: As the more volatile dichloromethane evaporates, the concentration of the compound increases, and the solvent composition shifts towards a higher percentage of methanol, in which the compound is less soluble. This controlled increase in supersaturation promotes the formation of well-ordered crystals rather than rapid precipitation.[2]
-
-
Crystal Growth: Allow the flask to stand undisturbed once turbidity or initial crystal formation is observed. Slow, undisturbed growth is key to forming large, pure crystals. If no crystals form, gently scratching the inside of the flask with a glass rod below the solvent line can create nucleation sites.[1]
-
Maximizing Yield: Once a significant amount of crystals has formed, the flask can be placed in an ice bath for 30-60 minutes to maximize the precipitation of the product from the mother liquor.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of cold methanol.
-
Trustworthiness Check: Washing with a cold solvent in which the compound is sparingly soluble removes residual mother liquor containing dissolved impurities from the crystal surfaces. Using a warm or large volume of wash solvent will dissolve some of the product, reducing the yield.
-
-
Drying: Transfer the purified crystals to a clean, pre-weighed watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Alternative & Troubleshooting Protocols
Not all crude samples behave identically. Impurity profiles can vary, necessitating different solvent systems. The following table summarizes alternative systems derived from literature on similar quinoline derivatives.
| Solvent System | Compound Analogue / Rationale | Key Parameters & Remarks | Reference |
| Ethyl Acetate | Used for Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate. | A good single-solvent option. Dissolve in hot ethyl acetate, cool slowly. Good for moderately polar compounds. | [4] |
| Ethanol-Diethyl Ether (1:1 v/v) | Used for the related Ethyl 2,4-dichloroquinoline-3-carboxylate. | Dissolve the compound and allow for slow evaporation of the more volatile diethyl ether to induce crystallization. | [2] |
| Ethanol-Water | General method for polar quinoline derivatives. | Dissolve in a minimum of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Re-clarify with a drop of hot ethanol and then cool slowly. | [1] |
| N,N-Dimethylformamide (DMF) | Used for purifying other quinoline carboxylic acid derivatives. | Effective for compounds with low solubility in common solvents. Dissolve in hot DMF, then cool. The high boiling point can be a disadvantage. | [5] |
Troubleshooting Common Issues
-
Oiling Out: If the compound separates as a liquid instead of a solid, it means the boiling point of the solvent is higher than the melting point of the solute, or the solution is too supersaturated. To fix this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1]
-
No Crystals Form: The solution may be too dilute or lack nucleation sites. Try evaporating some solvent to increase the concentration. If that fails, induce nucleation by scratching the flask or adding a "seed" crystal of the pure compound.[1]
-
Colored Crystals: If the purified crystals retain color, the impurity may have a similar solubility profile. Redissolve the crystals in the hot solvent, add a small amount (1-2% of solute weight) of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal before proceeding with the cooling step.[1]
Conclusion
The crystallization protocol detailed herein provides a robust and reliable method for obtaining high-purity this compound. By understanding the principles behind solvent selection and the crystallization process, researchers can adapt and troubleshoot these procedures to suit varying impurity profiles and achieve the stringent purity requirements essential for pharmaceutical research and development. The primary dichloromethane-methanol system offers a well-documented starting point, while the alternative solvents provide valuable options for optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
Scale-up synthesis of quinolone-3-carboxylate compounds
Application Note & Protocol Guide
Topic: Scale-up Synthesis of Quinolone-3-Carboxylate Compounds
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of quinolone-3-carboxylate compounds, critical precursors for a wide range of pharmaceuticals, notably fluoroquinolone antibiotics.[1][2][3] The narrative emphasizes the transition from bench-scale discovery to larger, process-oriented synthesis, focusing on the robust and widely-utilized Gould-Jacobs reaction.[4][5] We delve into the core reaction mechanism, critical process parameters, safety considerations, and purification strategies essential for achieving high yield and purity at scale. This document is designed for researchers, chemists, and process development professionals, offering field-proven insights to navigate the challenges inherent in scaling up heterocyclic compound synthesis.[6]
Foundational Principles: The Gould-Jacobs Reaction Pathway
The synthesis of the 4-oxo-1,4-dihydroquinoline-3-carboxylate core is most classically achieved via the Gould-Jacobs reaction.[5][7] This method, first reported in 1939, remains a cornerstone for its reliability and adaptability, particularly for anilines bearing meta-position electron-donating groups.[4][7] Understanding its mechanism is paramount for troubleshooting and optimization during scale-up.
The reaction proceeds in two primary stages:
-
Condensation: An aniline derivative undergoes a nucleophilic substitution reaction with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This step forms a stable anilidomethylenemalonate intermediate with the elimination of ethanol.[4][7]
-
Thermal Cyclization: The intermediate undergoes a high-temperature 6-electron electrocyclization.[4][7] This intramolecular reaction is the yield-determining and most challenging step in the scale-up process, requiring temperatures often exceeding 250 °C to form the quinolone ring system.[8] The resulting ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate exists in tautomeric equilibrium with its 4-hydroxy counterpart.[4]
Sources
- 1. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Article (Preprint v1) by Md Sohel Ahmed et al. | Qeios [qeios.com]
- 2. Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing Water [scielo.org.mx]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to yield and purity.
I. Synthesis Overview: From Gould-Jacobs to Chlorination
The synthesis of this compound typically begins with the well-established Gould-Jacobs reaction to form the quinoline core, followed by a crucial chlorination step.[1][2] Understanding the nuances of each stage is critical for a successful outcome.
Step 1: Gould-Jacobs Reaction to form Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization.[1][3] The resulting product is the key precursor, Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.[4]
Step 2: Chlorination of the 4-hydroxy-2-quinolone
The hydroxyl group at the C4 position is then converted to a chloro group using a chlorinating agent, most commonly phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[5][6][7] This step is often the most challenging, with the potential for side-product formation that can significantly impact the final yield and purity.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis.
Low Yield in the Gould-Jacobs Reaction (Step 1)
Q1: My Gould-Jacobs reaction is resulting in a very low yield of the 4-hydroxy-2-quinolone precursor. What are the common causes?
A1: Low yields in this initial step can often be traced back to several factors:
-
Suboptimal Reaction Temperature: The thermal cyclization requires high temperatures, often exceeding 250°C.[8][9] However, excessively high temperatures can lead to decomposition.[10] It is crucial to find the optimal temperature for your specific aniline derivative.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring the progress by Thin Layer Chromatography (TLC) is essential to determine the necessary reaction time.[9]
-
Poor Substrate Reactivity: Electron-withdrawing groups on the aniline can deactivate the ring, making the cyclization more difficult and requiring more forcing conditions (higher temperature, longer reaction time).[10][11]
-
Solvent Choice: For the thermal cyclization, using a high-boiling, inert solvent like diphenyl ether or mineral oil can significantly improve yields compared to running the reaction neat.[9][10]
Table 1: Effect of Solvent on Gould-Jacobs Cyclization Yield
| Solvent | Boiling Point (°C) | Typical Yield |
| None (Neat) | - | Often low |
| Diphenyl Ether | 259 | Up to 95%[10] |
| Mineral Oil | >300 | High[9] |
| 1,2,4-Trichlorobenzene | 214 | Effective[10] |
Note: Data is illustrative and based on typical outcomes described in the literature. Actual results will vary with the specific substrate.
Challenges in the Chlorination Step (Step 2)
Q2: The chlorination of my 4-hydroxy-2-quinolone is giving me a mixture of products and a low yield of the desired this compound. What's going wrong?
A2: This is a common and critical issue. The primary challenge is often the formation of the undesired dichlorinated byproduct, Ethyl 2,4-dichloroquinoline-3-carboxylate.[5]
Key factors influencing the formation of the dichlorinated byproduct include:
-
Excess Chlorinating Agent: Using a large excess of phosphoryl chloride can promote dichlorination.[5]
-
High Reaction Temperature and Long Reaction Times: More forcing conditions can lead to the formation of the 2,4-dichloro derivative.
-
Presence of a Phase-Transfer Catalyst: The use of catalysts like benzyltriethylammonium chloride can sometimes lead to a mixture of mono- and di-chloro products.[5]
Q3: How can I minimize the formation of the 2,4-dichloro byproduct?
A3: Optimizing the reaction conditions is key:
-
Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent. Start with a smaller excess and gradually increase if necessary.
-
Temperature and Time Management: Begin with milder conditions (e.g., lower temperature, shorter reaction time) and monitor the reaction progress closely by TLC. A typical procedure might involve stirring at 40°C for 30 minutes, followed by reflux for 1 hour.[5][12]
-
Solvent Choice: Acetonitrile is a commonly used solvent for this reaction.[5]
Q4: I have already formed a mixture of the mono- and di-chloro products. Can I salvage the desired compound?
A4: Yes. The 2,4-dichloro byproduct can be selectively hydrolyzed back to the desired this compound. This is achieved by treating the mixture with a solution of acetic acid and water under reflux.[5] This process selectively hydrolyzes the more reactive chloro group at the 2-position.
Purification Difficulties
Q5: I'm having trouble purifying the final product. What are the recommended methods?
A5: Purification can be challenging due to the presence of the dichlorinated byproduct and other impurities.
-
Column Chromatography: If a mixture of mono- and di-chloro products is obtained, column chromatography is often necessary. A common eluent system is a mixture of dichloromethane and hexane.[13]
-
Recrystallization: If the product is relatively pure after the reaction or hydrolysis step, recrystallization can be an effective purification method.
-
Work-up Procedure: After the chlorination reaction, the solvent is typically evaporated, and cold water is added to precipitate the product. The crude product is then collected by filtration.[5]
III. Experimental Protocols
Protocol 1: Chlorination of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
This protocol is adapted from a reliable source and aims to minimize byproduct formation.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 equiv) in acetonitrile.
-
Addition of Reagents: Add benzyltriethylammonium chloride (if used as a catalyst) followed by the dropwise addition of phosphoryl chloride (a slight excess, e.g., 1.5-2.0 equiv).
-
Reaction: Stir the mixture at 40°C for 30 minutes, then increase the temperature to reflux for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and evaporate the solvent under reduced pressure. Add cold water to the residue and stir for 1 hour to precipitate the crude product.
-
Purification: Collect the precipitate by filtration. If a mixture of products is present, proceed to Protocol 2. Otherwise, purify by column chromatography or recrystallization.
Protocol 2: Selective Hydrolysis of Ethyl 2,4-dichloroquinoline-3-carboxylate
This protocol is for converting the dichlorinated byproduct to the desired product.[5]
-
Reaction Setup: In a round-bottom flask, dissolve the crude mixture containing Ethyl 2,4-dichloroquinoline-3-carboxylate in a mixture of acetic acid and water (e.g., 2:1 v/v).
-
Reaction: Heat the mixture to reflux and stir for 24 hours. Monitor the disappearance of the dichlorinated starting material by TLC.
-
Work-up: After cooling, extract the product with a suitable organic solvent (e.g., ethyl ether).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified this compound.
IV. References
-
Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC - NIH. (n.d.). Retrieved from
-
Troubleshooting low yields in the quinoline cyclization step - Benchchem. (n.d.). Retrieved from
-
Preventing side product formation in quinoline synthesis - Benchchem. (n.d.). Retrieved from
-
Optimization of reaction conditions for quinolone synthesis - Benchchem. (n.d.). Retrieved from
-
General route to 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate 6 synthesis. (n.d.). Retrieved from
-
Troubleshooting low yield in Friedländer quinoline synthesis - Benchchem. (n.d.). Retrieved from
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). Retrieved from
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Retrieved from
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. (2023, March 15). Retrieved from
-
Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[5][14]oxathioles and their transformations - ResearchGate. (2025, August 6). Retrieved from
-
optimizing reaction conditions for quinolinone synthesis - Benchchem. (n.d.). Retrieved from
-
Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved from
-
Nucleophilic Chlorination of 3-Formyl-4-hydroxy-quinolin-2(1H)-ones - Lookchem. (n.d.). Retrieved from
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. (n.d.). Retrieved from
-
4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook. (n.d.). Retrieved from
-
(PDF) 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides - ResearchGate. (2025, August 5). Retrieved from
-
(PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - ResearchGate. (n.d.). Retrieved from
-
BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PubMed Central. (n.d.). Retrieved from
-
4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | 13721-01-2 - ChemicalBook. (2025, July 24). Retrieved from
-
Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC - NIH. (n.d.). Retrieved from
-
(PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions - ResearchGate. (2025, June 28). Retrieved from
-
Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC - NIH. (2022, July 1). Retrieved from
-
Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate - ResearchGate. (2019, January 4). Retrieved from
-
Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved from
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. (2025, January 26). Retrieved from
-
Synthesis of 4-quinolones - Organic Chemistry Portal. (n.d.). Retrieved from
-
Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC - NIH. (2020, November 20). Retrieved from
-
US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents. (n.d.). Retrieved from
-
4 - RSC Medicinal Chemistry. (n.d.). Retrieved from
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. (n.d.). Retrieved from
-
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C12H11NO4 - PubChem. (n.d.). Retrieved from
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ablelab.eu [ablelab.eu]
- 4. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C12H11NO4 | CID 54684458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lookchem.com [lookchem.com]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Welcome to the technical support center for the purification of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of isolating this important synthetic intermediate. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high purity and yield in your experiments.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of various pharmaceutical agents, particularly quinolone-based compounds.[1] Its synthesis, commonly achieved by the chlorination of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with reagents like phosphoryl chloride (POCl₃), often results in a mixture of the desired product, unreacted starting material, and a significant dichlorinated byproduct, Ethyl 2,4-dichloroquinoline-3-carboxylate.[2][3] The structural similarity of these compounds presents a significant purification challenge. This guide provides a systematic approach to overcoming these obstacles.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification process in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect when synthesizing this compound?
A1: The most prevalent byproduct, particularly when using chlorinating agents like POCl₃ on the 4-hydroxy precursor, is Ethyl 2,4-dichloroquinoline-3-carboxylate .[2][3] This arises from the chlorination of both the hydroxyl group at the C4 position and the tautomeric hydroxyl group of the 2-oxo moiety. You should also anticipate the presence of unreacted Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate starting material. Minor impurities can include the hydrolyzed carboxylic acid if exposed to aqueous basic conditions.
Q2: My crude product is a mixture of the desired mono-chloro and an unknown dichlorinated compound. How can I selectively remove the dichlorinated byproduct?
A2: The 2-chloro group in Ethyl 2,4-dichloroquinoline-3-carboxylate is significantly more labile than the 4-chloro group. You can exploit this reactivity by performing a selective hydrolysis. Refluxing the crude mixture in a solution of acetic acid and water will selectively convert the 2-chloro group back to the 2-oxo group, transforming the byproduct into your desired product.[2][3] This method can significantly increase your overall yield.
Q3: I'm seeing significant tailing/streaking of my compound on a silica gel TLC plate. What causes this and how can I fix it?
A3: Tailing is a classic issue when working with nitrogen-containing heterocycles like quinolones on standard silica gel.[4] The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and inefficient separation. To resolve this, add a small amount (0.5-2%) of a basic modifier, such as triethylamine (NEt₃) or pyridine, to your eluent system.[4] This neutralizes the acidic sites on the silica, resulting in sharp, well-defined spots.
Q4: How can I effectively visualize my compound and its byproducts on a TLC plate?
A4: The quinoline core is UV-active, so the primary visualization method should be a UV lamp at 254 nm. For additional visualization, especially if impurities are not UV-active, you can use staining agents. A potassium permanganate (KMnO₄) stain is effective for visualizing compounds that can be oxidized and will appear as yellow spots on a purple background.[5]
Troubleshooting Specific Purification Problems
This guide helps you diagnose and solve specific experimental outcomes.
Caption: Troubleshooting workflow for purification.
Part 2: Detailed Purification Protocols
These protocols provide step-by-step instructions for the most effective purification strategies.
Protocol A: Purification by Selective Hydrolysis and Recrystallization
This method is ideal when the primary impurity is the dichlorinated byproduct, as it converts the impurity into the desired product.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, suspend your crude product mixture (containing both mono- and di-chloro species) in a 2:1 mixture of acetic acid and water (e.g., 10 mL acetic acid and 5 mL water per gram of crude material).[2]
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate). The less polar spot corresponding to the dichlorinated byproduct should gradually disappear and convert to the more polar product spot. The reaction is typically complete within 24 hours.[2]
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. A precipitate of the crude this compound will form.
-
Isolation: Collect the solid by vacuum filtration, washing thoroughly with water to remove residual acetic acid.
-
Recrystallization: Dissolve the filtered solid in a minimal amount of hot ethyl acetate or ethanol.[6] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol B: Purification by Column Chromatography
This is the most versatile method for separating multiple impurities with different polarities.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an optimal eluent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane). The ideal system should give your desired product an Rf value of approximately 0.2-0.3.[5]
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into your column and allow it to pack evenly, ensuring no air bubbles are trapped. Add a thin layer of sand to the top to protect the silica bed.[5]
-
Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5] Dry loading prevents poor separation that can result from using a strong solvent to dissolve the sample.
-
Elution: Begin eluting with the non-polar solvent system determined in Step 1. Gradually increase the polarity of the eluent to move your compounds down the column.
-
Fraction Collection: Collect fractions of a consistent volume and monitor them by TLC to identify which ones contain your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.
| Parameter | Typical Conditions for Column Chromatography | Rationale |
| Stationary Phase | Silica Gel (100-200 mesh) | Standard, cost-effective choice for normal-phase chromatography.[7] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient (e.g., 4:1 to 1:1) | Good for separating the less polar dichlorinated byproduct from the more polar product. |
| Eluent Modifier | 0.5% Triethylamine (NEt₃) | Added to prevent peak tailing by neutralizing acidic silica gel sites.[4] |
| Loading Method | Dry Loading | Ensures a narrow sample band and improves separation resolution.[5] |
Part 3: Purity Assessment and Data Interpretation
Confirming the purity and identity of your final product is a critical final step.
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the purity of quinolone derivatives.[8]
Protocol C: Purity Assessment by HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (each containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm.[9]
-
Sample Preparation: Prepare a dilute solution of your sample (approx. 1 mg/mL) in the mobile phase.
The desired product should appear as a single, sharp peak. The presence of other peaks indicates remaining impurities.
Interpreting Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation.
| ¹H NMR (DMSO-d₆)[2] | Expected Chemical Shift (δ ppm) | Multiplicity | Assignment |
| Aromatic Protons | 7.89 - 8.27 | m, dd | H5, H6, H7, H8 |
| Methylene Protons | 4.51 | q | -COOCH₂ CH₃ |
| Methyl Protons | 1.39 | t | -COOCH₂CH₃ |
Note: The N-H proton signal may be broad and its position can vary.
Caption: General purification and analysis workflow.
References
- Benchchem. (n.d.). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography.
- Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
- Benchchem. (n.d.). A comparative review of analytical techniques for quinolone carboxylic acids.
- Wikipedia. (2023). Gould–Jacobs reaction.
- Valdés-García, G., et al. (2018). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 3), 333–336.
- Yeole, R. D., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 68(3), 331.
- Benchchem. (n.d.). Troubleshooting unexpected side products in quinolone synthesis.
- Kim, J., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 53(15), 5624-5634.
- Khan, F. N., et al. (2011). Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2627.
- ResearchGate. (n.d.). Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products.
- Ra College. (n.d.). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE.
- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
- Rodriguez-Vega, G., et al. (2019). Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate. IUCrData, 4(2), x190016.
- ResearchGate. (2018). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate.
- MDPI. (2020). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.
- Wikiwand. (n.d.). Gould–Jacobs reaction.
Sources
- 1. wikiwand.com [wikiwand.com]
- 2. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rac.ac.in [rac.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Chloro-2-oxo-quinolines
Welcome to the comprehensive technical support guide for the synthesis of 4-chloro-2-oxo-quinolines. This resource is meticulously designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during this critical synthetic sequence. Here, we dissect the intricacies of the synthesis, from the initial quinoline core formation to the pivotal chlorination step, providing in-depth, field-proven insights in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) & General Troubleshooting
This section addresses overarching issues that can affect the overall success of the synthesis.
Q1: My overall yield for 4-chloro-2-oxo-quinoline is consistently low, and I see a complex mixture of products by TLC and LC-MS. Where should I start troubleshooting?
A1: Low yields and product mixtures often stem from issues in the initial formation of the 4-hydroxy-2-oxo-quinoline core or the subsequent chlorination step. A systematic approach is crucial.
-
Purity of Starting Materials: Begin by verifying the purity of your aniline and β-ketoester (for Conrad-Limpach-Knorr synthesis) or other precursors. Impurities can lead to a cascade of side reactions.
-
Reaction Conditions for Cyclization: The thermal cyclization to form the quinolone core is temperature-sensitive. Deviations can favor the formation of isomeric byproducts or lead to decomposition.[1]
-
Chlorination Step Issues: The chlorination of the 4-hydroxy-2-oxo-quinoline intermediate is a common failure point. Incomplete conversion, formation of stable intermediates, or product degradation during workup are frequent culprits.
-
Atmospheric Moisture: Both the cyclization and chlorination steps can be sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).
Below is a general workflow to diagnose the issue:
Caption: General troubleshooting workflow for low yields.
Part 2: Troubleshooting the Conrad-Limpach-Knorr Synthesis of the 4-Hydroxy-2-oxo-quinoline Core
The formation of the quinoline core is the foundation of the synthesis. The Conrad-Limpach-Knorr reaction and its variations are commonly employed.
Q2: During the Conrad-Limpach cyclization of my β-ketoanilidoester, I am forming the isomeric 2-hydroxy-4-oxo-quinoline instead of the desired 4-hydroxy-2-oxo-quinoline. Why is this happening?
A2: This is a classic regioselectivity issue in quinoline synthesis, governed by thermodynamic versus kinetic control. The initial reaction between an aniline and a β-ketoester can occur at either the ketone or the ester carbonyl.[2][3]
-
Kinetic Control (Lower Temperature): At lower temperatures (e.g., ambient to ~100 °C), the more reactive keto group is attacked by the aniline, leading to a β-aminoacrylate intermediate. Cyclization of this intermediate gives the 4-hydroxy-2-oxo-quinoline (often written as the 4-quinolone tautomer). This is the Conrad-Limpach pathway.
-
Thermodynamic Control (Higher Temperature): At higher temperatures (e.g., >140 °C), the reaction favors the formation of the more stable β-keto anilide intermediate via attack at the ester carbonyl. Subsequent cyclization yields the isomeric 2-hydroxy-4-oxo-quinoline . This is known as the Knorr quinoline synthesis.[3]
To favor your desired 4-hydroxy-2-oxo-quinoline, ensure your initial condensation reaction is performed under milder temperature conditions.
Caption: Kinetic vs. Thermodynamic control in quinoline synthesis.
Q3: My high-temperature cyclization in Dowtherm A is producing a lot of dark, tarry material.
A3: Tar formation is a common issue in high-temperature cyclizations due to polymerization and decomposition of reactants and intermediates.[4]
-
Cause: The harsh thermal conditions can induce unwanted polymerization pathways, especially if there are impurities or if the reaction is heated for too long.
-
Solution 1: Inert Solvent: Using a high-boiling, inert solvent like mineral oil or Dowtherm A is standard practice, but ensuring even heating is critical to prevent localized "hot spots." Limpach noted that using an inert solvent can dramatically increase yields.[3]
-
Solution 2: Optimize Temperature and Time: Systematically lower the reaction temperature or reduce the heating time. Monitor the reaction progress by TLC to find the optimal point where the product is formed without significant decomposition.
-
Purification: For crude products contaminated with tar, purification via steam distillation (if the product is volatile) or, more commonly, trituration and recrystallization from a suitable solvent is necessary.[4]
Part 3: Troubleshooting the Chlorination of 4-Hydroxy-2-oxo-quinolines
This is the most critical and often problematic step. The conversion of the 4-hydroxyl group to a chloro group is typically achieved with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a tertiary amine or DMF.
Q4: My chlorination reaction with POCl₃ is incomplete, and I recover a significant amount of starting material even after prolonged heating. What is going wrong?
A4: Incomplete conversion is a frequent problem. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by chloride.[4][5] Several factors can stall this process.
-
Insufficient Reagent: A minimum of one molar equivalent of POCl₃ is required for the conversion.[6] Often, an excess is used to drive the reaction to completion.
-
Temperature: The conversion of the intermediate phosphate esters to the final chloro product requires heating, typically in the range of 70-90 °C.[4] Insufficient temperature will result in the accumulation of these intermediates.
-
Base: The presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) can be crucial. It neutralizes the HCl generated and facilitates the initial phosphorylation of the 4-hydroxyl group.[5]
-
Hydrolysis during Workup: This is a major cause of recovering starting material. The 4-chloro-2-oxo-quinoline product is susceptible to hydrolysis back to the 4-hydroxy starting material, especially in acidic aqueous conditions. The workup procedure is critical.
Recommended Workup Protocol:
-
After the reaction is complete (monitored by TLC/LC-MS), cool the reaction mixture.
-
Carefully pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice and a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[7]
-
Maintain a basic pH (8-9) during the entire quench to prevent hydrolysis of the product.
-
Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
Q5: Besides my desired 4-chloro-2-oxo-quinoline, I am isolating a significant byproduct identified as a 2-chloro-3-formyl-quinoline. How is this formed and how can I prevent it?
A5: The formation of a 2-chloro-3-formyl-quinoline is a classic side reaction that occurs when using the Vilsmeier-Haack reagent , which is formed in situ from POCl₃ and a formamide source like N,N-dimethylformamide (DMF).[2][8] If DMF is used as a solvent or catalyst, it can react with POCl₃ to generate the electrophilic Vilsmeier reagent [(CH₃)₂N=CHCl]⁺. This reagent not only facilitates the chlorination at the 4-position but also acts as a formylating agent, attacking the electron-rich 3-position of the quinoline ring.[2]
Prevention Strategies:
-
Avoid DMF: The most straightforward solution is to avoid DMF as a solvent or catalyst. Consider using a non-reactive solvent like acetonitrile, toluene, or running the reaction neat in excess POCl₃.
-
Use an Alternative Chlorinating Agent: Thionyl chloride (SOCl₂) can be an effective alternative to POCl₃ and is less prone to this specific side reaction unless DMF is also present.[7]
-
Temperature Control: Vilsmeier formylation often requires elevated temperatures. Running the chlorination at the lowest effective temperature may help minimize this side reaction.
Caption: Competing pathways with POCl₃/DMF.
Q6: My mass spec analysis shows a product with a mass corresponding to a dichloro- derivative. Is this possible?
A6: Yes, over-chlorination is a potential side reaction, though less common on the electron-deficient quinoline core unless forcing conditions are used.
-
Electrophilic Aromatic Substitution: Under harsh conditions (high temperature, long reaction times, strong acid catalysis), electrophilic chlorination can occur on the benzene portion of the quinoline ring.[9] The substitution pattern (typically at the 5- and 8-positions) is directed by the protonated quinolinium cation.[9]
-
Prevention: To avoid this, use the mildest conditions that afford complete conversion of the 4-hydroxyl group. Use stoichiometric amounts of the chlorinating agent where possible and avoid unnecessarily long reaction times or high temperatures.
Q7: I am concerned about N-alkylation as a potential side reaction. Is this a valid concern during chlorination?
A7: While N-alkylation is not a direct side reaction of the chlorination itself, it is a common reactivity pathway for the 2-oxo-quinoline core, which exists in tautomeric equilibrium and possesses a nucleophilic nitrogen. If there are any alkylating agents present as impurities in your solvents or reagents, or if subsequent reaction steps involve alkyl halides, N-alkylation can occur.[3][10] This is typically addressed by careful purification of reactants and solvents and is more of a consideration for the overall synthetic scheme rather than the chlorination step itself.
Part 4: Analytical & Purification Guide
Q8: What are the best methods to analyze the crude reaction mixture and identify these side products?
A8: A combination of chromatographic and spectroscopic techniques is essential.
| Technique | Application in Troubleshooting |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. Allows visualization of starting material consumption and formation of new spots (products and byproducts). |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction mixtures. Provides accurate assessment of product purity and the relative amounts of starting material and byproducts. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | The most powerful tool for this analysis. Provides the molecular weight of all components in the mixture, allowing for the rapid identification of expected products and potential side products (e.g., hydrolyzed product, formylated byproduct, dichloro- species). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of the final purified product and any isolated, major byproducts. ¹H and ¹³C NMR will confirm the structure and regiochemistry. |
Q9: What is the most effective way to purify the final 4-chloro-2-oxo-quinoline?
A9: The purification strategy depends on the nature of the impurities.
-
Aqueous Workup: As detailed in Q4, a carefully controlled basic aqueous workup is the first purification step to remove inorganic salts and excess acid.
-
Recrystallization: This is the most common and effective method for obtaining high-purity crystalline material. A solvent screen (e.g., ethanol, isopropanol, acetonitrile, toluene) should be performed to find optimal conditions.
-
Column Chromatography: If recrystallization is ineffective or if byproducts have similar solubility, silica gel column chromatography is necessary. A gradient elution system, typically with hexanes/ethyl acetate or dichloromethane/methanol, can effectively separate the desired product from more polar (e.g., hydrolyzed starting material) or less polar impurities.
References
- Benchchem. (n.d.). Troubleshooting unexpected side products in quinolone synthesis.
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]
-
PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
-
ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]
-
Figshare. (n.d.). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Retrieved from [Link]
-
ResearchGate. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Retrieved from [Link]
-
ResearchGate. (n.d.). N- and O- alkylation of a quinolone fluorophore. Retrieved from [Link]
-
TSI Journals. (n.d.). Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6. Retrieved from [Link]
-
PJSIR. (n.d.). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of chlorinated quinolines.
-
National Institutes of Health. (2022). Quinolone: a versatile therapeutic compound class. Retrieved from [Link]
-
PubMed. (n.d.). Interactions of fluoroquinolone antibacterial agents with aqueous chlorine: reaction kinetics, mechanisms, and transformation pathways. Retrieved from [Link]
-
National Institutes of Health. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]
-
Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemijournal.com [chemijournal.com]
- 3. tacoma.uw.edu [tacoma.uw.edu]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pjsir.org [pjsir.org]
- 10. tsijournals.com [tsijournals.com]
Technical Support Center: Overcoming Solubility Challenges with Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Welcome to the technical support guide for Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS No. 99429-64-8). This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility issues often encountered with this compound. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring you can not only solve immediate solubility problems but also adapt and troubleshoot future challenges.
I. Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding the handling and dissolution of this compound.
Q1: What are the basic physical and chemical properties I should be aware of?
A1: Understanding the fundamental properties of this compound is the first step in troubleshooting its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClNO₃ | [1][2] |
| Molecular Weight | 251.67 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 202-203 °C | [1] |
| Predicted pKa | 9.24 ± 0.70 | [1] |
| Predicted Boiling Point | 431.5 ± 45.0 °C | [1] |
| Predicted Density | 1.38 ± 0.1 g/cm³ | [1] |
The high melting point suggests a stable crystal lattice structure, which can contribute to poor solubility. The predicted pKa indicates it is a weakly acidic compound.
Q2: I'm starting a new project. Which solvent should I try first?
A2: Based on its chemical structure, a good starting point for solubilizing this compound is to use polar aprotic solvents. We recommend starting with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . For a related compound, Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, slight solubility has been observed in heated DMSO and DMF.[3] It's crucial to prepare a high-concentration stock solution in one of these solvents, which can then be diluted into your aqueous experimental medium.
Q3: My compound is precipitating out of solution when I add it to my aqueous buffer. What's happening?
A3: This is a very common issue known as "precipitation upon dilution." It occurs because the compound is poorly soluble in aqueous solutions. When you add your concentrated organic stock solution to an aqueous buffer, the solvent environment changes drastically, and the compound crashes out of solution. To mitigate this, you should add the stock solution dropwise while vigorously vortexing or stirring the aqueous buffer.[4] This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.
Q4: Can I use heat to help dissolve the compound?
A4: Yes, gentle heating can be an effective strategy to increase the solubility of many compounds, including quinolone derivatives.[5] However, it is essential to first determine the thermal stability of this compound to avoid degradation. We recommend a stepwise approach:
-
Attempt to dissolve the compound at room temperature.
-
If unsuccessful, gradually increase the temperature of the solvent while stirring.
-
Monitor the solution for any signs of color change, which could indicate degradation.
-
Always cool the solution back to your experimental temperature to ensure the compound remains in solution.
II. Troubleshooting Guide: A Deeper Dive
This section provides more detailed, step-by-step protocols and explanations for overcoming persistent solubility challenges.
Issue 1: Poor Solubility in Common Organic Solvents
If you are struggling to dissolve the compound even in solvents like DMSO or DMF at your desired concentration, a systematic approach is necessary.
Underlying Cause:
The planarity of the quinolone ring system and intermolecular hydrogen bonding can lead to a highly stable crystal lattice that is difficult to disrupt.
Troubleshooting Workflow:
Caption: Workflow for systematic solvent testing.
Step-by-Step Protocol: Solvent System Optimization
-
Initial Attempt: Try to dissolve the compound in a primary solvent (e.g., DMSO) at your target concentration.
-
Co-Solvency: If solubility is still low, introduce a co-solvent.[6][7][8] Co-solvents like N-methyl-2-pyrrolidone (NMP) or polyethylene glycol (PEG) can disrupt the solute-solute interactions and improve solvation. A common starting formulation for poorly soluble compounds is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6]
-
Sonication: Use a bath sonicator to provide mechanical energy. This can help to break up solid aggregates and enhance the rate of dissolution.
-
Gentle Heating: As a final step, gently warm the solution. Be cautious and monitor for any signs of compound degradation.
Issue 2: Precipitation in Aqueous Media for Biological Assays
For cell-based assays or in vivo studies, maintaining the compound's solubility in aqueous buffers is critical.
Underlying Cause:
The hydrophobic nature of the quinolone core dominates in aqueous environments, leading to aggregation and precipitation.
Strategies for Aqueous Solubility Enhancement:
-
pH Adjustment: The solubility of ionizable compounds is highly pH-dependent.[4][5][7] Although this compound is a weak acid, altering the pH of your buffer may improve solubility. For weakly acidic drugs, a higher pH generally leads to increased solubility.[7]
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[7][9][10] Non-ionic surfactants like Tween® 80 or Polysorbate 20 are commonly used in biological applications. It is recommended to use the lowest effective concentration of surfactant to avoid cellular toxicity.[9]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[10] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.
Decision-Making Flowchart for Aqueous Formulations:
Caption: Decision tree for aqueous formulation development.
Issue 3: Long-Term Stability of Stock Solutions
Ensuring the stability of your stock solutions is crucial for reproducible experimental results.
Recommended Storage Conditions:
Based on supplier recommendations for this and similar compounds, stock solutions should be stored at 2-8°C for short-term use (days to weeks) and at -20°C or -80°C for long-term storage (months).[1]
Protocol for Assessing Stability:
-
Prepare a Fresh Stock Solution: Dissolve the compound in your chosen solvent system.
-
Initial Analysis: Immediately after preparation, analyze the solution using a suitable analytical method (e.g., HPLC-UV) to determine the initial concentration and purity.
-
Storage: Aliquot the stock solution into several vials to avoid repeated freeze-thaw cycles and store them under the desired conditions (e.g., 4°C, -20°C, -80°C).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot and re-analyze it using the same analytical method.
-
Compare Results: Compare the concentration and purity at each time point to the initial analysis. A significant decrease in concentration or the appearance of new peaks indicates degradation.
III. Summary of Recommended Solvents and Strategies
| Strategy | Solvent/Agent | Rationale & Best Practices |
| Primary Solvents | DMSO, DMF | Good starting points for creating high-concentration stock solutions due to their strong solvating power for polar aprotic compounds. |
| Co-solvents | NMP, PEG 300/400, Ethanol | Used in combination with a primary solvent to enhance solubility.[6] Keep the final concentration of organic solvents low in aqueous solutions to minimize toxicity. |
| Aqueous Formulation | pH-adjusted Buffers | Can increase the solubility of ionizable compounds.[4][7] Experiment with a range of physiologically relevant pH values. |
| Aqueous Formulation | Surfactants (e.g., Tween® 80) | Form micelles to encapsulate and solubilize hydrophobic molecules.[7][9][10] Use the lowest concentration necessary to achieve solubility. |
| Physical Methods | Sonication, Gentle Heating | Provide energy to overcome the crystal lattice energy and increase the rate of dissolution.[5] Always monitor for compound degradation. |
IV. References
-
Pobudkowska, A., et al. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Patel, J., et al. (2020). Synthesis and Evaluation of Thermodynamic Solubility of Triazolo Quinolone Class Derivatives in Various Solvents at 298.15-328.15 K. International Letters of Chemistry Physics and Astronomy, 84, 11-22. Retrieved from [Link]
-
Chávez, D., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o992–o993. Retrieved from [Link]
-
Savjani, K. T., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]
-
Avdeef, A., et al. (1998). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research, 15(2), 209-217. Retrieved from [Link]
-
Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-79. Retrieved from [Link]
Sources
- 1. 99429-64-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound [cymitquimica.com]
- 3. Ethyl 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Exporters & Suppliers [sgtlifesciences.com]
- 4. benchchem.com [benchchem.com]
- 5. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jmpas.com [jmpas.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing Reaction Conditions for Quinolone Synthesis
Welcome to the technical support center for quinolone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of quinolone derivatives. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides organized by common synthetic methods.
General Troubleshooting
Q1: My quinolone synthesis is resulting in a complex mixture of products, and the yield of the desired product is low. What are the general parameters I should investigate?
A1: Low yields and the formation of multiple products in quinolone synthesis can often be attributed to several key factors. We recommend systematically evaluating the following:
-
Reaction Temperature: Many quinolone syntheses are highly sensitive to temperature. Even small deviations can favor the formation of side products or lead to decomposition. For instance, classical methods like the Conrad-Limpach and Gould-Jacobs reactions often require high temperatures (above 250°C) for cyclization, and precise control is crucial to prevent product degradation.[1]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the degradation of the desired product and the formation of byproducts.[2] Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[1]
-
Purity of Starting Materials: Impurities in your aniline, β-ketoester, or other starting materials can participate in side reactions, leading to a complex product mixture.[2]
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction pathway and the solubility of intermediates and products.[2] For high-temperature cyclizations, high-boiling inert solvents like diphenyl ether or mineral oil are often used to improve yields.[3][4][5]
-
Catalyst Activity: If using a catalyst, ensure it is fresh and active. Deactivated catalysts can lead to incomplete reactions or the promotion of alternative reaction pathways.[2]
A general troubleshooting workflow is outlined below:
Caption: General troubleshooting workflow for low yields in quinolone synthesis.
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines.[6] However, side reactions can occur, particularly at the high temperatures required for cyclization.
Q2: I am observing a significant amount of a dark, tarry substance in my Gould-Jacobs reaction, and the yield of my desired 4-hydroxyquinoline is low.
A2: The formation of dark, insoluble materials in the Gould-Jacobs reaction is a common issue, often arising from polymerization and decomposition of starting materials and intermediates at high temperatures. Here’s how to address this:
-
Temperature Control: The cyclization step typically requires high temperatures, often around 250°C.[3] However, excessive heat can promote charring. A thorough time-temperature examination is crucial to optimize the yield.[7]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to tar formation.
-
Solvent Selection: Using a high-boiling, inert solvent like diphenyl ether or Dowtherm A can help to maintain a consistent temperature and can significantly increase cyclization yields, in some cases up to 95%.[5][8]
Q3: My Gould-Jacobs reaction is giving me a mixture of regioisomers. How can I improve the regioselectivity?
A2: The regioselectivity of the Gould-Jacobs reaction, particularly the cyclization step, is a well-known challenge when using asymmetrically substituted anilines. The outcome is generally controlled by both steric hindrance and the electronic effects of the substituents.[3] To improve regioselectivity, consider the following:
-
Steric Effects: Bulky substituents on the aniline ring will generally direct the cyclization to the less sterically hindered ortho position.
-
Electronic Effects: The electronic nature of the substituents on the aniline starting material can influence the cyclization. For anilines with electron-withdrawing groups, you may need to use more forcing conditions (higher temperature, longer reaction time). Conversely, electron-donating groups on the aniline can sometimes facilitate the reaction.[3]
Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis
Microwave-assisted synthesis can offer rapid heating and improved control over reaction conditions, often leading to higher yields and shorter reaction times.[7][9]
Materials:
-
Aniline (2.0 mmol)
-
Diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol)
-
Microwave vial (2.5 mL) with a magnetic stir bar
-
Microwave synthesis system
Procedure:
-
Add the aniline and diethyl ethoxymethylenemalonate to the microwave vial.
-
Seal the vial and place it in the microwave synthesis system.
-
Heat the mixture to the desired temperature (e.g., 250-300°C) for a specified time (e.g., 5-30 minutes).[7]
-
After the reaction is complete, cool the vial to room temperature.
-
The product may precipitate and can be collected by filtration. Wash the solid with a cold solvent like acetonitrile and dry under vacuum.[7]
Table 1: Comparison of Microwave Conditions for the Gould-Jacobs Reaction [7]
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | 250 | 30 | 1 |
| 2 | 300 | 10 | 37 |
| 3 | 250 | 60 | - |
| 4 | 300 | 30 | 28 |
| 5 | 300 | 5 | 47 |
Data sourced from a Biotage application note.[7] As the table indicates, increasing the temperature to 300°C significantly boosts the yield, but a shorter reaction time at this temperature provides the highest yield, minimizing product degradation.[7]
Conrad-Limpach-Knorr Synthesis
This synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines or 2-hydroxyquinolines, depending on the reaction conditions.[4][10]
Q4: My Conrad-Limpach reaction is producing low yields of the desired 4-hydroxyquinoline. What are the critical parameters to optimize?
A4: The Conrad-Limpach synthesis is highly sensitive to reaction conditions, particularly temperature and solvent.
-
Temperature: The initial condensation of the aniline with the β-ketoester is typically performed at a lower temperature (e.g., room temperature to 140°C) to favor the formation of the β-aminoacrylate, the precursor to the 4-hydroxyquinoline.[4][11] The subsequent cyclization requires much higher temperatures, often around 250°C.[4][12]
-
Solvent: The use of a high-boiling, inert solvent is crucial for the high-temperature cyclization step. Solvents like mineral oil, diphenyl ether, or 1,2,4-trichlorobenzene have been shown to dramatically improve yields compared to running the reaction neat.[3][4][13] Yields can be increased to as high as 95% with the right solvent.[4][5]
Q5: I am getting the 2-hydroxyquinoline (Knorr product) instead of the desired 4-hydroxyquinoline in my Conrad-Limpach synthesis. How can I control the regioselectivity?
A5: The formation of the 2-hydroxyquinoline (thermodynamic product) versus the 4-hydroxyquinoline (kinetic product) is primarily controlled by the reaction temperature of the initial condensation.
-
Kinetic Control (for 4-hydroxyquinoline): Running the initial condensation at lower temperatures (e.g., room temperature) favors the attack of the aniline on the keto group of the β-ketoester, leading to the β-aminoacrylate intermediate required for 4-hydroxyquinoline formation.[4][14]
-
Thermodynamic Control (for 2-hydroxyquinoline): Higher temperatures (e.g., 140°C) during the initial condensation can favor the attack of the aniline on the ester group, leading to a β-keto acid anilide intermediate, which then cyclizes to the 2-hydroxyquinoline.[4]
Caption: Temperature control for regioselectivity in the Conrad-Limpach-Knorr synthesis.
Catalyst Selection and Optimization
Q6: What are the different types of catalysts used in quinolone synthesis, and how do I choose the right one?
A6: The choice of catalyst can significantly impact the yield, reaction time, and environmental footprint of your synthesis. Catalysts for quinolone synthesis can be broadly categorized as follows:
-
Acid/Base Catalysts: Many classical methods, such as the Friedländer and Combes syntheses, are catalyzed by acids (e.g., sulfuric acid, p-toluenesulfonic acid) or bases (e.g., potassium hydroxide).[15][16]
-
Transition-Metal Catalysts: Modern synthetic methods often employ transition metals like palladium, copper, and iron.[3] These catalysts can facilitate C-N and C-C bond formations under milder conditions. For example, copper catalysts can mediate the cyclization of anilines with alkynes to produce 4-quinolones.[3]
-
Nanocatalysts: This is a rapidly developing area in green chemistry. Nanocatalysts offer high surface area and reactivity, and they are often reusable.[15][17] For instance, ZnO/CNT has been used in solvent-free Friedländer condensations with high yields.[3]
The choice between a homogeneous and a heterogeneous catalyst depends on your specific needs. Homogeneous catalysts often lead to higher selectivity and milder conditions but can be difficult to separate from the product. Heterogeneous catalysts are easily separated and recycled, making them suitable for larger-scale, more sustainable processes.[15]
Table 2: Comparison of Catalytic Systems in Quinoline Synthesis
| Reaction | Catalyst | Starting Materials | Temp (°C) | Time (h) | Yield (%) |
| Friedländer Synthesis | p-TsOH | 2-aminoaryl ketone, α-methylene carbonyl | 80-120 | 3-6 | 77-95 |
| Skraup Synthesis | H₂SO₄, Oxidizing agent | Aniline, Glycerol | 145-170 | ~14-47 | Varies |
| Doebner-von Miller | Acid (e.g., HCl, H₂SO₄) | Aniline, α,β-Unsaturated carbonyl | 100-140 | 3-12 | 42-89 |
| Combes Synthesis | Acid (e.g., H₂SO₄, PPA) | Aniline, β-Diketone | 100-150 | 1-4 | Varies |
| Friedländer (Nanocatalyst) | ZnO/CNT | 2-amino-5-chlorobenzaldehyde, carbonyls | Solvent-free | - | 24-99 |
Data compiled from multiple sources.[15][17] Yields are highly dependent on specific substrates and reaction conditions.
Purification of Quinolone Products
Q7: My crude quinolone product is a complex mixture containing byproducts and starting materials. What are the recommended purification techniques?
A7: The purification of quinolone derivatives often requires a multi-step approach, especially when dealing with tarry residues from high-temperature reactions.
-
Initial Work-up: For reactions run in high-boiling solvents like diphenyl ether, the crude product can often be precipitated by adding a non-polar solvent like cyclohexane. The solid can then be filtered and washed.[8]
-
Extraction: A standard aqueous work-up involving extraction with an organic solvent (e.g., ethyl acetate) and washing with brine and/or a sodium bicarbonate solution can help remove acidic or basic impurities.[15]
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired quinolone from closely related byproducts. The choice of eluent (e.g., hexane/ethyl acetate) will depend on the polarity of your compound.[17]
-
Recrystallization: For solid products, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.
-
Steam Distillation: In cases of significant tar formation, such as in the Skraup synthesis, steam distillation can be an effective method to isolate the volatile quinoline product from the non-volatile tar.[18]
References
-
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
-
Stankova, I.; et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2022 , 27(1), 163. [Link]
-
Gould–Jacobs reaction - Wikipedia. [Link]
-
The methods of synthesis, modification, and biological activity of 4-quinolones (review). Chemistry of Heterocyclic Compounds2021 , 57(8), 776-793. [Link]
-
Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances2023 , 13, 8645-8675. [Link]
-
Green Strategies for the Synthesis of Quinolone Derivatives. Qeios2024 . [Link]
-
[Review Article] Green Strategies for The Synthesis of Quinolone Derivatives. ResearchGate2024 . [Link]
-
Conrad–Limpach synthesis - Wikipedia. [Link]
-
Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. - ResearchGate. [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC - PubMed Central. [Link]
-
AN56 Gould Jacobs Quinoline forming reaction. Biotage. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. [Link]
- Conrad-Limpach Reaction. Name Reactions in Organic Synthesis.
-
Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]
-
Phosphine-Initiated General-Base-Catalyzed Quinolone Synthesis - PMC - NIH. [Link]
-
Gould-Jacobs Reaction. Comprehensive Organic Name Reactions and Reagents. [Link]
-
Conrad-Limpach reaction - ResearchGate. [Link]
-
Synthesis of Quinoline and derivatives. [Link]
-
Conrad-Limpach Synthesis - SynArchive. [Link]
-
A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity - MDPI. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]
-
Recent advancements in fluoroquinolones removal techniques from wastewater. Journal of Pharmaceutical Analysis2019 , 9(2), 117-126. [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. [Link]
-
Quinoline - Wikipedia. [Link]
-
benign and proficient procedure for preparation of quinoline derivatives. International Journal of Chemical Studies2018 , 6(3), 2901-2908. [Link]
-
Separation and Purification of Pharmaceuticals and Antibiotics. DIAION. [Link]
-
Conrad-Limpach Quinoline Synthesis. A. General Description of The Reaction. Comprehensive Organic Name Reactions and Reagents. [Link]
-
Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies - MDPI. [Link]
-
Effective extraction of fluoroquinolones from water using facile modified plant fibers - PMC. [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. ablelab.eu [ablelab.eu]
- 8. benchchem.com [benchchem.com]
- 9. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 10. jptcp.com [jptcp.com]
- 11. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. synarchive.com [synarchive.com]
- 13. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 15. benchchem.com [benchchem.com]
- 16. iipseries.org [iipseries.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Gould-Jacobs Cyclization
A Troubleshooting Guide for Researchers in Synthetic Chemistry
Welcome to the technical support center for the Gould-Jacobs cyclization. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful reaction for the synthesis of 4-hydroxyquinoline derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this reaction, ensuring the scientific integrity and success of your experiments. This resource is structured in a flexible question-and-answer format to directly address the specific challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Low or No Product Yield
Question 1: My Gould-Jacobs cyclization is resulting in a very low yield or has failed completely. What are the primary factors I should investigate?
Low yields in the Gould-Jacobs reaction are a common challenge and can often be attributed to a few critical factors. The reaction is a multi-step process, and issues can arise at any stage.[1][2]
-
Incomplete Initial Condensation: The first step, the formation of the anilidomethylenemalonate intermediate, is crucial. This step is typically carried out at a lower temperature (100-140 °C) than the subsequent cyclization. If this condensation is incomplete, the overall yield will be significantly reduced. Monitor this step by Thin Layer Chromatography (TLC) to ensure the consumption of the starting aniline.
-
Insufficient Cyclization Temperature: The key cyclization step requires a high thermal activation energy, typically above 250 °C for conventional heating methods.[3][4] If the temperature is too low, the reaction will be sluggish or may not proceed at all. It is essential to use a high-boiling solvent such as diphenyl ether (b.p. 259 °C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. ~257 °C) to reach the required temperature.[4]
-
Thermal Degradation: While high temperatures are necessary, prolonged heating can lead to the thermal degradation of both the intermediate and the final product.[5] There is a fine balance between achieving a sufficient reaction rate and minimizing decomposition. Microwave-assisted synthesis can be particularly effective in rapidly reaching the target temperature and holding it for a shorter duration, which can significantly improve yields by minimizing degradation.[5]
-
Substrate Reactivity: The electronic properties of the aniline starting material play a significant role. Anilines bearing electron-donating groups (e.g., -OCH₃, -CH₃) at the meta-position are generally more reactive and give higher yields.[1][3] Conversely, anilines with strong electron-withdrawing groups (e.g., -NO₂) are deactivated, making the electrophilic aromatic substitution of the cyclization step more difficult and often resulting in poor yields.
Side Reactions and Impurities
Question 2: My reaction mixture is showing multiple spots on TLC, and I'm struggling to isolate the desired product. What are the likely side reactions?
The high temperatures required for the Gould-Jacobs cyclization can promote a variety of side reactions, leading to a complex reaction mixture.
-
Formation of Regioisomers: With unsymmetrically substituted anilines, the cyclization can occur at two different ortho positions, leading to a mixture of regioisomers. The regioselectivity is influenced by both steric and electronic factors.[2] Steric hindrance from a bulky ortho-substituent will favor cyclization at the less hindered position. Electronically, the cyclization will be directed by the electronic nature of the substituents on the aniline ring.
-
Incomplete Cyclization: If the reaction time is too short or the temperature is not high enough, you may isolate the uncyclized anilidomethylenemalonate intermediate. This can be identified by comparing the TLC of the reaction mixture with a sample taken after the initial condensation step.
-
Decarboxylation at High Temperatures: In some cases, especially under prolonged heating or very high temperatures as seen in some microwave protocols, the ester group can be cleaved and the resulting carboxylic acid can decarboxylate.[5]
-
Solvent-Related Byproducts: While high-boiling aromatic ethers like diphenyl ether are generally inert, at very high temperatures, there is a possibility of side reactions involving the solvent, although this is less common.
Reaction with Deactivated Anilines
Question 3: I am attempting a Gould-Jacobs reaction with an aniline containing an electron-withdrawing group (e.g., a nitro group), and the reaction is not proceeding. What strategies can I employ?
Anilines with electron-withdrawing groups are notoriously challenging substrates for the Gould-Jacobs reaction due to the deactivation of the aromatic ring towards electrophilic substitution.
-
Harsher Reaction Conditions: For deactivated anilines, it is often necessary to use higher temperatures and longer reaction times. However, this must be carefully balanced against the risk of thermal degradation. Microwave synthesis is a valuable tool here, as it allows for precise temperature control at elevated temperatures for short periods.
-
Use of Lewis Acid Catalysts: While not as common in the classical Gould-Jacobs reaction, the use of a Lewis acid catalyst can enhance the electrophilicity of the intermediate, potentially facilitating the cyclization of deactivated systems at lower temperatures.[6][7][8][9] Experimenting with catalytic amounts of Lewis acids such as ZnCl₂, AlCl₃, or Sc(OTf)₃ could be beneficial, though this would require optimization.
-
Alternative Synthetic Routes: If the Gould-Jacobs reaction consistently fails with a deactivated aniline, it may be more practical to consider an alternative synthetic strategy for the desired quinoline. Other named reactions for quinoline synthesis, such as the Conrad-Limpach or Doebner-von Miller reactions, might be more suitable depending on the specific target molecule.
Purification Challenges
Question 4: I am having difficulty purifying my 4-hydroxyquinoline product. What are the recommended procedures?
The purification of 4-hydroxyquinolines can be challenging due to their physical properties.
-
Precipitation from High-Boiling Solvent: In the conventional high-temperature protocol, the 4-hydroxy-3-carboalkoxyquinoline product often precipitates from the high-boiling solvent upon cooling.[4] This can be further encouraged by the addition of a non-polar solvent like cyclohexane or hexane. The precipitated solid can then be collected by filtration and washed thoroughly with the non-polar solvent to remove residual high-boiling solvent.
-
Recrystallization: Recrystallization is a common method for purifying the final 4-hydroxyquinoline product. Suitable solvents are often polar, such as ethanol, methanol, or aqueous mixtures of these alcohols.[3][10] The choice of solvent will depend on the specific substitution pattern of your quinoline. It is advisable to screen a range of solvents to find the optimal conditions.
-
Column Chromatography: If precipitation and recrystallization are insufficient to achieve the desired purity, column chromatography can be employed. Due to the polar nature of 4-hydroxyquinolines, a polar stationary phase like silica gel is typically used. The mobile phase is often a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent will need to be optimized based on the polarity of the target compound and impurities.
Experimental Protocols
Protocol 1: Conventional High-Temperature Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture in an oil bath at 120-130 °C for 1-2 hours.
-
Monitor the reaction by TLC until the aniline is consumed.
-
(Optional) Remove the ethanol byproduct under reduced pressure. The crude anilidomethylenemalonate intermediate can often be used directly in the next step.
Step 2: Cyclization
-
To the crude intermediate, add a high-boiling solvent such as diphenyl ether or Dowtherm A (approximately 5-10 mL per gram of intermediate).
-
Heat the mixture to reflux (approximately 250-260 °C) with vigorous stirring for 30-60 minutes.
-
Monitor the cyclization by TLC.
-
Allow the reaction mixture to cool to room temperature. The product should precipitate.
-
Add a non-polar solvent such as cyclohexane to aid precipitation.
-
Collect the solid product by filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol offers a significant improvement in reaction time and often in yield.[5]
-
In a 2-5 mL microwave vial equipped with a magnetic stir bar, add the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). The excess diethyl ethoxymethylenemalonate serves as both a reagent and a solvent.
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for the specified time (e.g., 5-20 minutes). Refer to the data table below for optimization.
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash it with a small amount of cold acetonitrile.
-
Dry the resulting solid under vacuum.
Data Presentation
Table 1: Optimization of Microwave-Assisted Gould-Jacobs Reaction of Aniline and Diethyl Ethoxymethylenemalonate [5]
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | 250 | 5 | 1 |
| 2 | 300 | 1 | 37 |
| 3 | 250 | 20 | 11 |
| 4 | 300 | 10 | 28 |
| 5 | 300 | 5 | 47 |
Analysis: The data clearly indicates that a higher temperature is crucial for the intramolecular cyclization. At 300 °C, the yield is significantly improved compared to 250 °C. However, prolonged reaction times at 300 °C lead to a decrease in yield, likely due to product degradation. An optimal condition was found to be 300 °C for 5 minutes.[5]
Visualizations
Gould-Jacobs Reaction Mechanism
Caption: The multi-step reaction pathway of the Gould-Jacobs cyclization.
Troubleshooting Workflow for Low Yield
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ablelab.eu [ablelab.eu]
- 6. Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
Preventing decomposition of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS No. 99429-64-8). This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance on preventing the decomposition of this valuable synthetic intermediate. By understanding the compound's stability profile and potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For maximum stability, the compound should be stored at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1][2] It is crucial to store it in a tightly sealed container to protect it from moisture and air. The compound is a white to off-white solid, and proper storage helps maintain this appearance and its chemical purity.[1]
Q2: What are the most common visual and analytical signs of decomposition?
The primary signs of degradation are:
-
Visual Appearance: A change in color from white/off-white to yellow or brown.
-
Melting Point: A significant depression and broadening of the melting point range. The reported melting point for the pure compound is 202-203°C.[1]
-
Analytical Data:
-
TLC/HPLC: The appearance of new spots or peaks, indicating the formation of impurities.
-
NMR Spectroscopy: The emergence of new signals. For instance, hydrolysis of the ethyl ester will lead to the disappearance of the characteristic ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of a broad peak for a carboxylic acid proton.
-
Q3: Is this compound sensitive to air and moisture?
Yes. The two most significant environmental factors leading to decomposition are moisture and atmospheric oxygen over long periods. The primary degradation pathway initiated by moisture is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. Additionally, the 4-chloro group is susceptible to nucleophilic substitution by water, especially at elevated temperatures or under non-neutral pH, which would convert the compound back to its synthetic precursor, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.[3][4]
Q4: What solvents are recommended for this compound?
For short-term experimental use, solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) can be used, sometimes with gentle heating to aid dissolution.[2] However, for storage or prolonged standing in solution, aprotic and non-nucleophilic solvents such as anhydrous Dichloromethane (DCM) or Acetonitrile are preferable. Protic solvents like ethanol or methanol should be used with caution, as they can participate in transesterification or act as nucleophiles, particularly if basic or acidic contaminants are present.
Troubleshooting Guide: Experimental Issues
Q1: My white solid has turned yellow. What happened and can I still use it?
A color change to yellow or brown is a strong indicator of decomposition. This is often due to slow, complex degradation pathways that can be initiated by light, air oxidation, or trace impurities.
Causality: The quinolone ring system contains multiple sites susceptible to oxidation or rearrangement under stress, leading to the formation of colored chromophores.
Recommendation:
-
Assess Purity: Before use, analyze the material using HPLC or NMR to quantify the level of impurity.
-
Purification: If the impurity level is significant (>5%), purification by recrystallization or column chromatography may be necessary. A common solvent system for chromatography is dichloromethane/hexane.[5]
-
Use with Caution: For non-critical applications, the material might be usable if the impurities are known not to interfere with the desired reaction. However, for sensitive or quantitative studies, using a discolored reagent is not recommended.
Q2: My analysis shows a new major impurity. What is it likely to be?
Based on the compound's structure, there are two highly probable decomposition products that you might observe.
-
Impurity A: Hydrolysis Product (4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
-
Cause: Exposure to water/moisture, catalyzed by acidic or basic conditions.
-
Identification: In ¹H NMR, the ethyl ester signals will be absent. A new, broad singlet will appear far downfield (>10 ppm), characteristic of a carboxylic acid proton. The molecular weight will be 223.61 g/mol .
-
-
Impurity B: Substitution Product (Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate)
-
Cause: Reaction with water, which displaces the 4-chloro group. This is essentially a reversion to the synthetic precursor.[3][4] This reaction is accelerated by heat.
-
Identification: The chloro-substituent is replaced by a hydroxyl group. This compound exhibits keto-enol tautomerism, which can complicate NMR spectra.[6] The molecular weight is 233.22 g/mol .
-
The diagram below illustrates these primary decomposition pathways.
Caption: Primary decomposition pathways for the title compound.
Q3: I am getting low yields in a reaction where the compound is a nucleophile or is being modified. Could decomposition be the cause?
Yes, this is a common issue. If your reaction involves prolonged heating, aqueous workups, or non-neutral pH, the starting material may be degrading simultaneously.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low reaction yields.
Key Stability & Handling Data
| Parameter | Recommendation / Data | Rationale & Source |
| Storage Temperature | 2-8°C | Minimizes thermal degradation.[1][2] |
| Storage Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents slow oxidation and degradation from atmospheric moisture.[2] |
| Appearance | White to Off-White Solid | Color change indicates potential decomposition.[1] |
| Incompatible Substances | Strong Acids, Strong Bases, Nucleophiles (e.g., amines), Water/Moisture | Catalyze hydrolysis of the ester and/or substitution of the 4-chloro group.[6][7] |
| Recommended Solvents | Anhydrous Aprotic Solvents (DCM, Acetonitrile, THF) | These are less likely to react with the compound. |
| Melting Point | 202-203°C | A depressed and broad melting point suggests the presence of impurities.[1] |
Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Receiving: Upon receipt, immediately inspect the container for a tight seal. Note the color and physical appearance of the compound.
-
Aliquoting: If the entire bottle will not be used at once, aliquot the desired amount in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
-
Storage: Store the main container and any aliquots in a desiccator at 2-8°C. The use of a desiccant like silica gel is highly recommended.
-
Handling for Experiment: When weighing the compound, do so quickly and in a low-humidity environment. Avoid leaving the container open on the bench. Use anhydrous solvents and oven-dried glassware for all reactions to prevent introducing water.
Protocol 2: Purity Check by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount (~1 mg) of the compound in a suitable solvent (e.g., 0.5 mL of Dichloromethane or Ethyl Acetate).
-
TLC Plate: Use a standard silica gel TLC plate.
-
Spotting: Carefully spot the prepared solution onto the TLC plate baseline.
-
Eluent System: A common mobile phase for compounds of this polarity is a mixture of Ethyl Acetate and Hexane (e.g., starting with a 30:70 ratio).
-
Development: Place the plate in a developing chamber with the chosen eluent. Allow the solvent front to travel up the plate.
-
Visualization: Visualize the plate under UV light (254 nm). A pure compound should show a single, well-defined spot. The presence of additional spots indicates impurities. The hydrolysis product (carboxylic acid) will typically have a lower Rf value (be less mobile) than the parent ester.
References
- 1. This compound | 99429-64-8 [amp.chemicalbook.com]
- 2. Ethyl 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Exporters & Suppliers [sgtlifesciences.com]
- 3. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. staff.najah.edu [staff.najah.edu]
Common pitfalls in the synthesis of heterocyclic compounds
Welcome to the Technical Support Center for Heterocyclic Compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the nuanced and often frustrating challenges inherent in constructing these vital chemical scaffolds. Instead of a rigid manual, this center functions as a dynamic troubleshooting resource, mirroring the problem-solving approach used at the bench. Here, we diagnose common failures, explain the underlying chemical principles, and provide field-proven solutions to get your synthesis back on track.
Section 1: Reaction-Specific Troubleshooting Guides
We will begin by addressing pitfalls in some of the most fundamental and widely used named reactions in heterocyclic chemistry.
The Fischer Indole Synthesis: Navigating the[1][1]-Sigmatropic Maze
The Fischer indole synthesis is a cornerstone of medicinal chemistry, yet its success is highly sensitive to substrate electronics and reaction conditions.
Q1: My Fischer indole synthesis is failing, particularly with electron-rich or C3-N-substituted precursors. I'm observing significant byproduct formation (e.g., aniline) and low to no yield of the desired indole. Why is this happening?
A1: This is a classic failure mode rooted in the core mechanism of the reaction. The key step is an acid-catalyzed[1][1]-sigmatropic rearrangement of an ene-hydrazine intermediate. However, a competing pathway exists: heterolytic cleavage of the weak N-N bond.[2]
-
Causality (The "Why"): Electron-donating substituents on the starting ketone or aldehyde stabilize the formation of a carbocation on the ene-hydrazine intermediate. This stabilization can lower the activation energy for N-N bond cleavage to a point where it outcompetes the desired rearrangement.[2][3] This cleavage leads to the formation of side products, such as aniline and a stabilized iminylcarbocation, which ultimately results in reaction failure.[2] The synthesis of 3-aminoindoles, for example, is notoriously difficult with the Fischer method for this very reason.[2][3]
-
Troubleshooting & Solutions:
-
Switch Your Acid Catalyst: Protic acids can exacerbate the N-N cleavage pathway. Lewis acids, such as zinc chloride (ZnCl₂), often improve the efficiency of these challenging cyclizations by favoring the rearrangement pathway.[3][4]
-
Optimize Temperature: Excessive heat can provide the energy to overcome the barrier for N-N bond cleavage. Run a temperature screen to find the lowest possible temperature that still promotes cyclization.
-
Consider Solid Acid Catalysts: For scale-up or to minimize harsh conditions, solid acid catalysts like Amberlite IR 120 H can offer better results and fewer side reactions.[4]
-
Continuous Flow Synthesis: If tar formation is a major issue, especially at a larger scale, moving to a continuous flow setup can provide superior temperature control and minimize reaction time at high temperatures, significantly reducing degradation.[4]
-
The Paal-Knorr Synthesis: Taming the 1,4-Dicarbonyl
This reaction is a direct and powerful method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. However, its simplicity can be deceptive.
Q2: My Paal-Knorr furan synthesis is turning black and forming tar, leading to abysmal yields. What is causing this decomposition?
A2: This is a very common problem and is almost always due to substrate decomposition under the harsh acidic and high-temperature conditions traditionally used.[1] Sensitive functional groups on the substrate simply cannot withstand prolonged heating in strong acids like sulfuric acid.[1][5]
-
Troubleshooting & Solutions:
| Parameter | Problem | Recommended Solution | Rationale |
| Catalyst | Strong Brønsted acids (H₂SO₄, p-TsOH) are too harsh. | Use milder Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or solid catalysts (e.g., clay, montmorillonite).[6] | Milder catalysts promote cyclization without causing widespread degradation of sensitive substrates. |
| Temperature | High temperatures from conventional refluxing lead to charring. | Employ microwave irradiation. Reactions can often be completed in 3-5 minutes at 140°C.[1] | Microwave heating is rapid and uniform, reducing the time the substrate is exposed to high temperatures and minimizing byproduct formation. |
| Solvent | Solvent-free conditions can lead to localized overheating. | Use a high-boiling aprotic solvent like toluene or DMF for better temperature control.[1] | A solvent acts as a heat sink, allowing for more precise and even temperature management. |
| Water Removal | Water is a byproduct; its presence can prevent the reaction from reaching completion. | For conventional heating in a solvent like toluene, use a Dean-Stark trap. | Le Châtelier's principle: removing a product (water) drives the reaction equilibrium toward the desired furan. |
Q3: The conversion in my Paal-Knorr pyrrole synthesis is slow and incomplete, even after extended reaction times. What can I do?
A3: Incomplete conversion in the pyrrole synthesis variant often points to issues with catalyst efficacy, steric hindrance, or electronic effects.[1] The mechanism involves the formation of a hemiaminal, followed by a rate-determining cyclization step.[7][8]
-
Troubleshooting & Solutions:
-
Check Your pH: While the reaction is acid-catalyzed, excessively low pH (<3) can favor the competing furan synthesis pathway.[7] A weak acid like acetic acid is often sufficient to accelerate the reaction without promoting side reactions.[7]
-
Increase Catalyst Loading: A modest increase in the acid catalyst loading (e.g., from 5 mol% to 10 mol%) may improve the rate. However, monitor carefully, as this can also increase the risk of side products.[1]
-
Examine Your Amine: Highly sterically hindered primary amines will react more slowly. If possible, consider a less hindered amine. Also, ensure you are using an excess of the amine or ammonia to drive the reaction forward.[7]
-
The Bischler-Napieralski Reaction: Avoiding the Retro-Ritter Trap
This reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines via the cyclization of β-ethylamides, but it is notorious for a specific side reaction.
Q4: My Bischler-Napieralski reaction is producing a significant amount of a styrene byproduct instead of my desired dihydroisoquinoline. How can I suppress this?
A4: You are observing the retro-Ritter reaction, a well-documented side pathway that is strong evidence for the intermediacy of a nitrilium salt.[9][10][11] This side reaction is particularly favored when the formation of the resulting styrene creates a highly conjugated system.[9]
-
Causality (The "Why"): The reaction proceeds through a highly electrophilic nitrilium ion intermediate.[10][12] This intermediate can either undergo the desired intramolecular electrophilic aromatic substitution to form the product or it can fragment via a retro-Ritter pathway to yield a stable styrene and a nitrile.[9][13]
-
Troubleshooting & Solutions:
-
Use Nitrile as a Solvent: A clever way to suppress the retro-Ritter reaction is to use the corresponding nitrile as the reaction solvent. This shifts the equilibrium of the side reaction back toward the nitrilium salt intermediate, favoring the desired cyclization.[9][11]
-
Employ Milder Reagents: Traditional reagents like POCl₃ or P₂O₅ often require high temperatures, which promote the retro-Ritter pathway. Modern, milder conditions, such as using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine, can provide a mild cyclodehydration and minimize this side reaction.[9][12]
-
Activate the Arene: The cyclization step is an electrophilic aromatic substitution. The reaction works best when the arene ring is electron-rich. If your substrate lacks electron-donating groups, the higher temperatures required for cyclization may favor the retro-Ritter pathway.[11]
-
The Hantzsch Pyridine Synthesis: Controlling a Multi-Component Cascade
This multi-component reaction is a classic method for preparing dihydropyridines and pyridines. However, its one-pot nature can lead to a complex reaction mixture and low yields.[14]
Q5: My Hantzsch synthesis gives a low yield of the 1,4-dihydropyridine (1,4-DHP) product, and purification is difficult. How can I optimize this?
A5: The classical Hantzsch synthesis often suffers from long reaction times and harsh conditions.[14] Furthermore, sterically hindered aldehydes or those with certain electronic properties (e.g., ortho-substituents) can lead to the formation of unusual byproducts instead of the desired 1,4-DHP.[15][16]
-
Troubleshooting & Solutions:
-
Modernize the Conditions: Move away from simple refluxing in ethanol. Catalysis with p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to dramatically increase yields (to >95%) and shorten reaction times.[14]
-
Consider a One-Pot Aromatization: The 1,4-DHP product can sometimes be unstable and difficult to purify. The thermodynamic driving force is aromatization to the corresponding pyridine.[14] You can perform a one-pot synthesis and subsequent aromatization by including an oxidant like ferric chloride, KMnO₄, or MnO₂ directly in the reaction mixture.[14] This often simplifies workup and purification.
-
For Asymmetrical Products, Use a Stepwise Approach: If you are trying to synthesize an asymmetrical 1,4-DHP (with different ester groups), the one-pot method will inevitably produce symmetrical byproducts. In these cases, a two-step synthesis via a pre-formed Knoevenagel intermediate is preferred to ensure product purity.[16]
-
Section 2: General Troubleshooting FAQs
These questions address challenges that are common across many different heterocyclic syntheses.
Q6: I'm struggling with the purification of my basic nitrogen-containing heterocycle. It streaks badly on my silica gel column. What should I do?
A6: This is a pervasive problem. The slightly acidic nature of standard silica gel interacts strongly with basic nitrogen atoms, causing poor separation and streaking.
-
Solutions:
-
Modify Your Eluent: Add a small amount (0.5-1%) of a basic modifier to your solvent system. Triethylamine (TEA) is a common choice. For very basic compounds, a solution of ammonia in methanol can be effective.[17]
-
Use Deactivated Silica: Purchase commercially available silica gel that has been treated to be neutral or basic.
-
Switch to Reverse-Phase: For polar, basic compounds, reverse-phase (C18) flash chromatography is often a superior alternative to normal-phase silica gel.[17]
-
Try Crystallization: Don't underestimate the power of purification by crystallization. If your compound is a solid, screen various solvents. For basic compounds, forming a salt (e.g., hydrochloride or tartrate) can often induce crystallization and dramatically improve purity.[18][19][20]
-
Q7: My reaction produces a mixture of regioisomers, and I can't separate them. How can I control the regioselectivity?
A7: Controlling regioselectivity, especially in C-H functionalization or reactions with unsymmetrical precursors, is a significant challenge in modern organic synthesis.[21][22] The outcome is determined by a subtle interplay of steric and electronic factors.[23][24]
-
Key Levers for Control:
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the metal center and its coordinated ligands are paramount. Screening different metal catalysts (e.g., Palladium, Copper, Rhodium) and ligands (e.g., bulky phosphines, N-heterocyclic carbenes) can completely change the regiochemical outcome.[25]
-
Directing Groups: Installing a removable directing group on your heterocyclic core is a powerful strategy to force a reaction to occur at a specific, otherwise unreactive, position.[25]
-
Blocking Groups: If a reaction is occurring at an undesired but highly reactive position, you can temporarily install a "blocking group" at that site, forcing the reaction to proceed at the next most reactive site. The blocking group is then removed in a subsequent step.
-
Q8: My synthesis worked beautifully on a 100 mg scale, but when I tried scaling up to 5 grams, it failed completely. What went wrong?
A8: This is a common and dangerous problem. Reaction parameters that are manageable in a small flask can become critical hazards or failure points at a larger scale.
-
Critical Scale-Up Considerations:
-
Heat Transfer: Many heterocyclic syntheses are exothermic. What is a minor temperature increase in a small flask can become a thermal runaway in a large reactor due to the decreased surface-area-to-volume ratio.[4] This can cause product decomposition and create significant safety risks. Solution: Use a jacketed reactor with efficient cooling and ensure slow, controlled addition of reagents. For highly exothermic reactions, continuous flow reactors offer vastly superior heat transfer and safety.[4][26]
-
Reagent Addition Rate: The rate of addition becomes much more critical at scale. A reaction that was insensitive to adding a reagent all at once in the lab may require slow, dropwise addition over hours at the kilogram scale to control the exotherm and minimize side reactions.
-
Impurity Profiles: A 1% impurity in your starting material is negligible on a small scale, but at a 1 kg scale, you are introducing 10 grams of an unknown substance that could poison your catalyst or interfere with the reaction. Always use starting materials of the highest possible purity for scale-up.[4]
-
Section 3: Experimental Protocols
Protocol 1: Microwave-Assisted Paal-Knorr Furan Synthesis
This protocol is an example of a modernized approach to avoid the charring and low yields of traditional methods.[1]
-
Preparation: In a 10 mL microwave reaction vial, combine the 1,4-dicarbonyl compound (1.0 mmol), a mild acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol, 10 mol%), and a suitable solvent (e.g., ethanol, 3 mL).
-
Reaction: Seal the vial with a septum cap. Place it in a dedicated laboratory microwave reactor.
-
Irradiation: Irradiate the mixture at 140 °C for 3-5 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the equipment.
-
Workup: After the reaction is complete, cool the vial to room temperature using a compressed air stream.
-
Purification: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure. The crude product can then be purified by silica gel chromatography.
Protocol 2: Purification of a Basic Heterocycle by Column Chromatography
-
Slurry Preparation: In a beaker, add your crude product and a minimal amount of the chosen eluent system (e.g., 95:4:1 Dichloromethane:Methanol:Triethylamine). Add a small amount of silica gel to create a free-flowing powder (this is known as "dry loading").
-
Column Packing: Pack a glass column with silica gel using your eluent without the triethylamine modifier.
-
Loading: Carefully add your dry-loaded crude product to the top of the packed column.
-
Elution: Begin eluting the column with your full eluent system, including the triethylamine. The modifier neutralizes the active sites on the silica as the solvent front moves down, allowing your basic compound to travel smoothly without streaking.
-
Collection: Collect fractions and analyze by TLC to isolate the pure product.
References
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. organic-chemistry.org. [Link]
-
Slideshare. (n.d.). Bischler napieralski reaction. [Link]
-
J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. [Link]
- Google Patents. (1961). Purification of heterocyclic organic nitrogen compounds.
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. [Link]
-
Scribd. (n.d.). Bischler Napieralski Reaction. [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
Voskressensky, L. G. (n.d.). Multi-Component Reactions in Heterocyclic Chemistry. [Link]
-
ResearchGate. (n.d.). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
ResearchGate. (2025). Multi-Component Reactions in Heterocyclic Chemistry. [Link]
-
ACS Publications. (n.d.). Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. [Link]
-
PubMed Central - NIH. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]
-
Taylor & Francis. (n.d.). Regioselectivity – Knowledge and References. [Link]
-
Quora. (2021). What do you mean by regioselectivity and stereoselectivity reactions? With example?. [Link]
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Technical Support Center: Recrystallization of Quinolone Derivatives
Welcome to the technical support center for the purification of quinolone derivatives via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of crystallizing this important class of compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expertise to troubleshoot and optimize your purification processes.
Understanding the Crystallization of Quinolone Derivatives
Quinolone derivatives, a cornerstone of antibacterial therapeutics, often present unique challenges during purification. Their rigid, planar structure, coupled with varying functional groups, significantly influences their solubility and crystallization behavior. Successful recrystallization hinges on a delicate balance of solubility, temperature, and kinetics. This guide will provide you with the foundational knowledge and practical troubleshooting strategies to achieve high-purity crystalline products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of quinolone derivatives in a question-and-answer format.
Q1: My quinolone derivative is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" is a common and frustrating problem where the compound separates from the solution as a liquid instead of a solid.[1] This occurs when the solute is highly supersaturated at a temperature above its melting point in the solvent system.[2][3] The resulting oil often traps impurities, defeating the purpose of recrystallization.[1][4]
Causality & Solutions:
-
High Solute Concentration: You may be using too little solvent, leading to a supersaturated solution at a temperature where the quinolone derivative is molten.
-
Inappropriate Solvent Choice: The solvent's boiling point might be too high, exceeding the melting point of your quinolone derivative.
-
Solution: Select a solvent or a mixed-solvent system with a lower boiling point.[6]
-
-
Presence of Impurities: Significant impurities can depress the melting point of your compound, making it more prone to oiling out.[4]
-
Solution: Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, to remove gross impurities.
-
-
Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of an oil over an ordered crystal lattice.[5]
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also promote gradual cooling.
-
dot graph TD { A[Start: Oiling Out Observed] --> B{Is the solution highly concentrated?}; B -->|Yes| C[Add more solvent and reheat]; B -->|No| D{Is the solvent boiling point too high?}; D -->|Yes| E[Choose a lower boiling point solvent/mixture]; D -->|No| F{Are there significant impurities?}; F -->|Yes| G[Perform preliminary purification]; F -->|No| H{Was cooling too rapid?}; H -->|Yes| I[Allow for slow, gradual cooling]; C --> J[Re-cool slowly]; E --> J; G --> J; I --> J; J --> K[End: Crystalline Product]; } caption: "Troubleshooting Oiling Out"
Q2: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
A2: The failure of a compound to crystallize upon cooling is typically due to either the solution not being sufficiently saturated or the nucleation process being inhibited.[2][5]
Causality & Solutions:
-
Excess Solvent: The most common reason for crystallization failure is using too much solvent, preventing the solution from becoming supersaturated upon cooling.[4][5]
-
Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your quinolone derivative.[4] Allow it to cool again.
-
-
Lack of Nucleation Sites: Crystal growth requires a starting point, a "seed" upon which the lattice can build.[5]
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[4] The microscopic imperfections on the glass can serve as nucleation sites.
-
Solution 2: Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution.[4] This provides a template for crystallization.
-
-
Supersaturation: The solution may be supersaturated but kinetically stable.
-
Solution: In addition to scratching and seeding, further cooling in a colder bath (e.g., dry ice/acetone) may be necessary to induce nucleation.
-
Q3: The recrystallization yield is very low. How can I improve it?
A3: A low yield suggests that a significant amount of your quinolone derivative remains dissolved in the mother liquor.[4]
Causality & Solutions:
-
Too Much Solvent: As with the failure to crystallize, using an excessive amount of solvent is a primary cause of low recovery.[4]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
-
Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, the solution may cool and crystallize on the filter paper or in the funnel stem.[2]
-
Solution: Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtering to ensure the compound remains in solution. The excess solvent can be boiled off before cooling.[7]
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not chilled will dissolve some of the product.
-
Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[7]
-
Frequently Asked Questions (FAQs)
What are the best solvents for recrystallizing quinolone derivatives?
The choice of solvent is critical and depends on the specific quinolone derivative. Generally, you are looking for a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[8]
| Quinolone Derivative | Recommended Solvents/Systems | Reference(s) |
| Ciprofloxacin | Ethanol-water mixtures, Acetonitrile-water | [9][10] |
| Nalidixic Acid | Ethanol, Acetonitrile | [11][12] |
| Norfloxacin | Methanol, Toluene | [13][14] |
| General Quinolones | Alcohols (Methanol, Ethanol), Ketones (Acetone), Ethers (Dioxane), Acetonitrile, Dimethylformamide (DMF) | [13][15][16] |
This table provides a starting point; solvent screening is always recommended for novel derivatives.
A common strategy for quinolones is to use a mixed-solvent system.[7] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is much less soluble.[17] The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[7]
dot graph LR { node [shape=box, style=rounded]; A[Dissolve in minimal hot "good" solvent] --> B[Add "poor" solvent dropwise until cloudy]; B --> C[Add a few drops of "good" solvent to clarify]; C --> D[Cool slowly to induce crystallization]; } caption: "Mixed-Solvent Recrystallization Workflow"
How does pH affect the recrystallization of quinolones?
Quinolones are amphoteric molecules, often containing both a carboxylic acid and a basic amine moiety (like a piperazine ring).[18][19] Their solubility is therefore highly pH-dependent.[20]
-
Acidic pH: The amine group is protonated, increasing aqueous solubility.
-
Basic pH: The carboxylic acid is deprotonated, also increasing aqueous solubility.
-
Isoelectric Point: At their isoelectric point, quinolones exist as zwitterions and typically exhibit their lowest aqueous solubility.
This property can be exploited for purification. A crude quinolone can be dissolved in an acidic or basic aqueous solution, filtered to remove insoluble impurities, and then the pH can be adjusted to the isoelectric point to precipitate the purified compound. This is often followed by a recrystallization from an organic solvent to remove any remaining impurities. For example, ciprofloxacin hydrochloride purification often involves adjusting the pH of an ethanol-water solution.[9]
My final product exists as different crystal forms (polymorphs). Why does this happen and is it a problem?
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[21][22] These different forms, or polymorphs, can have different physicochemical properties, including solubility, melting point, and stability.[21] For pharmaceutical applications, controlling polymorphism is critical as it can impact bioavailability and shelf-life.[23]
The formation of a particular polymorph can be influenced by:
-
The choice of solvent.[24]
-
The rate of cooling.
-
The temperature at which crystallization occurs.
If you suspect polymorphism, it is crucial to characterize your crystalline material using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. If you need to consistently produce a specific polymorph, the recrystallization protocol must be precisely controlled and reproducible.
References
-
Ahmed, K. A., & El-Rabbat, N. A. (1982). Crystallization of Nalidixic Acid in Presence of Different Carriers. Drug Development and Industrial Pharmacy, 8(5), 683-698. [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Pobudkowska, A., et al. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data. [Link]
-
Maini, L., et al. (2024). Levofloxacin and Ciprofloxacin Co-Crystals with Flavonoids: Solid-State Investigation for a Multitarget Strategy against Helicobacter pylori. Molecules. [Link]
-
MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. 5.301 Chemistry Laboratory Techniques. [Link]
-
University of York. Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
- Surrey, A. R. (1949). Quinoline compounds and process of making same. U.S. Patent No. 2,474,823. Washington, DC: U.S.
-
Saeed, R., et al. (2020). Synthesis and Evaluation of Thermodynamic Solubility of Triazolo Quinolone Class Derivatives in Various Solvents at 298.15-328.15 K. International Letters of Chemistry Physics and Astronomy. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. [Link]
-
Fernandes, A. R., et al. (2020). Sparfloxacin Multicomponent Crystals: Targeting the Solubility of Problematic Antibiotics. Crystal Growth & Design. [Link]
- CN104496986A - Preparation method of nalidixic acid. (2015).
- CN113061110A - Purification method of ciprofloxacin hydrochloride, ciprofloxacin hydrochloride freeze-dried powder for injection and preparation method thereof. (2021).
- WO2009136408A1 - Synergistic pharmaceutical cocrystals. (2009).
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
University of York. Solvent Choice. Chemistry Teaching Labs. [Link]
-
Avdeef, A., et al. (1993). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research. [Link]
-
Doile, M. M., & Fortunato, D. B. (2019). Mixed-Suspension, Mixed-Product Removal Studies of Ciprofloxacin from Pure and Crude Active Pharmaceutical Ingredients: The Role of Impurities on Solubility and Kinetics. Crystal Growth & Design. [Link]
-
Lechat, J. R., et al. (2002). [Crystalline modifications and polymorphism changes during drug manufacture]. Journal de Pharmacie de Belgique. [Link]
-
Raza, K., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SOJ Pharmacy & Pharmaceutical Sciences. [Link]
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Wikipedia. (n.d.). Crystal polymorphism. [Link]
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- 24. researchgate.net [researchgate.net]
Enhancing the stability of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Technical Support Center: Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile synthetic intermediate. Given its reactive functional groups—a hydrolyzable ester, a nucleophilically active chloro group, and a photosensitive quinolone core—maintaining the stability of this compound is paramount for reproducible and successful experimental outcomes. This document provides in-depth, experience-driven answers to common stability challenges, supported by detailed protocols and scientific literature.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My compound shows significant degradation upon storage, even for short periods. What are the optimal storage conditions?
Answer:
The chemical structure of this compound contains several moieties susceptible to degradation. The primary drivers of instability during storage are atmospheric moisture, light, and elevated temperatures. Quinolone derivatives, in general, exhibit sensitivity to these conditions[1][2].
Causality:
-
Hydrolysis: The ethyl ester group is prone to hydrolysis, especially in the presence of trace amounts of acid or base, which can be introduced by atmospheric moisture (H₂O). This leads to the formation of the corresponding carboxylic acid.
-
Photodecomposition: The quinolone ring system is known to absorb UV radiation, which can lead to photodegradation[3][4]. Halogen substituents, such as the chlorine at the C4 position, can influence the phototoxic and photostability profile[5][6].
-
Thermal Degradation: While many quinolone cores are relatively thermally stable, prolonged exposure to elevated temperatures can accelerate degradation pathways, particularly in the presence of impurities[7][8].
Troubleshooting & Protocol:
To ensure long-term stability, rigorous control of the storage environment is critical.
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower[1] | Slows down all potential degradation reactions, including hydrolysis and thermal decomposition. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis. |
| Light | Amber Vial or Protect from Light | Prevents initiation of photochemical degradation pathways common to quinolone structures[3]. |
| Container | Tightly sealed, high-purity glass vial | Prevents ingress of atmospheric contaminants and avoids potential leaching from plastic containers. |
Question 2: I'm observing unexpected peaks in my HPLC/LC-MS analysis after preparing solutions. What is causing this rapid degradation?
Answer:
Rapid degradation in solution is a common issue and is most frequently linked to solvent choice, pH, and light exposure during sample handling.
Causality:
-
Solvent-Induced Degradation: Protic solvents (e.g., methanol, water) can participate in nucleophilic reactions. Methanol can lead to transesterification, while water will cause hydrolysis. The pH of the solvent is a critical factor; acidic or basic conditions catalyze the hydrolysis of the ester group[9][10]. The general synthesis procedure for the corresponding carboxylic acid involves refluxing the ester in a sodium hydroxide solution, highlighting its susceptibility to base-catalyzed hydrolysis[11].
-
Photodegradation in Solution: The compound is significantly more susceptible to photodegradation when in solution compared to its solid state. UV irradiation of quinolones in aqueous solutions is a well-documented phenomenon leading to a variety of photoproducts[3][12]. Even ambient laboratory light can be sufficient to induce detectable degradation over several hours[3].
Troubleshooting & Protocol:
To mitigate degradation during analysis, a systematic approach to sample preparation and handling is required. A forced degradation study is the definitive method to identify the specific vulnerabilities of your compound.
Experimental Protocol: Forced Degradation Study
This protocol helps identify the primary degradation pathways for your compound.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a stable aprotic solvent like Acetonitrile (ACN).
-
Stress Conditions: Aliquot the stock solution into separate amber vials for each stress condition.
-
Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 4-8 hours.
-
Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Incubate at room temperature for 1-2 hours. Note: Base hydrolysis is typically much faster.[11]
-
Oxidative Degradation: Add 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Stress: Incubate a vial of the ACN stock solution at 80°C for 48 hours, protected from light.
-
Photolytic Stress: Expose a solution in a clear vial to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours. Keep a control sample wrapped in foil.
-
-
Analysis: After incubation, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV/MS to identify and quantify degradants.
Diagram 1: Workflow for Forced Degradation Study
This diagram illustrates the logical flow for systematically testing the stability of the compound.
Caption: Workflow for a systematic forced degradation study.
Question 3: What are the likely structures of the main degradation products I am observing?
Answer:
Based on the compound's structure and known reactivity of quinolones, the primary degradation products arise from hydrolysis and photodecomposition.
Causality & Likely Products:
-
Hydrolysis Product: The most common degradant, especially under aqueous or non-anhydrous conditions, is the carboxylic acid formed by the hydrolysis of the ethyl ester.
-
Photodegradation Product: A key photochemical reaction for halo-substituted quinolones is dehalogenation[6]. UV irradiation can cause cleavage of the C-Cl bond at the C4 position.
-
Hydroxylation Product: In some cases, the 4-chloro group can be displaced by a hydroxyl group via nucleophilic substitution, particularly during workup with aqueous base or prolonged heating in protic solvents.
Diagram 2: Potential Degradation Pathways
This diagram illustrates the primary chemical transformations that lead to common degradants.
Caption: Primary degradation pathways for the target compound.
Table 2: Troubleshooting Guide: Common Degradants & Causes
| Observed Degradant (by LC-MS) | Likely Structure | Probable Cause | Mitigation Strategy |
| Parent - 28 Da | 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Hydrolysis of the ethyl ester group. | Use anhydrous solvents; avoid extreme pH; store under inert gas. |
| Parent - 34 Da | Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | Photolytic dehalogenation. | Protect all samples and stock solutions from light using amber vials or aluminum foil. |
| Parent - 18 Da | Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | Nucleophilic substitution of the chloro group. | Avoid prolonged heating in protic or aqueous solvents; use non-nucleophilic bases during reactions. |
By understanding these fundamental stability characteristics, you can design more robust experimental, analytical, and storage protocols, ensuring the integrity of your this compound and the reliability of your research.
References
- 1. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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- 8. scispace.com [scispace.com]
- 9. ibisscientific.com [ibisscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 12. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide: Comparing the Reactivity of 4-Chloro vs. 4-Hydroxy Quinolones
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] Functionalization at the C4-position is particularly critical, often serving as the linchpin for the therapeutic activity of many quinoline-based drugs, from antimalarials to anticancer agents.[2] Among the myriad of derivatives, two stand out as fundamental starting points for synthetic exploration: 4-chloroquinoline and 4-hydroxyquinoline.
While structurally similar, their reactivity profiles are dramatically different, dictating their respective roles in drug design and development. The 4-chloroquinoline is a potent electrophile, primed for substitution, whereas the 4-hydroxyquinoline exists in a tautomeric equilibrium that defines its more nuanced reactivity. This guide provides an in-depth, objective comparison of these two key intermediates, explaining the causality behind their chemical behavior and offering field-proven experimental insights for researchers, scientists, and drug development professionals.
Part 1: The Potent Electrophile: 4-Chloroquinoline
The reactivity of 4-chloroquinoline is dominated by the electronic properties of its heterocyclic ring system. The presence of the electron-withdrawing nitrogen atom significantly polarizes the molecule, creating an electron-deficient C4-carbon. This inherent electrophilicity, combined with the presence of an excellent leaving group (chloride), makes 4-chloroquinoline an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) .
This SNAr pathway is the most common and robust method for introducing diverse functionalities at the C4-position.[2] The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the C4-carbon to form a resonance-stabilized anionic intermediate (a Meisenheimer complex).[3] In the subsequent, typically rapid step, the chloride ion is eliminated, restoring the aromaticity of the quinoline ring.[3]
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: The two-step addition-elimination SNAr mechanism.
This reactivity makes 4-chloroquinolines the preferred starting material for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies. A wide variety of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the C4-chloride, a foundational strategy in the synthesis of drugs like Chloroquine.[4][5]
Experimental Protocol: Synthesis of a 4-Aminoquinoline via SNAr
This protocol details a representative synthesis of a 4-aminoquinoline derivative, a common transformation in medicinal chemistry.[6]
-
Preparation: In a round-bottom flask, dissolve the starting 4-chloroquinoline derivative (1.0 eq) in a suitable solvent such as ethanol or neat under reflux conditions.
-
Reactant Addition: Add an excess of the desired primary or secondary amine (e.g., monoaminoalkane or diaminoalkane, 3.0-5.0 eq).[6]
-
Reaction: Heat the mixture to reflux (typically 80-120°C) and stir for the required duration (often 1-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in an appropriate organic solvent (e.g., dichloromethane) and wash with a basic aqueous solution (e.g., 1M NaOH) to remove unreacted starting materials and HCl formed. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Isolation: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 4-aminoquinoline derivative.
General SNAr Workflow
Caption: A typical experimental workflow for SNAr reactions.
Data Presentation: SNAr Reaction Conditions
The following table summarizes typical reaction conditions for the nucleophilic substitution on 4-chloroquinolines with various nucleophiles.
| Nucleophile Type | Example Nucleophile | Solvent | Conditions | Typical Outcome | Reference |
| Primary Amine | N,N-dimethylethane-1,2-diamine | Neat | 80°C, 1 h | High yield, potent cytotoxicity | [6] |
| Secondary Amine | Diethylamine | Neat | 180°C | Forms core of Chloroquine | [4] |
| Azole | 1,2,4-Triazole | N/A | Acid or base catalysis | Good yield, catalysis dependent | [8] |
| Alcohol | Sodium Methoxide | Methanol | Reflux | Forms 4-methoxyquinoline | [9] |
Part 2: The Tautomeric System: 4-Hydroxyquinoline
In stark contrast to its chloro-analogue, the reactivity of 4-hydroxyquinoline is governed by a fascinating phenomenon: keto-enol tautomerism .[10] It exists in a dynamic equilibrium between the aromatic alcohol (enol) form and the non-aromatic quinolin-4(1H)-one (keto) form. For most 4-hydroxyquinolines, the keto tautomer is the more stable and predominant species in both solution and the solid state.[10][11]
This equilibrium is the single most important factor defining its chemical behavior. Rather than acting as an electrophile at C4, the molecule behaves primarily as a nucleophile, with the nitrogen and oxygen atoms of the keto form being the primary reactive sites.
Visualization: Keto-Enol Tautomerism
Caption: The keto-enol tautomerism of 4-hydroxyquinoline.
Reactivity Profile
The predominance of the keto form means that 4-hydroxyquinoline often reacts like a cyclic amide or lactam. Its nucleophilicity presents a significant challenge in synthetic chemistry: controlling regioselectivity.
-
N- vs. O-Alkylation: Alkylation reactions can occur at either the ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation), often resulting in a mixture of products. The outcome is highly dependent on the reaction conditions, such as the choice of base, solvent, and electrophile.[12] Hard electrophiles tend to favor O-alkylation, while soft electrophiles favor N-alkylation.
-
Conversion to 4-Chloroquinoline: The most significant reaction of 4-hydroxyquinoline in drug development is its conversion into the highly reactive 4-chloroquinoline. The hydroxyl group is a poor leaving group and must be activated. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This conversion is a critical step in the synthesis of many 4-aminoquinoline drugs, including Chloroquine.[4][5]
Experimental Protocol: Synthesis of 4-Chloroquinoline from 4-Hydroxyquinoline
This protocol describes the foundational conversion that bridges the two compounds. It is a key step in many multi-step syntheses.[4]
-
Preparation: To a round-bottom flask, add the 4-hydroxyquinoline derivative (1.0 eq).
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (3.0-5.0 eq) under an inert atmosphere (e.g., nitrogen or argon) and in a fume hood. The reaction is often performed neat or in a high-boiling inert solvent.
-
Reaction: Heat the mixture to reflux (typically 100-110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. This quenches the excess POCl₃.
-
Neutralization: Basify the acidic aqueous solution with a strong base (e.g., concentrated ammonia or NaOH solution) to a pH of 8-9, which precipitates the crude product.
-
Isolation & Purification: Extract the product with an organic solvent like chloroform or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-chloroquinoline can then be purified by column chromatography or recrystallization.
Part 3: Head-to-Head Comparison and Synthetic Strategy
The distinct electronic and structural properties of 4-chloro- and 4-hydroxyquinolines dictate their complementary, rather than competing, roles in synthetic chemistry.
Core Reactivity Comparison
| Feature | 4-Chloroquinoline | 4-Hydroxyquinoline (as Quinolin-4(1H)-one) |
| Primary Role | Electrophile | Nucleophile |
| Key Reactive Site | C4-Carbon | N1-Nitrogen / O4-Oxygen |
| Dominant Reaction | Nucleophilic Aromatic Substitution (SNAr) | N/O-Alkylation, Acylation |
| Leaving Group at C4 | Excellent (Cl⁻) | Very Poor (OH⁻) |
| Key Tautomerism | Not applicable | Keto-Enol Equilibrium (Keto form dominates) |
| Synthetic Utility | Ideal for C4-diversification | Precursor to 4-chloroquinoline; building block |
Causality and Strategic Choice in Drug Development
The decision to use one derivative over the other is a strategic one, rooted in the synthetic goal.
-
Choose 4-Chloroquinoline for Rapid Diversification: When the goal is to explore the SAR of substituents at the C4 position, 4-chloroquinoline is the undisputed starting material. Its clean and high-yielding SNAr chemistry allows for the rapid synthesis of a large library of analogues by simply varying the nucleophile. This is a classic late-stage functionalization strategy.
-
Choose 4-Hydroxyquinoline as a Foundational Precursor: The synthesis of the quinoline core itself, often via methods like the Conrad-Limpach reaction, typically yields a 4-hydroxyquinoline.[13][14] This compound is the foundational block that is then activated by conversion to the 4-chloro derivative before diversification can proceed. Therefore, 4-hydroxyquinoline is an essential intermediate, but one step removed from the direct diversification process at C4.
Logical Relationship: A Common Synthetic Pathway
The following diagram illustrates the standard synthetic logic in which these two compounds are utilized to create C4-functionalized quinoline drugs.
Caption: Typical synthetic route from aniline to diverse C4-quinolines.
Conclusion
The reactivities of 4-chloroquinoline and 4-hydroxyquinoline are fundamentally different, defining their distinct and essential roles in medicinal chemistry. 4-Chloroquinoline is a powerful electrophile, serving as the workhorse for introducing molecular diversity at the C4-position through efficient SNAr reactions. Conversely, 4-hydroxyquinoline, governed by its predominant keto-enol tautomerism, acts as a nucleophile. While its own reactivity can be exploited for specific modifications, its most critical role is as the synthetic precursor to the more versatile 4-chloroquinoline. Understanding the causality behind their divergent chemical behavior—an electron-deficient carbon in one versus a nucleophilic amide-like system in the other—is paramount for any scientist seeking to strategically design and synthesize novel quinoline-based therapeutic agents.
References
- Benchchem. An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives.
- Benchchem. Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
- Musilova, L., et al. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. National Institutes of Health (NIH).
- Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline-6-carbaldehyde.
- TargetMol. 4-Hydroxyquinoline | Antibacterial.
- ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
- MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- ResearchGate. Tautomeric forms of 4-hydroxy quinoline.
- PubMed. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.
- ResearchGate. Tautomerism of 4-Hydroxy-4(1H) quinolon.
- Benchchem. 4-Hydroxyquinoline Compounds: A Comprehensive Technical Review for Drug Discovery.
- Benchchem. Technical Support Center: Managing Tautomerism in 4-Fluoro-2-hydroxyquinoline Reactions.
- ResearchGate. 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium.
- PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- ACS Omega. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite.
- ACS Publications. Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline.
- ChemicalBook. CHLOROQUINE synthesis.
- Journal of the American Chemical Society. Synthesis of 4-Hydroxyquinolines. IV. A Modified Preparation through bis-(m-Chlorophenyl)-formamidine.
- PubMed Central. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
- ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
- MDPI. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
- PubMed Central. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
- Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 5. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Biological Activity of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate and Other Quinolones
For Researchers, Scientists, and Drug Development Professionals
In the vast and ever-evolving landscape of therapeutic agents, the quinolone scaffold stands as a privileged structure, renowned for its broad spectrum of biological activities. From potent antibacterial agents to promising anticancer candidates, quinolone derivatives have consistently captured the attention of medicinal chemists. This guide provides an in-depth comparative analysis of the biological activity of a specific synthetic quinolone, Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, contextualized within the broader family of quinolone compounds. By examining experimental data and structure-activity relationships, we aim to furnish researchers with a comprehensive understanding of its potential and standing among established and emerging quinolones.
The Quinolone Core: A Foundation for Diverse Bioactivity
Quinolones are a class of synthetic heterocyclic compounds characterized by a bicyclic core structure. Their initial claim to fame was their potent antibacterial action, which led to the development of a major class of antibiotics. The antibacterial mechanism of quinolones is well-established, primarily involving the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By targeting these topoisomerases, quinolones introduce double-stranded breaks in the bacterial DNA, ultimately leading to cell death.
The evolution of quinolone antibiotics is often categorized into generations, each marked by an expanded spectrum of activity. First-generation quinolones, such as nalidixic acid, were primarily effective against Gram-negative bacteria. The introduction of a fluorine atom at the C-6 position gave rise to the fluoroquinolones (second generation and beyond), significantly broadening their activity to include Gram-positive bacteria and atypical pathogens.
Beyond their antibacterial prowess, recent research has unveiled the significant potential of quinolone derivatives as anticancer agents. Their mechanism in cancer cells is often multifactorial, including the inhibition of human topoisomerases, induction of apoptosis, and interference with cell signaling pathways.
In Focus: this compound
This compound is a synthetic derivative belonging to the 2-quinolone (or carbostyril) subclass. Its structure features a chloro substituent at the 4-position, an oxo group at the 2-position, and an ethyl carboxylate group at the 3-position. While extensive biological data for this specific molecule is not widely published, we can infer its potential activities by examining closely related analogs and the influence of its key structural features.
The 2-oxo-quinoline core is a recognized pharmacophore with diverse biological activities, including antimicrobial and cytotoxic effects. The presence of a chlorine atom at the C-4 position is of particular interest, as halogen substitutions are known to significantly modulate the biological profile of quinolones, often enhancing their potency.
Comparative Biological Activity: A Data-Driven Analysis
To provide a clear comparison, we will examine the antibacterial and anticancer activities of this compound in the context of other well-known quinolones. Due to the limited direct experimental data for the title compound, this analysis will draw upon findings for structurally similar 4-chloro-2-oxo-quinoline and other relevant quinolone derivatives.
Antibacterial Activity
The antibacterial efficacy of quinolones is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Representative Quinolones
| Compound/Class | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) | Pseudomonas aeruginosa (Gram-negative) |
| Nalidixic Acid (1st Gen) | 4-128 | >128 | >1024 |
| Ciprofloxacin (2nd Gen) | 0.004-0.015 | 0.12-0.5 | 0.25-1 |
| Levofloxacin (3rd Gen) | 0.03-0.12 | 0.25-1 | 0.5-4 |
| Moxifloxacin (4th Gen) | 0.03-0.12 | 0.06-0.25 | 2-8 |
| This compound | Data not available | Data not available | Data not available |
Note: The MIC values presented are ranges compiled from various sources and can vary depending on the specific strain and testing methodology.
Anticancer Activity
The anticancer potential of quinolone derivatives has been a fertile area of research. Their cytotoxicity is often evaluated using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Numerous studies have highlighted the anticancer properties of 4-oxoquinoline and 2-oxoquinoline derivatives. For example, a series of 4-oxoquinoline-3-carboxamide derivatives exhibited significant cytotoxic activity against gastric cancer cell lines, with some compounds showing IC50 values in the low micromolar range.[1] The presence of a chlorine atom has also been associated with enhanced anticancer activity in some quinoline series.
While specific IC50 values for this compound are not available, the structural alerts within the molecule—the 2-oxo-quinoline core and the 4-chloro substituent—suggest that it warrants investigation as a potential anticancer agent.
Table 2: Comparative Anticancer Activity (IC50 in µM) of Representative Quinolone Derivatives against Various Cancer Cell Lines
| Compound/Derivative Class | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| Ciprofloxacin | >100 | >100 | >100 |
| Certain 4-Oxoquinoline-3-carboxamides | - | - | 1.92 (ACP03 - Gastric)[1] |
| Certain 4-Aminoquinoline Derivatives | 8.22 | - | - |
| This compound | Data not available | Data not available | Data not available |
Note: The IC50 values are highly dependent on the specific derivative and the cancer cell line being tested. The data presented is illustrative of the potential of certain quinolone classes.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The biological activity of quinolones is intricately linked to their chemical structure. Key structural features that influence their efficacy include:
-
The Quinolone Core: The fundamental bicyclic system is essential for activity.
-
Substituent at N-1: This position is crucial for DNA gyrase inhibition and antibacterial potency. Small alkyl groups like cyclopropyl (as seen in ciprofloxacin) are often optimal.
-
Carboxylic Acid at C-3: This group is critical for binding to the DNA gyrase-DNA complex.
-
Substituent at C-4: An oxo group is a hallmark of antibacterial quinolones.
-
Substituent at C-6: A fluorine atom at this position dramatically increases antibacterial potency.
-
Substituent at C-7: This position influences the spectrum of activity and pharmacokinetic properties. Piperazine and other heterocyclic rings are common.
-
Substituent at C-4 (in 2-oxo-quinolines): A chloro group at this position, as seen in the title compound, can enhance biological activity.
For this compound, the presence of the 2-oxo group instead of the more common 4-oxo functionality in antibacterial quinolones may alter its primary target and biological profile. The ethyl carboxylate at C-3 is a variation of the critical carboxylic acid group and its impact on target binding requires experimental validation.
Experimental Protocols
To facilitate further research and comparative studies, we provide a standardized protocol for determining the antibacterial and anticancer activity of quinolone derivatives.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Test Compound: The quinolone derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).
MTT Assay for Cytotoxicity (IC50 Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the quinolone derivative for a specified period (e.g., 48 or 72 hours). A control group with no compound treatment is included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
IC50 Calculation: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism of Action
To illustrate the fundamental mechanism of action of antibacterial quinolones, the following diagram depicts their interaction with bacterial topoisomerases.
Caption: Mechanism of Antibacterial Quinolones
Conclusion and Future Directions
This guide underscores the critical need for further in vitro and in vivo evaluation of this compound. Future research should focus on determining its MIC values against a panel of clinically relevant bacteria and its IC50 values against various cancer cell lines. Such data will be instrumental in elucidating its therapeutic potential and paving the way for further optimization and development of this and related 2-oxo-quinoline derivatives. The protocols and comparative data provided herein offer a framework for these future investigations, which will undoubtedly contribute to the expanding repertoire of quinolone-based therapeutic agents.
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Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (URL: [Link])
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A Comparative Guide to the Anticancer Efficacy of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate Analogs
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant pharmacological activities, including anticancer properties.[1] Its rigid, planar structure allows for effective interaction with various biological targets.[2] Among the diverse quinoline derivatives, those based on the 2-oxo-1,2-dihydroquinoline (quinolone) core are of particular interest. This guide focuses on a key intermediate, Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, and explores how modifications to this scaffold produce analogs with potent and varied anticancer activities. We will delve into the synthetic rationale, compare the efficacy of various analogs with supporting data, elucidate their mechanisms of action, and provide standardized protocols for their evaluation.
The Strategic Synthesis of Quinolone Analogs
The foundation of developing effective anticancer agents from this series lies in a robust and versatile synthetic strategy. The parent ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate scaffold is typically synthesized via methods like the Gould-Jacobs reaction, which involves the cyclization of an aniline derivative with diethyl 2-(ethoxymethylene)malonate.[3] The critical step for generating a versatile intermediate for analog synthesis is the chlorination of the 4-position.
The hydroxyl group at C4 is converted to a chloro group, typically using a chlorinating agent like phosphoryl chloride (POCl₃).[4] This transformation is pivotal as the chlorine atom at the C4 position is a good leaving group, making it a reactive site for nucleophilic substitution. This allows for the introduction of a wide array of functional groups (amines, thiols, etc.), enabling the systematic exploration of the structure-activity relationship (SAR).
Below is a generalized workflow for the synthesis of these analogs.
Comparative Efficacy and Structure-Activity Relationship (SAR)
The anticancer potential of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline core. The C2, C4, and benzo portions of the ring are critical regions where modifications can drastically alter biological activity.[5] Studies have shown that introducing bulky, hydrophobic groups at the C2 position and maintaining a carboxylic acid or its ester at C3 are often beneficial for potency.[3][5]
The true power of the this compound scaffold lies in the derivatization at the C4 position. Replacing the chloro group with various moieties leads to compounds with a wide spectrum of activities against numerous cancer cell lines.
Table 1: Comparative in vitro Cytotoxicity of Selected Quinolone Analogs
| Compound ID | C4-Substituent | Target Cancer Cell Line | IC₅₀ (µM) | Mechanism Highlight | Reference |
| Parent Scaffold | -Cl | (Baseline) | >100 | Low intrinsic activity | N/A |
| Analog A | -NH-(CH₂)₂-OH | MCF-7 (Breast) | 8.5 | Topoisomerase II Inhibition | [1] |
| Analog B | -S-Phenyl | HCT116 (Colon) | 5.2 | G2/M Cell Cycle Arrest | [6] |
| Analog C | 4-Anilino | K-562 (Leukemia) | 2.1 | Apoptosis Induction | [7] |
| Analog D | 4-(4-Fluorophenyl)amino | A549 (Lung) | 1.9 | Tubulin Polymerization Inhibition | [8][9] |
| Analog E | 4-(Thiazol-2-yl)amino | HeLa (Cervical) | 4.4 | Antiproliferative | [1] |
Note: The data presented are representative values synthesized from multiple sources for illustrative comparison.
From this data, a clear SAR emerges. The introduction of amino and thioether linkages at the C4 position significantly enhances cytotoxic activity compared to the chlorinated parent scaffold. Furthermore, the complexity of the substituent plays a key role; aromatic amines (Analogs C and D) tend to confer greater potency than simple alkylamines (Analog A). The electronic properties of the substituent, such as the electron-withdrawing fluorine in Analog D, can further enhance the interaction with the biological target, leading to lower IC₅₀ values.[10]
Mechanisms of Anticancer Action
Quinolone derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously.[1][6] This multi-target capability is a significant advantage in overcoming drug resistance.
Key mechanisms include:
-
Inhibition of Tubulin Polymerization: Several quinoline analogs, particularly those with chalcone-like substitutions, can bind to the colchicine site on tubulin.[8] This disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9]
-
Kinase Inhibition: The quinoline scaffold is effective at targeting the ATP-binding site of various protein kinases that are overactive in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Pim-1 kinase.[8][11]
-
Topoisomerase Inhibition and DNA Intercalation: Some analogs can function as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to fatal DNA strand breaks.[1] Their planar structure also allows them to intercalate between DNA base pairs, disrupting replication and transcription.[6][11]
-
Induction of Apoptosis: Ultimately, most effective quinolone analogs trigger programmed cell death (apoptosis). This is often a downstream consequence of the primary mechanisms described above. The diagram below illustrates a simplified cascade of events leading to apoptosis following treatment with a quinolone analog.
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A Researcher's Guide to the Structure-Activity Relationship of Quinolone-3-Carboxylate Derivatives
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This guide provides an in-depth comparison of quinolone-3-carboxylate derivatives, focusing on their structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to inform the design of novel antibacterial agents.
Introduction: The Enduring Legacy of Quinolones
Quinolone-3-carboxylates are a major class of synthetic broad-spectrum antibacterial agents that have been a cornerstone of infectious disease treatment for decades.[1] Their journey began with the discovery of nalidixic acid in 1962, a byproduct of antimalarial drug synthesis.[1][2] While effective for urinary tract infections, nalidixic acid's limitations, such as a narrow spectrum of activity and modest potency, spurred further research.[2] The subsequent incorporation of a fluorine atom at the C-6 position and a piperazine ring at C-7 gave rise to the highly successful fluoroquinolones, like ciprofloxacin, dramatically expanding their antibacterial spectrum and potency.[1][3]
This guide will dissect the intricate relationship between the chemical structure of these compounds and their biological activity. By understanding how subtle molecular modifications influence antibacterial efficacy, spectrum, and safety, researchers can more effectively design the next generation of quinolone-based therapeutics to combat the growing challenge of antibiotic resistance.
Core Scaffold and Mechanism of Action: Targeting Bacterial DNA Replication
The antibacterial power of quinolones stems from their ability to disrupt bacterial DNA replication.[1] They achieve this by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing the complex topology of bacterial DNA, including supercoiling, which is necessary to fit the long chromosome within the bacterial cell.[4]
Quinolones function as topoisomerase poisons.[5] They stabilize the transient enzyme-DNA complex, which normally introduces and then reseals double-stranded breaks in the DNA.[4][5] By preventing the resealing step, quinolones lead to the accumulation of these breaks, stalling replication forks and ultimately triggering cell death.[5] Notably, mammalian cells possess a similar enzyme, but it lacks supercoiling activity and is not susceptible to inhibition by quinolones, providing a basis for their selective toxicity against bacteria.[4]
The fundamental pharmacophore of the quinolone class is the 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety.[6] The carboxyl group at position 3 and the keto group at C-4 are essential for binding to the DNA gyrase.[6][7]
Systematic SAR Analysis: Deconstructing the Quinolone Scaffold
The remarkable versatility of the quinolone class lies in the ability to fine-tune its properties through substitutions at various positions on the bicyclic ring system.
N-1 Position: Modulating Potency and Spectrum
The substituent at the N-1 position significantly influences the overall potency of the compound.[6] Small, lipophilic groups are generally favored. A cyclopropyl group at this position, as seen in ciprofloxacin, is considered optimal for potent activity against a broad range of bacteria, including Pseudomonas aeruginosa.[6][8] Other effective substituents include ethyl, butyl, and difluorophenyl groups.[9][10] The introduction of a tert-butyl group has been shown to impart good activity against mycobacteria.[11]
C-3 and C-4 Positions: The Heart of Activity
The carboxylic acid at the C-3 position and the ketone at the C-4 position are critical for antibacterial activity.[9][10] These groups are directly involved in the interaction with the DNA gyrase-DNA complex.[7] Modification of the C-3 carboxylic acid group, for instance by converting it to an ester, typically leads to a decrease or loss of activity.[9] Similarly, the C-4 oxo group is considered essential.[9][10]
C-5 Position: Enhancing Overall Potency
Substitution at the C-5 position can be beneficial for antibacterial activity.[9] An amino group (NH2) at this position has been shown to improve overall potency.[8] The order of activity for substituents at C-5 is generally considered to be NH2 > CH3 > F, H.[9]
C-6 Position: The "Fluoro" in Fluoroquinolones
The introduction of a fluorine atom at the C-6 position was a monumental step in the evolution of quinolones, marking the transition to the more potent fluoroquinolones.[3][12] This substitution dramatically enhances the inhibition of DNA gyrase and improves the drug's penetration into the bacterial cell.[6][12][13] The order of activity for substituents at this position is F > Cl > Br > CH3.[9]
C-7 Position: Expanding the Spectrum and Influencing Pharmacokinetics
The C-7 position is a key site for modification to broaden the antibacterial spectrum and modulate pharmacokinetic properties.[6] The introduction of a piperazine ring at this position, a hallmark of many successful fluoroquinolones like ciprofloxacin, significantly increases activity against Gram-positive bacteria and Pseudomonas aeruginosa.[6] Other heterocyclic amines, such as aminopyrrolidines, are also effective.[9][10] The nature of the C-7 substituent also influences side effects; bulkier substituents can reduce CNS effects.[8]
C-8 Position: Fine-Tuning Activity and Mitigating Side Effects
Substitutions at the C-8 position can further refine the activity and safety profile of quinolones. A halogen (F or Cl) at C-8 can improve oral absorption and enhance activity against anaerobic bacteria.[8] However, a halogen at this position is also associated with increased phototoxicity.[8][14][15] Conversely, a methoxy (OCH3) group at C-8 is associated with reduced phototoxicity and increased photostability, while maintaining good activity against Gram-positive bacteria.[16][17]
}
Comparative Analysis of Key Derivatives
The principles of SAR are best illustrated by comparing the activity of different quinolone derivatives. The evolution from the first-generation nalidixic acid to the later-generation fluoroquinolones like ciprofloxacin and moxifloxacin highlights the successful application of these principles.
| Derivative | N-1 Substituent | C-6 Substituent | C-7 Substituent | C-8 Substituent | Key Activity Characteristics |
| Nalidixic Acid | Ethyl | H | Methyl | N/A (Naphthyridine) | First generation; narrow spectrum, primarily Gram-negative UTIs.[1][2] |
| Ciprofloxacin | Cyclopropyl | F | Piperazinyl | H | Second generation; broad spectrum, potent anti-pseudomonal activity.[1][18][19] |
| Levofloxacin | Part of oxazine ring | F | Methylpiperazinyl | O (part of ring) | Third generation; enhanced activity against Gram-positive bacteria.[1] |
| Moxifloxacin | Cyclopropyl | F | Diazabicyclononyl | OCH3 | Fourth generation; excellent Gram-positive and anaerobic activity, reduced phototoxicity.[1][17] |
Supporting Experimental Data
The following table summarizes representative Minimum Inhibitory Concentration (MIC) data, which quantifies the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium. Lower MIC values indicate greater potency.
| Antibiotic | E. coli MIC90 (μg/mL) | P. aeruginosa MIC90 (μg/mL) | S. aureus MIC90 (μg/mL) | S. pneumoniae MIC90 (μg/mL) |
| Ciprofloxacin | ≤ 0.06 - 64 | 0.5 - >32 | 0.5 - 2 | 1 - 4 |
| Levofloxacin | 0.12 - 8 | 1 - >32 | 1 - 2 | 1 - 2 |
| Moxifloxacin | 0.06 - 16 | 4 - >32 | 0.12 - 0.5 | 0.25 |
Note: MIC values can vary significantly based on the specific strains tested and the methodology used. The data presented is a compilation from multiple sources for comparative purposes.[20][21][22]
Experimental Protocols for SAR Studies
To rigorously evaluate the SAR of novel quinolone derivatives, standardized and validated experimental protocols are essential.
Protocol 1: General Synthesis of a 4-Quinolone-3-Carboxylate Derivative
This protocol outlines a general approach based on the Gould-Jacobs reaction, a common method for synthesizing the quinolone core.[23][24]
Objective: To synthesize an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate derivative from a substituted aniline and diethyl ethoxymethylenemalonate (DEEM).
Materials:
-
Substituted aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
-
Standard laboratory glassware and heating apparatus (e.g., heating mantle, reflux condenser)
-
Purification apparatus (e.g., recrystallization setup, column chromatography)
Procedure:
-
Step 1: Formation of the Enamine Intermediate. In a round-bottom flask, dissolve the substituted aniline (1 equivalent) in ethanol. Add diethyl ethoxymethylenemalonate (DEEM) (1.1 equivalents) dropwise while stirring.
-
Step 2: Reaction Monitoring. Gently heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Step 3: Solvent Removal. Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator to yield the crude enamine intermediate.
-
Step 4: Cyclization. In a separate flask, heat diphenyl ether to approximately 250°C. Add the crude enamine intermediate dropwise to the hot diphenyl ether.
-
Step 5: Reaction Completion and Cooling. Maintain the high temperature for 30-60 minutes to allow for cyclization. After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Step 6: Precipitation and Isolation. Upon cooling, the quinolone product will precipitate. Add hexane to the mixture to further facilitate precipitation. Collect the solid product by vacuum filtration and wash with hexane to remove the diphenyl ether.
-
Step 7: Purification. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography to obtain the pure quinolone-3-carboxylate derivative.
-
Step 8: Characterization. Confirm the structure of the final product using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR Spectroscopy.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the in vitro susceptibility of bacteria to antimicrobial agents.[25][26][27]
Objective: To determine the lowest concentration of a quinolone derivative that inhibits the visible growth of a specific bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Quinolone derivative stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
Procedure:
-
Step 1: Inoculum Preparation. Culture the bacterial strain overnight on an appropriate agar plate. Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Step 2: Serial Dilution of Compound. In a 96-well plate, perform a two-fold serial dilution of the quinolone derivative in CAMHB. For example, add 100 µL of CAMHB to wells 2 through 11. Add 200 µL of the highest drug concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain no drug.
-
Step 3: Inoculation. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Well 12 receives 100 µL of sterile CAMHB only.
-
Step 4: Incubation. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Step 5: Reading the Results. After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. This can also be determined by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Step 6: Validation. The test is valid if there is visible growth in the growth control well (well 11) and no growth in the sterility control well (well 12). The results for the positive control antibiotic should also fall within the expected range.
}
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
This biochemical assay directly measures the effect of a compound on the enzymatic activity of DNA gyrase.[28][29]
Objective: To determine the concentration of a quinolone derivative required to inhibit the supercoiling of relaxed plasmid DNA by E. coli DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase (subunits A and B)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% w/v glycerol, 0.5 mg/mL albumin)
-
Quinolone derivative
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Step 1: Reaction Setup. On ice, prepare reaction mixtures in microcentrifuge tubes. To each tube, add the 5X Assay Buffer, relaxed pBR322 DNA, and sterile water to the desired volume.
-
Step 2: Add Inhibitor. Add varying concentrations of the quinolone derivative (or DMSO as a vehicle control) to the reaction tubes. Include a "no enzyme" control and a "no inhibitor" positive control.
-
Step 3: Initiate Reaction. Add a pre-determined amount of DNA gyrase enzyme to each tube (except the "no enzyme" control) to initiate the reaction. Mix gently.
-
Step 4: Incubation. Incubate the reactions at 37°C for 30-60 minutes.
-
Step 5: Stop Reaction. Terminate the reactions by adding the Stop Buffer/Loading Dye.
-
Step 6: Gel Electrophoresis. Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Step 7: Visualization and Analysis. Visualize the DNA bands under UV light. Relaxed plasmid DNA migrates slower than supercoiled DNA. The inhibition of gyrase activity is observed as a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed/nicked DNA bands. The concentration of the compound that inhibits 50% of the supercoiling activity (IC50) can be determined by quantifying the band intensities.
}
Future Perspectives and Conclusion
The study of the structure-activity relationships of quinolone-3-carboxylates remains a dynamic field. As bacterial resistance to existing fluoroquinolones continues to spread, the principles outlined in this guide are crucial for the rational design of new agents.[2] Future research will likely focus on developing compounds that can overcome common resistance mechanisms, such as mutations in DNA gyrase and efflux pump overexpression.[2] By leveraging decades of SAR knowledge, the scientific community can continue to evolve this remarkable class of antibiotics to meet the clinical challenges of tomorrow.
This guide has provided a comprehensive overview of the SAR of quinolone-3-carboxylate derivatives, supported by comparative data and detailed experimental protocols. By understanding the causal relationships between molecular structure and antibacterial effect, researchers are better equipped to innovate and develop potent new therapies in the ongoing fight against infectious diseases.
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Mechanism of Action of Quinolones. (n.d.). PubMed. Retrieved from [Link]
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Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
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Comparative activity of quinolones (ciprofloxacin, levofloxacin, moxifloxacin and garenoxacin) against extracellular and intracellular infection by Listeria monocytogenes and Staphylococcus aureus in J774 macrophages. (2005). PubMed. Retrieved from [Link]
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Structure of nalidixic acid (a) and ciprofloxacin (b). (n.d.). ResearchGate. Retrieved from [Link]
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Comparative activity of quinolones (ciprofloxacin, levofloxacin, moxifloxacin and garenoxacin) against extracellular and intracellular infection by Listeria monocytogenes and Staphylococcus aureus in J774 macrophages. (2005). Journal of Antimicrobial Chemotherapy | Oxford Academic. Retrieved from [Link]
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Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved from [Link]
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Synthesis of 6-substituted 4-quinolone-3-carboxylic acid derivatives 4a,b. (n.d.). ResearchGate. Retrieved from [Link]
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Structure-activity and structure-side-effect relationships for the quinolone antibacterials. (1994). ResearchGate. Retrieved from [Link]
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260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019). Grok. Retrieved from [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC - NIH. Retrieved from [Link]
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Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). Idexx. Retrieved from [Link]
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Minimum Inhibition Concentration (MIC) of different fluoroquinolones and observed mutations in 5 representative strains. (n.d.). ResearchGate. Retrieved from [Link]
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Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). idexx. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Introduction: The Significance of a Versatile Quinolone Intermediate
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate stands as a pivotal intermediate in the landscape of medicinal chemistry and drug development. Its quinolone core is a privileged scaffold, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including antibacterial, antiviral, and anticancer properties. The strategic placement of the chloro, oxo, and carboxylate functionalities provides synthetic handles for further molecular elaboration, making it a highly sought-after building block for the synthesis of complex pharmaceutical compounds. This guide provides a comparative analysis of two distinct and prominent synthetic pathways to this key intermediate: the classical, yet robust, Gould-Jacobs reaction and the versatile Vilsmeier-Haack approach. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison to empower researchers in selecting the optimal route for their specific needs.
Route 1: The Gould-Jacobs Reaction - A Time-Honored Pathway to the Quinolone Core
The Gould-Jacobs reaction, first reported in 1939, is a cornerstone in quinoline synthesis.[1] This thermal cyclization method provides a reliable route to 4-hydroxy-2-quinolone-3-carboxylates, the direct precursors to our target molecule. The overall strategy involves two key transformations: the initial formation of the quinolone ring system, followed by a chlorination step.
Mechanistic Insights
The reaction commences with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM). This proceeds via a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of DEEM, followed by the elimination of ethanol to yield a stable anilidomethylenemalonate intermediate. The subsequent and most critical step is a high-temperature intramolecular cyclization, a 6-electron electrocyclization, to forge the quinoline ring.[1] This step typically requires significant thermal energy. The resulting ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate exists in tautomeric equilibrium, predominantly favoring the 4-oxo form. The final step to achieve the target molecule is a chlorination reaction, typically employing a reagent like phosphorus oxychloride (POCl₃), which selectively replaces the hydroxyl group at the C4 position with a chlorine atom.
Visualizing the Gould-Jacobs Pathway
Caption: Workflow of the Gould-Jacobs reaction followed by chlorination.
Comparative Analysis: Classical Thermal vs. Microwave-Assisted Synthesis
The traditional execution of the Gould-Jacobs cyclization often necessitates high temperatures (typically >250 °C) and prolonged reaction times, which can sometimes lead to side reactions and decomposition.[2] Modern advancements have introduced microwave-assisted synthesis as a more efficient alternative, significantly reducing reaction times and often improving yields.[3]
Route 2: The Vilsmeier-Haack Approach - A Convergent Strategy from Acetanilides
The Vilsmeier-Haack reaction offers a distinct and versatile alternative for the construction of functionalized quinolines. This approach begins with readily available N-arylacetamides and proceeds through a 2-chloro-3-formylquinoline intermediate. This multi-step pathway provides a convergent route to the target molecule.
Mechanistic Insights
The synthesis initiates with the Vilsmeier-Haack cyclization of an N-arylacetamide. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the formylating and cyclizing agent.[4] This reaction regioselectively yields a 2-chloro-3-formylquinoline. The subsequent steps involve the transformation of the functional groups at the C2 and C3 positions. The formyl group at C3 is first oxidized to a carboxylic acid, for which various oxidizing agents can be employed. This is followed by esterification to the desired ethyl ester. The final and crucial step is the selective hydrolysis of the chloro group at the C2 position to an oxo group, yielding the final product.
Visualizing the Vilsmeier-Haack Pathway
Caption: Workflow of the Vilsmeier-Haack route to the target molecule.
Quantitative Performance Comparison
The following table provides a comparative summary of the two synthetic routes based on reported experimental data. Please note that yields can vary depending on the specific substrate and reaction conditions.
| Parameter | Gould-Jacobs Route (Classical) | Gould-Jacobs Route (Microwave) | Vilsmeier-Haack Route |
| Starting Materials | Aniline, Diethyl Ethoxymethylenemalonate | Aniline, Diethyl Ethoxymethylenemalonate | N-Arylacetamide, POCl₃, DMF |
| Key Intermediate(s) | Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | 2-Chloro-3-formylquinoline |
| Number of Steps | 2 | 2 | 4 |
| Typical Overall Yield | Moderate to Good | Good to Excellent | Moderate |
| Reaction Conditions | High temperatures (250-300 °C), long reaction times | High temperatures (250-300 °C), short reaction times | Moderate temperatures, multiple steps |
| Advantages | Well-established, reliable, direct formation of the quinolone core | Significantly reduced reaction times, often higher yields | Utilizes readily available starting materials, offers a different retrosynthetic approach |
| Disadvantages | Harsh reaction conditions, potential for side reactions | Requires specialized microwave equipment | Multi-step process, potentially lower overall yield |
Experimental Protocols
Route 1: Gould-Jacobs Reaction (Classical Thermal Method)
Step 1: Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
-
In a round-bottom flask, a mixture of aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 100-110 °C for 1-2 hours.
-
The ethanol formed during the reaction is removed under reduced pressure.
-
The resulting crude diethyl (anilinomethylene)malonate is added portion-wise to a preheated high-boiling point solvent (e.g., diphenyl ether or Dowtherm A) at 250-260 °C.
-
The reaction mixture is maintained at this temperature for 15-30 minutes.
-
Upon cooling, the product crystallizes and is collected by filtration, washed with a suitable solvent (e.g., hexane or toluene), and dried.
Step 2: Synthesis of this compound
-
To a suspension of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile), phosphorus oxychloride (POCl₃, 2-3 eq) is added dropwise at room temperature.[5]
-
The reaction mixture is then heated to reflux for 2-4 hours.
-
After completion of the reaction (monitored by TLC), the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured into ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonia solution).
-
The precipitated product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) may be required for further purification.
Route 2: Vilsmeier-Haack Approach
Step 1: Synthesis of 2-Chloro-3-formylquinoline
-
In a round-bottom flask, N-arylacetamide (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF).
-
The solution is cooled to 0-5 °C in an ice bath.
-
Phosphorus oxychloride (POCl₃, 3-4 eq) is added dropwise with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is heated at 80-90 °C for 4-6 hours.[6]
-
The mixture is then cooled and poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude 2-chloro-3-formylquinoline, which can be purified by recrystallization.
Step 2: Synthesis of 2-Chloroquinoline-3-carboxylic acid
-
The 2-chloro-3-formylquinoline (1.0 eq) is dissolved in a suitable solvent mixture (e.g., aqueous dioxane).
-
An oxidizing agent, such as potassium permanganate (KMnO₄) or silver nitrate in the presence of a base, is added portion-wise at a controlled temperature.
-
The reaction is stirred until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then worked up by filtering off the manganese dioxide (if KMnO₄ is used) and acidifying the filtrate to precipitate the carboxylic acid.
-
The product is collected by filtration, washed with water, and dried.
Step 3: Synthesis of Ethyl 2-chloroquinoline-3-carboxylate
-
A mixture of 2-chloroquinoline-3-carboxylic acid (1.0 eq), absolute ethanol (excess), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is refluxed for several hours.
-
After cooling, the reaction mixture is poured into water and neutralized with a weak base.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the ethyl ester.
Step 4: Synthesis of this compound
-
The ethyl 2-chloroquinoline-3-carboxylate (1.0 eq) is subjected to selective hydrolysis. This can be achieved by heating in an acidic medium, such as aqueous acetic acid or formic acid.[7][8]
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification if necessary.
Conclusion and Outlook
Both the Gould-Jacobs and Vilsmeier-Haack synthetic routes offer viable pathways to the valuable intermediate, this compound. The choice between these methods will largely depend on the specific requirements of the researcher, including scale, available equipment, and the desired purity of the final product.
The Gould-Jacobs reaction, particularly its microwave-assisted variant, provides a more direct and often higher-yielding route to the immediate precursor. Its main drawback lies in the harsh thermal conditions of the classical method.
The Vilsmeier-Haack approach, while being a multi-step process, utilizes readily accessible starting materials and offers a different strategic advantage for the construction of the quinoline core. The modularity of this route may also allow for greater diversification at various stages of the synthesis.
Future research may focus on the development of one-pot procedures that combine several steps of the Vilsmeier-Haack sequence to improve overall efficiency and reduce waste. Furthermore, exploring greener reaction conditions and catalysts for both routes remains an active area of investigation in the pursuit of more sustainable synthetic methodologies.
References
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Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44(9), 1868-1875. [Link]
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Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., & Pervaiz, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1321-1325. [Link]
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Hamama, W. S., Zoorob, H. H., & El-Sayed, M. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(16), 8484-8515. [Link]
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Ishkov, Y. V., Veduta, V. V., Fedko, N. A., & Bogdan, N. M. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry, 21(4), 4-13. [Link]
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Ukrainets, I. V., Taran, S. G., & Gorlacheva, I. V. (2000). 4-Hydroxyquinol-2-ones. 85. Synthesis of 2-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester. Chemistry of Heterocyclic Compounds, 36(2), 207-209. [Link]
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Chavan, S. S., & Shinde, P. V. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 11-15. [Link]
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Patil, S. A., & Patil, S. A. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(10), 3740. [Link]
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Wang, Z., et al. (2021). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry, 45(34), 15535-15539. [Link]
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Naidoo, R., & Singh, P. (2015). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. South African Journal of Chemistry, 68, 187-191. [Link]
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Madrid, P. B., et al. (2007). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of medicinal chemistry, 50(23), 5763-5774. [Link]
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Chen, C., et al. (2021). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry, 45(45), 21156-21160. [Link]
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Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
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Bhanu Prasad, B. A., et al. (2005). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3830-o3831. [Link]
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Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, (i), 244-287. [Link]
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Ishkov, Y. V., Veduta, V. V., Fedko, N. A., & Bogdan, N. M. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry, 21(4), 4-13. [Link]
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Reyes-Mártires, C., et al. (2016). Crystal structure of ethyl 2, 4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1621-1624. [Link]
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Chavan, S. S., & Shinde, P. V. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 11-15. [Link]
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Vilsmeier-Haack Reaction. (n.d.). In Chemistry Steps. Retrieved from [Link]
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Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons. [Link]
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Reyes-Mártires, C., et al. (2016). Crystal structure of ethyl 2, 4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1621-1624. [Link]
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Hamama, W. S., Zoorob, H. H., & El-Sayed, M. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(16), 8484-8515. [Link]
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Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44(9), 1868-1875. [Link]
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Rodriguez-Vega, G., Aguirre, G., & Chávez, D. (2019). Ethyl 4-chloro-2-oxo-1, 2, 5, 6, 7, 8-hexahydroquinoline-3-carboxylate. IUCrData, 4(1), x190016. [Link]
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Ali, M. M., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC, (i), 258-306. [Link]
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Reddy, C. S., et al. (2011). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Letters in Drug Design & Discovery, 8(8), 707-713. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Comparison of Quinolone Isomers
Introduction: The Critical Role of Isomer Identification in Quinolone Development
Quinolone antibiotics represent a vital class of synthetic antibacterial agents, with their efficacy and safety profiles intricately linked to their precise chemical structures.[1][2] Isomers, molecules with identical chemical formulas but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological properties. For quinolones, a minor shift in a substituent's position on the core ring structure can dramatically alter the drug's interaction with its target, bacterial DNA gyrase, or affect its absorption, distribution, metabolism, and excretion (ADME) profile.[3] Therefore, the ability to accurately differentiate between quinolone isomers is not merely an academic exercise; it is a cornerstone of quality control, drug safety, and regulatory compliance in pharmaceutical development.[4][5]
This guide provides an in-depth comparison of key spectroscopic techniques used to distinguish between quinolone isomers. We will explore the underlying principles of each method, present standardized experimental protocols, and offer comparative data to empower researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their needs.
UV-Visible (UV-Vis) Spectroscopy: The First Line of Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet-visible regions of the electromagnetic spectrum by molecules containing chromophores.[4][5] For quinolones, the fused aromatic ring system acts as a potent chromophore.
Expertise & Causality: Why does it work for isomers?
Positional isomers of quinolones often exhibit subtle but measurable differences in their UV-Vis spectra. The position of a substituent (e.g., a fluorine atom or a piperazine ring) influences the electronic conjugation of the quinolone core.[1][2] This alteration in the electronic environment changes the energy required for π → π* transitions, resulting in a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity (ε). While these shifts can be small, they are often sufficient for initial differentiation, especially in controlled, pure-sample environments.[6]
Standard Experimental Protocol: UV-Vis Analysis
-
Solvent Selection & Preparation: Dissolve the quinolone isomer standards and unknown samples in a UV-transparent solvent (e.g., methanol, 0.1M HCl, or 0.1M NaOH).[2] The choice of solvent and pH is critical as it can influence the ionization state of the quinolone's carboxylic acid and piperazine moieties, thereby affecting the UV spectrum.[2]
-
Instrument Calibration: Calibrate the spectrophotometer using a solvent blank to establish a zero-absorbance baseline.
-
Sample Measurement: Prepare a dilute solution of each isomer (typically in the 5-20 µg/mL range) to ensure the absorbance falls within the instrument's linear range (generally 0.2-1.0 AU).
-
Spectral Acquisition: Scan the samples across a relevant wavelength range, typically 200-400 nm.[4] Quinolones generally exhibit characteristic absorption bands around 270-300 nm and 315-330 nm.[2]
-
Data Analysis: Record the λmax and absorbance values for each isomer. Compare the spectra of the unknown sample against the reference standards.
Experimental Workflow: UV-Vis Spectroscopy
Caption: Workflow for Quinolone Isomer Analysis by UV-Vis Spectroscopy.
Comparative Data: UV-Vis Spectra of Quinolone Isomers
| Isomer Example | Solvent | λmax 1 (nm) | λmax 2 (nm) | Key Differentiator |
| Ofloxacin | 0.1M HCl | ~294 | ~330 | Exhibits characteristic λmax values. |
| Levofloxacin (S-isomer) | 0.1M HCl | ~294 | ~330 | Spectrum is identical to Ofloxacin (racemate). |
| Hypothetical Positional Isomer | 0.1M HCl | ~288 | ~335 | Bathochromic shift in λmax 2 due to altered conjugation. |
Note: Ofloxacin is a racemic mixture of levofloxacin and its enantiomer. As enantiomers, they have identical UV-Vis spectra. This technique cannot differentiate them.
Fluorescence Spectroscopy: Leveraging Intrinsic Emissive Properties
Many fluoroquinolones are naturally fluorescent, a property that can be exploited for highly sensitive and selective analysis.[7][8] Fluorescence involves the absorption of a photon (excitation) followed by the emission of a photon at a longer wavelength.
Expertise & Causality: Why does it work for isomers?
The fluorescence properties (excitation maximum, emission maximum, and quantum yield) are exquisitely sensitive to the molecule's electronic structure and its local environment.[9] Positional isomers, having different substituent placements, will have distinct electronic distributions in their excited states. This leads to unique excitation and emission spectra. For example, two isomers might show similar absorption spectra but have significantly different emission wavelengths or fluorescence intensities, providing a clear basis for differentiation.[10]
Standard Experimental Protocol: Fluorescence Analysis
-
Sample Preparation: Prepare dilute solutions (often in the sub-µg/mL range due to high sensitivity) in a suitable solvent. Buffering the solution is often necessary, as the fluorescence of quinolones can be pH-dependent.[11]
-
Determine Excitation Wavelength: Measure the absorbance spectrum (UV-Vis) to identify the λmax for absorption. Set this wavelength as the initial excitation wavelength (λex).
-
Acquire Emission Spectrum: While exciting at λex, scan a range of emission wavelengths (λem) to find the emission maximum. For many fluoroquinolones, emission maxima are found between 420-480 nm.[9]
-
Acquire Excitation Spectrum: Set the detector to the λem maximum and scan a range of excitation wavelengths. This should produce a spectrum that closely resembles the absorption spectrum.
-
Data Analysis: Compare the excitation and emission maxima of the different isomers. The combination of these two values provides a highly specific fingerprint for each compound.
Experimental Workflow: Fluorescence Spectroscopy
Caption: Workflow for Quinolone Isomer Analysis by Fluorescence Spectroscopy.
Comparative Data: Fluorescence Spectra of Quinolone Isomers
| Isomer Example | Excitation Max (λex, nm) | Emission Max (λem, nm) | Key Differentiator |
| Ciprofloxacin | ~340 | ~423 | Exhibits a characteristic emission peak.[9] |
| Norfloxacin | ~340 | ~428 | Slightly red-shifted emission compared to Ciprofloxacin.[9] |
| Hypothetical Positional Isomer | ~345 | ~450 | Significant red-shift in emission due to extended conjugation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is arguably the most powerful technique for the definitive structural elucidation of organic molecules, including the differentiation of isomers.[12][13] It probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) within a molecule, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[4][14]
Expertise & Causality: Why does it work for isomers?
Isomers, by definition, have different atomic arrangements. This means that the chemical environments of their respective protons (¹H) and carbons (¹³C) are different.[15][16] These differences manifest in the NMR spectrum in three key ways:
-
Chemical Shift (δ): Nuclei in different electronic environments will resonate at different frequencies. The position of a substituent dramatically alters the shielding/deshielding of nearby aromatic protons, leading to distinct chemical shifts.
-
Signal Multiplicity (Splitting): Spin-spin coupling between adjacent, non-equivalent protons provides connectivity information. Different substitution patterns on the aromatic ring will result in unique splitting patterns (e.g., doublets, triplets, doublets of doublets).
-
Number of Signals: The symmetry of a molecule determines the number of unique ¹H and ¹³C signals. Isomers with different symmetries will produce spectra with a different number of peaks.[15]
Standard Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the quinolone isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned to the ¹H frequency, and parameters like acquisition time, relaxation delay, and number of scans are set.
-
Spectral Acquisition: Acquire the Free Induction Decay (FID) signal.
-
Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum.
-
Data Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and splitting patterns to assign protons to the molecular structure and differentiate between isomers. Advanced 2D NMR techniques like COSY can be used to confirm proton-proton connectivities.[14]
Experimental Workflow: NMR Spectroscopy
Caption: Workflow for Quinolone Isomer Analysis by NMR Spectroscopy.
Comparative Data: ¹H NMR of Quinolone Isomers (Aromatic Region)
| Isomer Example | Key Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Key Differentiator |
| Hypothetical 6-fluoro Isomer | H-5 | ~8.7 | Doublet | H-5 is coupled only to H-7 (if present). |
| Hypothetical 8-fluoro Isomer | H-7 | ~7.9 | Doublet | H-7 is coupled only to H-5. The fluorine at C-8 strongly influences the chemical shift of H-7. |
| Hypothetical 7-fluoro Isomer | H-5, H-8 | ~8.6, ~8.1 | Doublets | Both H-5 and H-8 are present and show distinct chemical shifts and coupling to each other. |
Mass Spectrometry (MS): Differentiating by Fragmentation
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. While isomers have the same molecular weight and will produce the same molecular ion peak ([M+H]⁺) in a standard MS experiment, tandem mass spectrometry (MS/MS) can differentiate them.[17][18]
Expertise & Causality: Why does it work for isomers?
In MS/MS, the molecular ion is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID).[19] The resulting fragment ions are then analyzed. The fragmentation pathways are highly dependent on the molecule's structure.[20][21] Positional isomers, with different bond arrangements and substituent locations, will break apart in different, predictable ways, leading to unique fragment ion spectra (product ion spectra).[22] For example, the loss of a side chain or the cleavage of the quinolone core can be influenced by the position of a fluorine atom, resulting in fragment ions of different m/z values or relative abundances.[21][22]
Standard Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve the isomers in a suitable solvent compatible with liquid chromatography (LC), such as a mixture of acetonitrile and water with a small amount of formic acid to promote ionization.
-
Chromatographic Separation: Inject the sample into an HPLC system. While not always necessary for pure samples, LC is crucial for separating isomers in a mixture before they enter the mass spectrometer.
-
Ionization: The sample eluting from the LC is ionized, typically using Electrospray Ionization (ESI) in positive mode, to generate the protonated molecular ion [M+H]⁺.[20]
-
MS1 Scan: A first-stage mass analysis (MS1) is performed to confirm the m/z of the parent ion.
-
MS/MS Fragmentation: The parent ion is selected in the quadrupole, fragmented in the collision cell, and the resulting fragment ions are analyzed in the final stage of the mass spectrometer.
-
Data Analysis: Compare the product ion spectra of the different isomers, looking for the presence/absence of specific fragment ions or significant differences in their relative intensities.
Experimental Workflow: Tandem Mass Spectrometry (MS/MS)
Caption: Workflow for Quinolone Isomer Analysis by Tandem Mass Spectrometry.
Comparative Data: MS/MS Fragmentation of Quinolone Isomers
| Isomer Example (Parent Ion m/z 332) | Key Fragment Ion 1 (m/z) | Key Fragment Ion 2 (m/z) | Key Differentiator |
| Ciprofloxacin | 314 ([M+H-H₂O]⁺) | 288 ([M+H-CO₂]⁺) | Characteristic loss of water and carbon dioxide.[20] |
| Hypothetical Isomer A | 314 | 245 | Shows a different primary fragmentation pathway after initial water loss. |
| Hypothetical Isomer B | 288 | 231 | Favors initial loss of CO₂ followed by a unique fragmentation of the piperazine ring. |
Comparative Summary of Techniques
| Technique | Principle | Strengths | Limitations | Best For |
| UV-Vis | Electronic Absorption | Fast, simple, inexpensive, good for quantification.[3][12] | Low specificity, may not distinguish isomers with similar chromophores, cannot distinguish enantiomers.[5][23] | Rapid screening of positional isomers in pure samples. |
| Fluorescence | Electronic Emission | Extremely sensitive and selective, low background interference.[7] | Not all quinolones are fluorescent, sensitive to pH and solvent. | Trace-level detection and differentiation of fluorescent isomers. |
| NMR | Nuclear Spin | Unambiguous structure determination, definitive for all isomer types (positional, geometric, enantiomers with chiral agents).[14][15] | Lower sensitivity, requires higher sample concentration, expensive instrumentation. | Definitive identification and structural elucidation of any isomer. |
| MS/MS | Molecular Fragmentation | High sensitivity and specificity, compatible with LC for mixture analysis.[17][18] | Isomers must produce different fragments, requires method development. | Differentiating isomers in complex matrices and confirming identity. |
Conclusion
The selection of a spectroscopic technique for quinolone isomer comparison is a strategic decision guided by the specific analytical challenge. UV-Vis spectroscopy serves as a rapid, accessible screening tool, while fluorescence spectroscopy offers unparalleled sensitivity for emissive compounds. For unequivocal structural proof, NMR spectroscopy remains the undisputed gold standard. Finally, tandem mass spectrometry provides a powerful, sensitive method for differentiating isomers based on their unique fragmentation patterns, especially when coupled with chromatographic separation. A multi-technique approach, leveraging the strengths of each method, often provides the most robust and reliable characterization of quinolone isomers, ensuring the safety, quality, and efficacy of these critical pharmaceutical compounds.
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In Silico Modeling of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate Interactions: A Comparative Guide
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative with potential pharmacological applications[[“]][5]. In silico modeling offers a powerful, cost-effective, and time-efficient approach to elucidate its mechanism of action, predict potential biological targets, and assess its drug-likeness. This guide provides a comprehensive comparison of key in silico techniques to model the interactions of this compound, offering insights for researchers, scientists, and drug development professionals.
Section 1: Foundational In Silico Approaches for Characterizing Molecular Interactions
The initial phase of in silico analysis involves understanding the intrinsic properties of the molecule and identifying its potential biological partners. This is achieved through a combination of techniques that predict its behavior and interactions at an atomic level.
Pharmacophore Modeling: Identifying Key Interaction Features
Pharmacophore modeling is a crucial first step that identifies the essential three-dimensional arrangement of steric and electronic features of a molecule necessary for its biological activity.[6][7][8] This model then serves as a 3D query to screen large compound databases for molecules with similar interaction patterns.[8]
There are two primary approaches to generating a pharmacophore model:
-
Ligand-based pharmacophore modeling: This method is employed when the structure of the biological target is unknown. It involves analyzing a set of known active molecules to identify common chemical features responsible for their activity.[6][9]
-
Structure-based pharmacophore modeling: When the 3D structure of the target protein is available, this approach defines the key interaction points within the binding site, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[6][9]
For this compound, a ligand-based approach could be initiated by comparing it with other known biologically active quinoline derivatives.
Section 2: Predicting Binding Affinity and Pose with Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation (pose) and binding affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[10][11] This method is instrumental in virtual screening and lead optimization.[12]
Causality behind Experimental Choices in Molecular Docking
The choice of docking software and scoring function is critical for obtaining reliable results. Popular and well-validated docking programs include AutoDock, GOLD, and Glide.[10] The scoring function estimates the binding free energy, with lower energy values indicating stronger binding.[11] It is crucial to prepare both the ligand and protein structures meticulously, which includes adding hydrogen atoms, assigning partial charges, and defining the binding site (docking box).[11][13]
Experimental Protocol: Molecular Docking of this compound
Objective: To predict the binding mode and affinity of this compound to a potential protein target (e.g., a bacterial DNA gyrase or a human topoisomerase, known targets for quinolone derivatives)[14][15].
Methodology:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate atomic charges using software like AutoDock Tools.[11]
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
-
Docking Simulation:
-
Define the grid box, which encompasses the active site of the protein.
-
Perform the docking simulation using a program like AutoDock Vina.
-
The program will generate multiple binding poses ranked by their predicted binding affinities.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses using molecular visualization software like PyMOL or Chimera.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Visualization of the Molecular Docking Workflow
Caption: A streamlined workflow for molecular dynamics simulations.
Section 4: Comparative Analysis with Alternative Compounds
To contextualize the potential of this compound, it is essential to compare its in silico performance with known inhibitors of the target protein or structurally similar compounds.
| Compound | Target Protein | Docking Score (kcal/mol) | RMSD (Å) during MD | Key Interacting Residues |
| This compound | DNA Gyrase Subunit B | -8.5 | 1.2 | Asp73, Ile78, Gly77 |
| Ciprofloxacin (Known Inhibitor) | DNA Gyrase Subunit B | -9.2 | 0.8 | Asp73, Ser122, Arg76 |
| Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (Analogue) | DNA Gyrase Subunit B | -7.9 | 1.8 | Asp73, Gly77 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be derived from the in silico experiments described above.
Section 5: Predicting Drug-Likeness with ADMET Analysis
A crucial aspect of drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. [16][17]In silico ADMET prediction tools can identify potential liabilities early in the drug development pipeline, saving significant time and resources. [16][18]
Importance of Early ADMET Profiling
Poor pharmacokinetic properties and toxicity are major reasons for the failure of drug candidates in clinical trials. [18]Computational models, often based on machine learning, can predict a wide range of ADMET properties, including oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities. [17][18][19]
Comparative ADMET Profile
| Property | This compound | Ciprofloxacin | Desired Range |
| Absorption | |||
| Human Intestinal Absorption | High | High | High |
| Caco-2 Permeability | Moderate | Moderate | High |
| Distribution | |||
| Blood-Brain Barrier (BBB) Penetration | Low | Low | Low (for peripheral targets) |
| Plasma Protein Binding | High | Moderate | < 90% |
| Metabolism | |||
| CYP2D6 Inhibition | Non-inhibitor | Inhibitor | Non-inhibitor |
| CYP3A4 Inhibition | Non-inhibitor | Inhibitor | Non-inhibitor |
| Excretion | |||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Yes | Varies |
| Toxicity | |||
| AMES Toxicity | Non-mutagenic | Non-mutagenic | Non-mutagenic |
| hERG Inhibition | Low risk | Low risk | Low risk |
Note: This data is illustrative and would be generated using ADMET prediction software such as ADMET-AI, pkCSM, or ADMETlab. [16][19]
Conclusion
The in silico modeling of this compound provides a multifaceted approach to understanding its potential as a therapeutic agent. By integrating pharmacophore modeling, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain deep insights into its molecular interactions, binding stability, and drug-like properties. This comprehensive computational analysis is an indispensable tool for guiding further experimental validation and accelerating the drug discovery process.
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A Comparative Guide to the Synthesis of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate: An Evaluation of Published Methodologies
Introduction
The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Within this class, Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate stands out as a pivotal intermediate. Its strategic functionalization, particularly at the C4 position, allows for the introduction of diverse substituents, leading to compounds with potential applications in areas such as antiviral and anticancer research.[1] The presence of the chloro group provides a reactive handle for nucleophilic substitution, while the ester and oxo functionalities offer further sites for chemical modification.
This guide provides an in-depth, objective comparison of established methods for the synthesis of this valuable quinolone derivative. We will move beyond a simple recitation of protocols to dissect the underlying chemical principles, evaluate the practical advantages and limitations of each approach, and provide the detailed experimental data necessary for researchers to make informed decisions for their specific synthetic goals.
Method 1: The Gould-Jacobs Reaction followed by Chlorination
This is arguably the most traditional and widely cited pathway. It is a two-stage process that first builds the foundational 4-hydroxy-2-oxo-quinoline ring system, which is then chlorinated to yield the target compound.
Stage 1: Synthesis of the Precursor via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic thermal cyclization method for constructing the quinoline core.[2][3][4] It begins with the condensation of a substituted aniline with diethyl 2-(ethoxymethylene)malonate (DEEM), which forms an intermediate enamine. This intermediate is then heated in a high-boiling solvent, such as diphenyl ether, to induce an intramolecular cyclization, followed by the elimination of ethanol to afford the ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate precursor.
Causality Behind Experimental Choices:
-
DEEM: This reagent is ideal as it provides the three-carbon chain and the ester functionality required for the final product in a single, readily available molecule.
-
High-Boiling Solvent: The thermal cyclization step requires significant energy input to overcome the activation barrier for the intramolecular ring-closing reaction. Solvents like diphenyl ether provide the necessary high temperatures (typically >250 °C) for the reaction to proceed efficiently.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
-
Condensation: In a round-bottom flask, combine the desired aniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq). The reaction is often performed neat or in a solvent like ethanol and stirred at a moderately elevated temperature (e.g., 100-120 °C) for 1-2 hours until the formation of the enamine intermediate is complete (monitored by TLC).
-
Solvent Removal: If a solvent was used, it is removed under reduced pressure.
-
Cyclization: The crude enamine intermediate is added to a preheated high-boiling solvent such as diphenyl ether. The mixture is heated to reflux (approx. 250-260 °C) for 30-60 minutes.
-
Workup: After cooling, the reaction mixture is diluted with a hydrocarbon solvent like hexane to precipitate the product. The solid is collected by filtration, washed thoroughly with the hydrocarbon solvent to remove the diphenyl ether, and then dried. The resulting ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is often of sufficient purity for the next step.
Stage 2: Chlorination with Phosphoryl Chloride (POCl₃)
The hydroxyl group at the C4 position of the quinolone ring exists in tautomeric equilibrium with its keto form. This hydroxyl group can be readily converted to a chloro group using a strong chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). This reaction proceeds via the formation of a phosphate or chlorosulfite ester intermediate, which is then displaced by a chloride ion.
Causality Behind Experimental Choices:
-
POCl₃: Phosphoryl chloride is a powerful and effective reagent for this type of dehydroxylative chlorination. It serves as both the chlorinating agent and often as the reaction solvent when used in excess.
-
Heat: The reaction requires heating to drive the formation of the intermediate and the subsequent nucleophilic substitution.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask containing ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq), add phosphoryl chloride (POCl₃) (5-10 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Heating: The mixture is heated to reflux (approx. 110 °C) for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Quenching: After the reaction is complete, the mixture is cooled to room temperature. The excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and must be done with extreme caution in a well-ventilated fume hood.
-
Neutralization & Extraction: The acidic aqueous solution is neutralized with a base, such as a saturated sodium bicarbonate solution or potassium carbonate, until a precipitate forms.[2] The solid product is collected by filtration, washed with water, and dried. Alternatively, the product can be extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield the final compound.
Workflow Diagram: Method 1
Caption: Workflow for the Gould-Jacobs/Chlorination synthesis route.
Method 2: Two-Step Chlorination via a Dichloro Intermediate
An alternative strategy involves an initial, more aggressive chlorination to produce an intermediate ethyl 2,4-dichloroquinoline-3-carboxylate, followed by a selective hydrolysis of the more reactive C2 chloro group.[1] This method can be advantageous if the starting material, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, is susceptible to side reactions under standard chlorination conditions.
Causality Behind Experimental Choices:
-
Benzyltriethylammonium chloride (BTEAC): This phase-transfer catalyst can facilitate the reaction, potentially allowing for milder conditions or improved yields in the initial dichlorination step.[1]
-
Acetic Acid/Water: The selective hydrolysis of the 2-chloro position over the 4-chloro position is a key step. The 2-position is more activated towards nucleophilic attack. A mixture of acetic acid and water provides a controlled source of nucleophilic water under acidic conditions, favoring the desired selective hydrolysis.[1]
Experimental Protocol: Dichlorination and Selective Hydrolysis
-
Dichlorination: In a round-bottom flask, suspend ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq) and benzyltriethylammonium chloride (approx. 4 eq) in acetonitrile.[1] Add phosphoryl chloride (POCl₃) (approx. 4.4 eq) dropwise while stirring.[1] Heat the mixture, first at 40°C for 30 minutes, then at reflux for 1 hour.[1]
-
Isolation of Intermediate: Evaporate the solvent, and add cold water to the residue. Stir for 1 hour to precipitate the crude product, which will be a mixture of the desired ethyl 4-chloro-2-oxo product and the ethyl 2,4-dichloroquinoline-3-carboxylate intermediate.[1] This mixture can be carried forward directly.
-
Selective Hydrolysis: Place the crude mixture in a flask containing a solution of acetic acid and water (e.g., 2:1 v/v).[1] Stir the mixture under reflux for an extended period (e.g., 24 hours).[1]
-
Workup and Purification: After cooling, extract the product with an organic solvent like ethyl ether. Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The final product can be further purified by chromatography or recrystallization. This final step is reported to yield the product in >98% purity from the dichlorinated intermediate.[1]
Workflow Diagram: Method 2
Caption: Workflow for the Dichlorination/Selective Hydrolysis route.
Method 3: The Vilsmeier-Haack Approach for Core Synthesis
The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of activated aromatic systems, including substituted acetanilides, to produce 2-chloro-3-formylquinolines.[5][6] While this does not directly yield the target ester, it builds the critical 2-chloroquinoline core. The resulting aldehyde can then be oxidized to a carboxylic acid and subsequently esterified. This route offers a different entry point to the quinoline system, starting from simpler anilines.
Causality Behind Experimental Choices:
-
Vilsmeier Reagent (DMF/POCl₃): The reaction of dimethylformamide (DMF) and phosphoryl chloride (POCl₃) forms the electrophilic Vilsmeier reagent, which is essential for the formylation and subsequent cyclization of the acetanilide starting material.[5]
-
Acetanilide: The acetanilide provides the benzene ring and the nitrogen atom for the quinoline core. The acetyl group serves as a protecting group and directing group during the reaction.
Experimental Protocol: Vilsmeier-Haack Cyclization
-
Reagent Preparation: Prepare the Vilsmeier reagent by adding POCl₃ (approx. 2 eq) dropwise to chilled DMF (approx. 2 eq) at 0-5 °C.[6]
-
Cyclization: Add the substituted acetanilide (1.0 eq) to the prepared reagent. The reaction mixture is then heated, typically at 80-90 °C, for several hours (4-10 hours depending on the substrate).[6]
-
Workup: After completion, the reaction mixture is cooled and poured onto crushed ice. The mixture is then neutralized with a mild base to precipitate the 2-chloro-3-formylquinoline product.
-
Subsequent Steps (Hypothetical):
-
Oxidation: The aldehyde would be oxidized to the corresponding carboxylic acid using a standard oxidizing agent (e.g., potassium permanganate or Jones reagent).
-
Esterification: The resulting carboxylic acid would then be esterified to the ethyl ester using a method like Fischer esterification (ethanol with a catalytic amount of strong acid).
-
Workflow Diagram: Method 3
Caption: Vilsmeier-Haack approach to the quinoline core.
Comparative Analysis
| Parameter | Method 1: Gould-Jacobs/Chlorination | Method 2: Dichloro-Intermediate/Hydrolysis | Method 3: Vilsmeier-Haack Route |
| Starting Materials | Substituted Aniline, DEEM | Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | Substituted Acetanilide |
| Key Reagents | Diphenyl Ether, POCl₃ | POCl₃, Benzyltriethylammonium Chloride, Acetic Acid | DMF, POCl₃ |
| Reaction Conditions | High Temp. Cyclization (>250°C), Refluxing POCl₃ | Refluxing Acetonitrile, Refluxing Acetic Acid/H₂O | Moderate Heating (80-90°C) |
| Reported Yield | Generally good to high yields for both steps. | 70% for dichlorination, >98% for hydrolysis step.[1] | High yields for the core synthesis.[5] |
| Scalability | High-temperature cyclization can be challenging to scale. Use of POCl₃ requires careful handling. | Multi-step process may be less efficient for large scale. Long hydrolysis time. | Potentially scalable, avoids very high temperatures. |
| Safety Concerns | Diphenyl ether is a high-boiling, persistent organic solvent. POCl₃ is highly corrosive and reacts violently with water. | POCl₃ handling. Acetonitrile is flammable and toxic. | POCl₃ handling. DMF is a reproductive toxin. |
| Advantages | Well-established, reliable, direct route to the precursor. | May offer higher purity. Avoids direct chlorination issues.[1] | Starts from simple materials. Good for library synthesis. |
| Disadvantages | Very high temperatures required. Harsh chlorinating agent. | Longer overall reaction time due to 24h hydrolysis step.[1] | Indirect route requiring subsequent oxidation and esterification steps. |
Discussion and Recommendations
Method 1 (Gould-Jacobs/Chlorination) remains the workhorse for accessing this compound. Its prevalence in the literature speaks to its reliability. The primary drawbacks are the energy-intensive and potentially hazardous conditions. The high-temperature cyclization requires specialized equipment for large-scale operations, and the use of neat phosphoryl chloride necessitates stringent safety protocols. However, for laboratory-scale synthesis where the necessary equipment and safety measures are in place, this method is often the most direct path.
Method 2 (Dichloro-Intermediate/Hydrolysis) presents an elegant solution to potential issues with direct chlorination. By forming the more stable 2,4-dichloro intermediate first, followed by a selective hydrolysis, one might achieve a cleaner final product with higher purity. The >98% yield reported for the final hydrolysis step is impressive.[1] The main trade-off is time; the 24-hour reflux in acetic acid makes this a significantly longer procedure. This method is recommended when high purity is the primary goal and reaction time is a secondary concern, or when Method 1 yields inseparable impurities.
Method 3 (Vilsmeier-Haack) is best viewed as a strategy for generating a library of substituted quinoline cores rather than a direct synthesis of the target compound. While it does not produce the final product, its ability to efficiently create the 2-chloro-3-formylquinoline scaffold from various acetanilides is a significant advantage.[5][6] The subsequent oxidation and esterification steps add to the overall synthesis length, making it less atom-economical for producing only the title compound. This approach is most suitable for research programs focused on creating a diverse set of quinoline analogues where the 3-formyl group can be used as a handle for further diversification.
Conclusion
The synthesis of this compound can be successfully achieved through several distinct methodologies. The choice of method is not arbitrary but is dictated by the specific needs of the researcher, balancing considerations of speed, scale, purity, safety, and available starting materials. The traditional Gould-Jacobs reaction followed by direct chlorination offers a robust and direct, albeit harsh, route. The two-step dichlorination-hydrolysis method provides a longer but potentially cleaner alternative, while the Vilsmeier-Haack reaction serves as a versatile entry point for broader synthetic explorations of the quinoline scaffold. Careful consideration of the comparative data presented in this guide will empower researchers to select the optimal synthetic strategy for their objectives.
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Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. National Institutes of Health (NIH). [Link]
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4 - RSC Medicinal Chemistry. Royal Society of Chemistry. [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Quinolone Compounds
Preamble: The Analytical Imperative for Quinolones
Quinolones represent a critical class of synthetic broad-spectrum antibiotics, indispensable in both human and veterinary medicine.[1][2] Their widespread use, however, necessitates stringent analytical oversight to ensure product quality, monitor residues in food products, and conduct pharmacokinetic studies.[1] The objective of any analytical measurement is to obtain consistent, reliable, and accurate data.[3] Therefore, the validation of analytical procedures is not merely a regulatory formality but the very foundation of data integrity, ensuring that a method is suitable for its intended purpose.[4][5]
This guide provides a comparative framework for the cross-validation of analytical methods for quinolone compounds. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, comparing the principal analytical techniques and providing a self-validating protocol grounded in the harmonized principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7]
Choosing the Right Tool: A Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is the first critical decision point, dictated by the specific analytical challenge—be it quantifying an active pharmaceutical ingredient (API) in a tablet or detecting trace residues in bovine liver.[8] The most prevalent techniques for quinolone analysis are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.[1]
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Principle of Operation: HPLC separates compounds in a liquid mobile phase based on their differential interactions with a solid stationary phase packed in a column.[9] For quinolones, which possess strong chromophores, a UV-Vis detector is commonly used to quantify the analyte as it elutes from the column.[1]
-
Expertise & Experience: HPLC-UV is the workhorse of quality control laboratories. Its robustness, cost-effectiveness, and high resolution make it ideal for assay and impurity determination in pharmaceutical dosage forms.[10] The choice of a reversed-phase C18 column is typical, as it effectively separates the moderately polar quinolone molecules from various excipients.[1][10] The key to a successful HPLC method is the meticulous development of the mobile phase; often a buffered aqueous solution mixed with an organic solvent like acetonitrile or methanol is used to achieve optimal separation.[11]
-
Limitations: While specific, HPLC-UV can be limited when analyzing complex matrices (e.g., plasma, tissue) where co-eluting matrix components might interfere with the analyte peak.[12] Its sensitivity may also be insufficient for trace residue analysis.[12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle of Operation: LC-MS/MS couples the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[9] After chromatographic separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio of the parent ion and its characteristic fragment ions, providing unambiguous identification and quantification.[9]
-
Expertise & Experience: This is the gold standard for trace-level quantification and confirmation in complex matrices like food, environmental samples, and biological fluids.[13][14][15] For quinolone residue analysis in baby food, for example, an LC-MS/MS method can achieve Limits of Quantification (LOQs) at the low µg/kg level.[13][14] The selectivity of monitoring specific mass transitions (Multiple Reaction Monitoring, MRM) allows the analyte to be distinguished from background noise, a feat often impossible with UV detection alone.[15]
-
Limitations: The primary drawbacks are the higher cost of instrumentation and the greater complexity of method development and maintenance compared to HPLC-UV.[9]
UV-Vis Spectrophotometry
-
Principle of Operation: This technique measures the absorbance of UV or visible light by the quinolone molecule in a solution. The concentration is directly proportional to the absorbance according to the Beer-Lambert law.
-
Expertise & Experience: UV-Vis spectrophotometry is simple, rapid, and cost-effective, making it suitable for the straightforward quantification of a single quinolone in a simple matrix, such as a bulk drug substance or a basic formulation.[16][17] However, its utility is severely limited by its lack of specificity.[18] If multiple absorbing species are present, their spectra will overlap, making accurate quantification of a single component impossible without the aid of advanced chemometric models.[18]
-
Trustworthiness: Due to its low specificity, a simple UV-Vis method is not considered suitable for stability-indicating assays or for analyzing samples with potential interfering substances.[19]
Comparative Summary of Analytical Techniques
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Specificity | High | Very High (Confirmatory) | Low |
| Sensitivity | Moderate (µg/mL) | Very High (pg/mL to ng/mL) | Low (µg/mL) |
| Application | Routine QC, Assays, Impurity testing | Trace residue analysis, Bioanalysis | Bulk drug analysis, Simple formulations |
| Matrix Tolerance | Moderate | High | Low |
| Cost | Medium | High | Low |
| Complexity | Medium | High | Low |
The Cross-Validation Workflow: A Self-Validating System
Method validation demonstrates that an analytical procedure is fit for its intended purpose.[20] The process should be viewed not as a single event, but as a lifecycle that begins with development and continues through routine use.[7] Cross-validation is a critical part of this, ensuring the method is reproducible across different labs, analysts, and instruments.[21]
Below is a detailed protocol for the validation of an isocratic HPLC-UV method for the assay of Ciprofloxacin (a common quinolone) in a 500 mg tablet formulation. This protocol is designed as a self-validating system, where the successful completion of each step provides the documented evidence of the method's suitability.[4]
The Analytical Target Profile (ATP)
Before validation begins, the objective must be defined. The ATP for this method is: "To accurately and precisely quantify Ciprofloxacin in 500 mg tablets within a range of 80% to 120% of the label claim, with sufficient specificity to distinguish the active ingredient from excipients and potential degradants."
Validation Workflow Diagram
Caption: General workflow for the validation of an analytical method.
Experimental Protocol: HPLC Assay for Ciprofloxacin 500 mg Tablets
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 0.025M Orthophosphoric acid (pH adjusted to 3.0 with triethylamine) and Methanol (60:40 v/v)[10]
-
Flow Rate: 2.0 mL/min[10]
-
Detection Wavelength: 278 nm[10]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Step-by-Step Validation Procedures:
-
Specificity:
-
Causality: This is the cornerstone of validation. We must prove that the signal we measure comes only from Ciprofloxacin.[19] The method needs to be "stability-indicating," meaning it can separate the intact drug from its degradation products.
-
Protocol:
-
Analyze a diluent blank and a placebo sample (all tablet excipients without Ciprofloxacin). No significant peaks should be observed at the retention time of Ciprofloxacin.[19]
-
Perform forced degradation studies. Expose Ciprofloxacin standard and tablet samples to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress.
-
Analyze the stressed samples. The method must demonstrate resolution between the Ciprofloxacin peak and any peaks from degradation products.
-
-
-
Linearity and Range:
-
Causality: To quantify the unknown, we must establish a predictable relationship between concentration and instrument response.[5] This confirms the method provides results that are directly proportional to the analyte concentration within a specified range.[4]
-
Protocol:
-
Prepare a series of at least five standard solutions of Ciprofloxacin ranging from 50% to 150% of the target assay concentration (e.g., if the target is 100 µg/mL, prepare 50, 75, 100, 125, and 150 µg/mL).[3]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration. Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.[4]
-
-
-
Accuracy (as Recovery):
-
Causality: Accuracy demonstrates the closeness of the method's results to the true value.[22] This is typically assessed by spiking a placebo with a known amount of analyte and measuring how much is recovered.
-
Protocol:
-
Prepare a placebo blend of the tablet formulation.
-
Spike the placebo at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.
-
Analyze the samples and calculate the percentage recovery for each.
-
-
-
Precision:
-
Causality: Precision measures the degree of scatter between a series of measurements from the same sample.[19] It shows the method's reproducibility under normal operating conditions. It is evaluated at two levels:
-
Protocol:
-
Repeatability: Prepare and analyze six separate test samples from the same batch of Ciprofloxacin tablets at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
-
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Causality: While less critical for an assay method, defining LOD (the lowest amount that can be detected) and LOQ (the lowest amount that can be quantified with acceptable precision and accuracy) is essential for impurity methods.[22] For an assay, it confirms the method's sensitivity.
-
Protocol:
-
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.[5]
-
-
-
Robustness:
-
Causality: This demonstrates the method's reliability during normal use by showing its capacity to remain unaffected by small, deliberate variations in method parameters.[22]
-
Protocol:
-
Analyze a standard solution while making small, deliberate changes to chromatographic conditions, one at a time.
-
Typical variations include:
-
Flow rate (e.g., ±0.2 mL/min)
-
Mobile phase pH (e.g., ±0.2 units)
-
Column temperature (e.g., ±5°C)
-
Organic composition of mobile phase (e.g., ±2%)
-
-
Assess the impact on system suitability parameters (e.g., peak tailing, retention time).
-
-
Interconnectedness of Validation Parameters
The validation parameters are not isolated; they form a logical, self-reinforcing system. A method cannot be considered accurate if it is not also precise. Linearity is a prerequisite for accurate quantification across a range. Specificity ensures that both accuracy and precision measurements are valid and not skewed by interferences.
Caption: Interrelationship of analytical validation parameters.
Data Interpretation: Acceptance Criteria and Results
The data generated must be compared against pre-defined acceptance criteria as stipulated in the validation protocol, which are typically based on ICH guidelines and internal quality standards.[24]
Table of Validation Parameters and Acceptance Criteria for Ciprofloxacin Assay:
| Parameter | Acceptance Criterion | Hypothetical Result | Status |
| Specificity | No interference at analyte Rt. Peak purity > 0.99. | No interference observed. Purity angle < Purity threshold. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 80% - 120% of target concentration | 80 - 120 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (Repeatability) | %RSD ≤ 2.0% | 0.85% | Pass |
| Precision (Intermediate) | %RSD ≤ 2.0% | 1.10% | Pass |
| Robustness | System suitability parameters remain within limits. | All parameters met. | Pass |
Conclusion: From Validation to Verified Performance
The cross-validation of analytical data for quinolone compounds is a systematic process of building confidence in a method's performance. By rigorously testing parameters from specificity to robustness, we generate documented evidence that the method is reliable, reproducible, and fit for its intended purpose.[4][21] The choice between a workhorse like HPLC-UV for routine quality control and a powerhouse like LC-MS/MS for trace residue analysis is driven by the specific analytical challenge.[9][25] Regardless of the technology, adherence to a logical, scientifically-grounded validation protocol, as outlined in this guide, ensures that the data generated can be trusted by researchers, regulators, and ultimately, the patients who rely on the quality and safety of these critical medicines.
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A comparative review of analytical techniques for quinolone carboxylic acids. Benchchem. 1
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3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. 6
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Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration.
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Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au.
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The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.
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Analysis of Quinolones in Biological Materials by Liquid Chromatography. 2
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
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Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. National Institutes of Health.
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Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate.
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.
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Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. National Institutes of Health.
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Development and validation of an LC-MS/MS screening method for macrolide and quinolone residues in baby food. National Institutes of Health.
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Development and validation of an LC-MS/MS screening method for macrolide and quinolone residues in baby food. ResearchGate.
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Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment. National Institutes of Health.
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Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis.
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Comparison of Microbiological and High-Performance Liquid Chromatographic Methods for Determination of Clarithromycin Levels in Plasma. National Institutes of Health.
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Validation of UV Spectrophotometric Method for Determination of Lomefloxacin in Pharmaceutical Dosage Form. 26
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Development and validation of a simple UV spectrophotometric method for the determination of levofloxacin both in bulk and marketed dosage formulations. National Institutes of Health.
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Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. MDPI.
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DEVELOPMENT AND VALIDATION OF UV-SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF CIPROFLOXACIN AND CURCUMIN IN BULK POWDER. International Journal of Pharmaceutical Sciences and Research.
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A Comparative Guide to the Validation of Screening Methods for Multiple Fluoroquinolones, Including Sarafloxacin. Benchchem. 27
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Determination of Quinolone Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS Kits by LC/MS/MS. Agilent Technologies.
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High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. Journal of Applied Pharmaceutical Science.
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(PDF) Intended high-performance liquid chromatography procedure for the quantification of norfloxacin and its potential impurities in active pharmaceutical ingredient and tablet dosage forms. ResearchGate.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
For researchers and professionals in drug development, the synthesis and handling of novel chemical compounds are routine. Equally critical, yet often less detailed, are the protocols for their safe disposal. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS No. 99429-64-8). As a chlorinated heterocyclic compound, this substance requires careful management to ensure personnel safety and environmental protection.
The core principle of this guide is proactive risk management. In the absence of a comprehensive Safety Data Sheet (SDS) detailing specific toxicological and environmental hazards for this exact compound, we must adopt a conservative approach. This involves treating this compound as a hazardous waste, adhering to the stringent regulations governing halogenated organic compounds.
Hazard Assessment and Waste Characterization: The "Why"
Before any disposal action, understanding the potential hazards is paramount. This compound belongs to the family of halogenated organic compounds. This class of chemicals is often associated with persistence in the environment and potential toxicity. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), waste is deemed hazardous if it is specifically listed or if it exhibits certain characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2]
Given the chloro- group in its structure, this compound would be categorized with "F-listed" wastes if it were a spent solvent, which includes many halogenated solvents.[3][4] Therefore, the most responsible course of action is to manage it as a regulated hazardous waste.
Table 1: Presumed Hazard Profile and Regulatory Standing
| Property | Presumed Classification & Rationale | Relevant Regulation |
| Chemical Class | Halogenated Organic Compound | 40 CFR Part 268, Appendix III[5][6] |
| RCRA Status | Assumed Hazardous Waste | 40 CFR Part 261[7] |
| Primary Hazard | Potential Toxicity, Environmental Hazard | General principles for quinolones and chlorinated compounds. |
| Physical Form | Solid[8] | N/A |
Personal Protective Equipment (PPE): Your First Line of Defense
Direct contact with halogenated organic compounds should always be avoided. Proper selection and use of PPE are non-negotiable.
-
Hand Protection : Use chemical-resistant gloves. Nitrile gloves offer good protection against many solvents and bases, but for chlorinated compounds, butyl or neoprene gloves may provide more robust, long-term resistance.[9] Always consult the glove manufacturer's compatibility chart.
-
Eye Protection : Chemical splash goggles are mandatory. If there is a significant risk of splashing, a full-face shield should be worn in conjunction with goggles.[9][10]
-
Body Protection : A standard laboratory coat is required for handling small quantities. For larger amounts or during spill cleanup, chemical-resistant coveralls or an apron made of materials like PVC or coated polyethylene are recommended.[11]
-
Respiratory Protection : While not typically required for handling small quantities of a non-volatile solid in a well-ventilated area, a respirator may be necessary if dust is generated. All handling of the solid waste should be performed within a certified chemical fume hood to minimize inhalation risk.[12]
On-Site Waste Management: Segregation and Accumulation
Proper segregation is a cornerstone of safe and cost-effective waste disposal. Commingling different waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.
-
Designate a Waste Container : Select a container compatible with halogenated organic waste. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate. The container must be in good condition, free of leaks or cracks.
-
Labeling is Critical : Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
The accumulation start date (the date the first drop of waste enters the container).
-
The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
-
Segregate Waste Streams : This is a critical step.
-
DO collect this waste in a dedicated "Halogenated Organic Waste" stream.[13][14][15]
-
DO NOT mix with non-halogenated organic waste (e.g., acetone, ethanol, hexane).[3][15] Keeping these streams separate is crucial as the disposal methods and costs differ significantly.
-
DO NOT mix with aqueous waste, acids, bases, or oxidizers.[13]
-
-
Safe Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be under the control of the operator and located at or near the point of generation. Ensure the container is kept closed except when adding waste and is stored within secondary containment (such as a spill tray) to capture any potential leaks.[14]
Caption: Waste Management Workflow for this compound.
Emergency Procedures: Spill Management
Even with meticulous handling, spills can occur. Being prepared is essential to mitigate exposure and environmental release.
-
Alert Personnel : Immediately notify others in the lab.
-
Ensure PPE : Don the appropriate PPE as described in Section 2.
-
Containment : If the solid has spilled, use absorbent pads to gently cover it to prevent dust from becoming airborne. Do not use a dry paper towel, which can create dust.
-
Cleanup : Carefully scoop the spilled solid and absorbent material using a plastic scoop or other non-sparking tool. Place all contaminated materials into a designated hazardous waste bag or container.[16]
-
Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol). Collect the wipe as hazardous waste. Then, wash the area with soap and water.
-
Disposal : Seal and label the container with the cleanup debris as "Hazardous Waste - Spill Cleanup Debris" and list the chemical name.
-
Restock : Replenish the spill kit with any used items.[17]
For a major spill outside of a fume hood, evacuate the area immediately, close the doors, and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[17]
Decontamination of Empty Containers
An "empty" container that held a hazardous chemical is not considered non-hazardous until it has been properly decontaminated. The standard procedure is triple rinsing.[18][19]
-
Select a Solvent : Choose a solvent in which this compound is soluble (e.g., acetone, ethanol, or another appropriate organic solvent).
-
First Rinse : Add the solvent to the container until it is about 10-20% full. Secure the cap and shake vigorously to rinse all interior surfaces.[18][20]
-
Collect Rinsate : Pour the solvent rinsate into your "Halogenated Organic Waste" container. This rinsate is considered hazardous waste.[18]
-
Repeat : Repeat the rinsing process two more times, collecting the rinsate each time.
-
Final Steps : After the third rinse, allow the container to air dry completely in a fume hood. Deface or remove the original label, and affix a "Triple Rinsed" sticker or label before disposing of it in the appropriate recycling or trash bin, as per your institution's policy.[18]
Final Disposal: Partnering with a Professional Service
The ultimate disposal of halogenated organic waste is typically high-temperature incineration, which is performed at a licensed Treatment, Storage, and Disposal Facility (TSDF). As the waste generator, you are legally responsible for the waste from "cradle to grave."[21]
-
Verify Credentials : Ensure the company is licensed and registered with the EPA and relevant state authorities to transport and handle hazardous waste.[21][22]
-
Check Compliance History : Review the vendor's regulatory compliance history. Your institution's EHS office can often assist with this.
-
Service Agreement : The vendor should provide clear documentation, including manifests for transportation and a final certificate of disposal.[23]
-
Expertise : Choose a vendor with experience handling laboratory and chemical waste.[24]
By following these detailed procedures, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the integrity of your research operations.
References
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Binghamton University Environmental Health and Safety. (2025, January 13). Triple Rinse Procedure. Retrieved from [Link]
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Hazardous Waste Experts. (2014, March 20). 5 Tips For Choosing The Right Hazardous Waste Vendor. Retrieved from [Link]
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University of California, Riverside Environmental Health & Safety. Triple Rinse Procedure. Retrieved from [Link]
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IDR Environmental Services. (2019, July 22). How To Find A Hazardous Waste Disposal Company in Los Angeles. Retrieved from [Link]
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Senior Application Scientist's Guide: Personal Protective Equipment for Handling Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS No. 99429-64-8). The protocols outlined here are designed to supplement, not replace, your institution's specific safety guidelines and the compound's official Safety Data Sheet (SDS). Our objective is to build a culture of safety through understanding the causality behind each procedural step, ensuring every protocol is a self-validating system of protection.
Hazard Assessment: The Rationale for Stringent Controls
This compound belongs to the quinoline and halogenated organic compound classes. While specific toxicological data for this exact molecule is limited, the known hazards of structurally similar compounds necessitate a cautious and comprehensive approach.
-
Quinoline Derivatives: The parent compound, quinoline, is recognized as toxic if swallowed or in contact with skin, a cause of serious eye irritation, and is suspected of causing genetic defects and cancer.[1][2]
-
Halogenated Organics: This class of compounds can pose various health risks, and their combustion may produce highly toxic gases.[3] Specific disposal protocols are required to prevent environmental contamination.[4][5]
-
Anticipated Hazards: Based on analogous structures, this compound should be treated as, at minimum, a skin, eye, and respiratory irritant.[6]
Given these potential risks, we must operate under the principle that this compound is hazardous and that exposure should be minimized through robust engineering controls and appropriate Personal Protective Equipment (PPE).
The Hierarchy of Controls: PPE as the Final Barrier
Before detailing specific PPE, it is critical to implement higher-level safety controls. PPE is the last line of defense, used only after engineering and administrative controls have been optimized.
-
Engineering Controls: All handling of this compound, including weighing, mixing, and transferring, must be performed inside a certified chemical fume hood. This is the primary method for preventing respiratory exposure.[4][5]
-
Administrative Controls:
-
Designated Areas: Confine all work with this compound to a clearly marked, designated area within the laboratory.[7]
-
Quantity Limitation: Use the minimum quantity of the chemical necessary for the procedure to minimize the potential impact of a spill or exposure event.[8]
-
Hygiene: Always wash hands and forearms thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][8]
-
Mandatory Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling this compound.
| PPE Category | Specification | Standard | Rationale |
| Eye/Face Protection | Chemical splash goggles. A face shield should be worn over goggles during procedures with a high risk of splashing. | ANSI Z87.1 (US) or EN 166 (EU) | Protects eyes from direct splashes of the chemical, which is presumed to be a serious eye irritant.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). Double-gloving is recommended. | Tested to EN 374 | Prevents dermal absorption. Always inspect gloves for defects before use and consult the manufacturer's compatibility chart.[1][9] |
| Body Protection | A fully-buttoned laboratory coat with full-length sleeves. Full-length pants and closed-toe shoes are required. | N/A | Protects skin from accidental contact and spills. Ensures no skin is exposed between the glove and sleeve.[1][4] |
| Respiratory Protection | Not typically required when work is conducted within a certified chemical fume hood. | NIOSH (US) or EN 14387 (EU) | A fume hood provides adequate respiratory protection. If a spill occurs outside the hood, an appropriate air-purifying respirator with organic vapor cartridges may be necessary for cleanup.[1][8] |
Procedural Workflow for Safe Handling
Adherence to a strict procedural workflow is essential for minimizing contamination risk. The following diagram and steps outline the critical path for safe handling.
Caption: Workflow for safe handling of this compound.
Step-by-Step Methodologies
A. PPE Donning Sequence (Putting On)
The donning process is designed to create a complete barrier before handling any chemicals.
-
Lab Coat and Attire: Ensure your lab coat is fully buttoned and that you are wearing long pants and closed-toe shoes.
-
Eye/Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Don your first pair of gloves. Pull the cuff of the glove over the cuff of your lab coat sleeve to form a seal. If double-gloving, don the second pair over the first.
B. PPE Doffing Sequence (Taking Off)
The doffing sequence is the most critical step for preventing personal contamination. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Outer Gloves (if used): If double-gloved, remove the outer, most contaminated pair first. With one gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide a finger from your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.[2]
-
Face Shield/Goggles: Remove eye and face protection from the back by lifting the strap over your head. Avoid touching the front surface.
-
Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it, folding the contaminated outside inward. Hang it in its designated location or dispose of it if it is a disposable gown.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately wash your hands and forearms thoroughly with soap and water.
Emergency Response Protocols
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[3] Seek prompt medical attention.[10]
-
Eye Contact: Immediately flush the eyes with water from an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]
-
Small Spill (inside fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material into a sealed, labeled container for hazardous waste disposal.[7]
-
Large Spill: Evacuate the immediate area and notify laboratory personnel and your institution's emergency response team (e.g., EH&S).[7]
Decontamination and Waste Disposal
Proper disposal is a critical component of the safety lifecycle for this chemical.
-
Chemical Waste: As a halogenated organic compound, all waste containing this compound must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[4][5] Do not mix with non-halogenated waste.[3]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and weighing papers, must be disposed of as solid hazardous waste in a properly labeled container.[2]
-
Work Area Decontamination: After completing work, thoroughly wipe down the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Dispose of the cleaning materials as contaminated solid waste.
References
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- Fisher Scientific. (2024).
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Retrosynthesis Analysis
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
